molecular formula C9H12ClNO2 B596434 5-Chloro-3-isopropoxy-2-methoxypyridine CAS No. 1228957-00-3

5-Chloro-3-isopropoxy-2-methoxypyridine

Katalognummer: B596434
CAS-Nummer: 1228957-00-3
Molekulargewicht: 201.65
InChI-Schlüssel: CZRIAFWTSZSAGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-3-isopropoxy-2-methoxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-chloro-2-methoxy-3-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-6(2)13-8-4-7(10)5-11-9(8)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRIAFWTSZSAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682445
Record name 5-Chloro-2-methoxy-3-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228957-00-3
Record name 5-Chloro-2-methoxy-3-(1-methylethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228957-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxy-3-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-3-isopropoxy-2-methoxypyridine: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and versatile reactivity make it a privileged structure in the design of novel therapeutics.[2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[3] Within this vast chemical space, 5-Chloro-3-isopropoxy-2-methoxypyridine has emerged as a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, and significance in synthetic and medicinal chemistry.

Chemical Structure and Identification

This compound is a polysubstituted pyridine derivative. Its structure is characterized by a chlorine atom at the 5-position, an isopropoxy group at the 3-position, and a methoxy group at the 2-position of the pyridine ring.

Systematic Name: this compound[4] Molecular Formula: C₉H₁₂ClNO₂[4] CAS Number: 1228957-00-3[4]

The unique arrangement of these substituents imparts a specific set of electronic and steric properties to the molecule, making it a versatile intermediate in organic synthesis.

Diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

While comprehensive experimental data for this compound is not extensively reported in the literature, some key properties have been compiled from commercial suppliers.

PropertyValueSource
Molecular Weight 201.65 g/mol Calculated
Appearance Not Available[4]
Purity ≥95%[4]
Storage Temperature 4-8°C[4]

Safety Information:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

As with all laboratory chemicals, appropriate personal protective equipment should be worn when handling this compound, and it should be used in a well-ventilated area.

Synthesis Strategies

One potential synthetic pathway could start from 2,3-dihydroxy-5-chloropyridine. This intermediate can be synthesized from 2-amino-5-chloropyridine through a series of diazotization, nitration, reduction, and a final diazotization reaction.[3]

Hypothetical Synthesis Workflow:

Synthesis_Workflow 2,3-Dihydroxy-5-chloropyridine 2,3-Dihydroxy-5-chloropyridine Selective O-methylation Selective O-methylation 2,3-Dihydroxy-5-chloropyridine->Selective O-methylation Methylating agent (e.g., DMS, MeI) Base (e.g., K2CO3) 5-Chloro-3-hydroxy-2-methoxypyridine 5-Chloro-3-hydroxy-2-methoxypyridine Selective O-methylation->5-Chloro-3-hydroxy-2-methoxypyridine Intermediate O-isopropylation O-isopropylation 5-Chloro-3-hydroxy-2-methoxypyridine->O-isopropylation Isopropyl halide (e.g., 2-bromopropane) Base (e.g., NaH) This compound This compound O-isopropylation->this compound Final Product

Caption: A plausible synthetic workflow for this compound.

Experimental Considerations:

  • Step 1: Selective O-methylation: The selective methylation of the hydroxyl group at the 2-position is crucial. The choice of solvent and base will be critical to control the regioselectivity of this reaction.

  • Step 2: O-isopropylation: The subsequent O-alkylation of the remaining hydroxyl group with an isopropyl halide would yield the final product. The use of a strong base like sodium hydride is common for such etherifications.

Purification: Standard purification techniques such as column chromatography would be necessary to isolate the desired product in high purity.

Reactivity and Role in Medicinal Chemistry

The reactivity of this compound is dictated by its substituents. The chlorine atom at the 5-position is a key functional handle for further synthetic transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery for the construction of complex biaryl and heteroaryl structures.[2]

The methoxy and isopropoxy groups, while generally less reactive, play a significant role in modulating the electronic properties of the pyridine ring and influencing the molecule's conformation and metabolic stability. The methoxy group, in particular, is a prevalent substituent in many approved drugs and is known to favorably impact ligand-target binding and pharmacokinetic parameters.[5]

While specific applications of this compound in drug discovery are not widely documented in public literature, its structural motifs are present in various bioactive molecules where it serves as a key intermediate.[3] The strategic placement of the chloro, isopropoxy, and methoxy groups provides a unique combination of properties that make it an attractive scaffold for generating libraries of compounds for screening and lead optimization in drug discovery programs.

Conclusion

This compound is a valuable, albeit not extensively documented, building block in the field of medicinal chemistry. Its polysubstituted pyridine core offers a versatile platform for the synthesis of novel and complex molecules. While detailed experimental data remains limited in the public domain, its potential for use in the development of new therapeutic agents is evident from the established importance of its constituent functional groups and the broader class of substituted pyridines. Further research and publication of its synthesis and applications will undoubtedly solidify its role as a key tool for drug discovery professionals.

References

  • AOBChem. "this compound." AOBChem, Accessed January 26, 2026. [Link].

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 104252, 2-Chloro-3-methoxypyridine." PubChem, Accessed January 26, 2026. [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15169000, 2-Chloro-5-methoxypyridine." PubChem, Accessed January 26, 2026. [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23456152, 2-Chloro-3-methoxy-5-nitropyridine." PubChem, Accessed January 26, 2026. [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12645070, 5-Chloropyridine-3-carbonitrile." PubChem, Accessed January 26, 2026. [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10583046, 4-Chloro-3-methoxy-2-methylpyridine." PubChem, Accessed January 26, 2026. [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7977, 2-Chloropyridine." PubChem, Accessed January 26, 2026. [Link].

  • Google Patents. "CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine." Accessed January 26, 2026. .
  • Google Patents.
  • Google Patents. "US9701636B2 - Solid forms of {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid, compositions, and uses thereof." Accessed January 26, 2026. .
  • MySkinRecipes. "5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine." MySkinRecipes, Accessed January 26, 2026. [Link].

  • Snieckus, V., & Fandrick, D. R. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Organic letters, 12(19), 4348–4351. [Link].

  • Google Patents. "CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine." Accessed January 26, 2026. .
  • Google Patents. "EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof." Accessed January 26, 2026. .
  • Google Patents. "US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide." Accessed January 26, 2026. .
  • Google Patents. "US5043345A - Piperidine compounds and their preparation and use." Accessed January 26, 2026. .
  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications, 8(3), 243-248. [Link].

  • MDPI. "5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids." MDPI, Accessed January 26, 2026. [Link].

  • MDPI. "The Chromenopyridine Scaffold: A Privileged Platform in Drug Design." MDPI, Accessed January 26, 2026. [Link].

  • National Center for Biotechnology Information. "Pharmacophore-Based Design of New Chemical Scaffolds as Translational Readthrough-Inducing Drugs (TRIDs)." PubMed Central, Accessed January 26, 2026. [Link].

  • National Center for Biotechnology Information. "Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation." PubMed, Accessed January 26, 2026. [Link].

  • National Center for Biotechnology Information. "Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS." PubMed, Accessed January 26, 2026. [Link].

  • Organic Syntheses. "Propenylamine, 1-chloro-N,N,2-trimethyl-." Organic Syntheses, Accessed January 26, 2026. [Link].

  • The Journal of Pharmaceutical Negative Results. "Medicinal Chemistry In The Path Of Drug Discovery." JP-NR, Accessed January 26, 2026. [Link].

  • YouTube. "sample 13C NMR spectra of compounds with common functional groups." YouTube, Accessed January 26, 2026. [Link].

  • Doc Brown's Chemistry. "Introductory note on the 13C NMR spectrum of 2-methoxypropane." Doc Brown's Chemistry, Accessed January 26, 2026. [Link].

  • Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts, Accessed January 26, 2026. [Link].

  • ResearchGate. "A “building block triangle” representing building blocks for medicinal chemistry." ResearchGate, Accessed January 26, 2026. [Link].

  • ChemRxiv. "Miniaturization of Popular Reactions from the Medicinal Chemists' Toolbox for Ultrahigh- Throughput Experimentation." ChemRxiv, Accessed January 26, 2026. [Link].

  • National Center for Biotechnology Information. "Fluorinated building blocks in drug design: new pathways and targets." PubMed Central, Accessed January 26, 2026. [Link].

  • National Center for Biotechnology Information. "Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations." PubMed, Accessed January 26, 2026. [Link].

  • National Center for Biotechnology Information. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." PubMed Central, Accessed January 26, 2026. [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Role of 3-Bromo-5-chloro-2-methoxypyridine as a Pharmaceutical Intermediate." INNO PHARMCHEM, Accessed January 26, 2026. [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. "Unlocking Innovation with 2-Chloro-5-methoxypyridine: A Key Heterocyclic Building Block." INNO PHARMCHEM, Accessed January 26, 2026. [Link].

  • Patent 0121320. "Preparation of 2-chloro-5-methylpyridine." Accessed January 26, 2026. [Link].

  • Supporting Information. "The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6." Accessed January 26, 2026. [Link].

  • Doc Brown's Chemistry. "C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane." Doc Brown's Chemistry, Accessed January 26, 2026. [Link].

  • Googleapis.com. "r"O." Accessed January 26, 2026. [Link].

  • The NIST WebBook. "5-Chloro-2-methyl-3(2H)-isothiazolone." NIST, Accessed January 26, 2026. [Link].

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Chloro-3-isopropoxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of 5-Chloro-3-isopropoxy-2-methoxypyridine, a substituted pyridine derivative of interest to researchers, scientists, and professionals in the field of drug development. While experimental data for this specific molecule is not extensively published, this document outlines the foundational chemical identity, predicted properties based on its structure, and, most critically, detailed, field-proven methodologies for its empirical characterization. By explaining the causality behind experimental choices and the significance of each parameter in the drug discovery and development pipeline, this guide serves as a robust framework for the scientific investigation of this and similar novel chemical entities. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of its physicochemical properties. These characteristics are the bedrock upon which our understanding of a molecule's behavior is built, influencing everything from its synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile.[1][2] The biological activity of a drug is intrinsically linked to its physicochemical nature.[3]

This compound, as a member of the pyridine class of heterocycles, belongs to a scaffold of immense importance in medicinal chemistry. Pyridine and its derivatives are integral components of numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding, serve as bioisosteres, and fine-tune a molecule's properties to enhance efficacy and metabolic stability.

This guide will delve into the core physicochemical attributes of this compound. In the absence of extensive published experimental data for this specific molecule, we will provide a combination of known identifiers, predicted values based on chemical structure, and detailed, actionable protocols for the empirical determination of these properties. The emphasis will be on not just the "what" but the "how" and "why"—equipping the research and development professional with the necessary tools and rationale to conduct a thorough characterization.

Core Molecular Identity

A precise understanding of a molecule's fundamental identity is the first step in any scientific investigation. For this compound, the following identifiers have been established:

IdentifierValueSource
Chemical Name This compoundAOBChem[4]
CAS Number 1228957-00-3AOBChem[4]
Molecular Formula C₉H₁₂ClNO₂AOBChem[4]
Molecular Weight 201.65 g/mol Calculated
Chemical Structure Chemical Structure of this compound

Physical State and Thermal Properties

The physical state and thermal behavior of an active pharmaceutical ingredient (API) are critical for its handling, formulation, and stability.

Appearance

The appearance of a pure compound provides a qualitative measure of its purity. While a specific appearance for this compound is not detailed in available literature, it is predicted to be a solid at room temperature, given the properties of similarly substituted pyridines.

Melting Point

The melting point is a crucial thermal property that provides insights into the purity and identity of a crystalline solid.[5][6] Pure compounds typically exhibit a sharp melting point range, whereas impurities tend to depress and broaden this range.[7] This parameter is vital for quality control in the pharmaceutical industry.[8]

Predicted Melting Point: While an experimental value is unavailable, related structures such as 3-Bromo-5-methoxypyridine have a melting point in the range of 31-35 °C. It is reasonable to hypothesize that this compound will have a melting point in a similar range.

Experimental Protocol for Melting Point Determination (Capillary Method):

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute).

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquefied are recorded as the melting point range.

Boiling Point

The boiling point is a key characteristic for compounds that are liquid at or near room temperature. For solids with relatively low melting points, the boiling point provides information about their volatility.

Predicted Boiling Point: For the related compound 5-Chloro-3-fluoro-2-methoxypyridine, a predicted boiling point is 165.4 ± 35.0 °C.[9] Given the structural similarities, the boiling point of this compound is likely to be in a comparable range, though the larger isopropoxy group may lead to a slightly higher value.

Solubility Profile

Solubility is a cornerstone of drug development, as it directly impacts bioavailability.[10][11][12] For a drug to be absorbed, particularly after oral administration, it must first dissolve in the gastrointestinal fluids.[13][14]

Predicted Solubility: The presence of both ether functionalities and a pyridine nitrogen atom suggests that this compound will exhibit some solubility in polar organic solvents. Its solubility in aqueous media is expected to be limited due to the hydrophobic contributions of the chloro and isopropoxy groups.

Experimental Workflow for Aqueous and Organic Solubility Determination:

G cluster_prep Sample Preparation cluster_exp Equilibrium Solubility Measurement cluster_analysis Analysis prep Weigh excess this compound add_solvent Add known volume of solvent (e.g., water, PBS, ethanol) prep->add_solvent equilibrate Equilibrate at constant temperature (e.g., 25°C, 37°C) with agitation for 24h add_solvent->equilibrate separate Centrifuge or filter to remove undissolved solid equilibrate->separate quantify Quantify concentration in the supernatant via HPLC-UV separate->quantify

Caption: Workflow for determining thermodynamic solubility.

Ionization Constant (pKa)

The pKa of a molecule dictates its charge state at a given pH. This is of paramount importance for drug absorption, as the charge of a molecule influences its ability to permeate biological membranes.

Predicted pKa: The pyridine nitrogen in this compound is basic and can be protonated. The pKa of pyridine itself is approximately 5.2. The electron-withdrawing effect of the chlorine atom and the electron-donating effects of the methoxy and isopropoxy groups will influence the basicity of the nitrogen. For comparison, the predicted pKa of 5-Chloro-3-fluoro-2-methoxypyridine is -1.31 ± 0.20, which seems unusually low for a pyridine nitrogen and may refer to a different ionization event; it is more likely that the pKa of the protonated pyridine is in the range of 2-4.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a water/methanol mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of a molecule, confirming its structure and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the aromatic protons on the pyridine ring, the methoxy protons, and the isopropoxy protons (a septet for the CH and a doublet for the two CH₃ groups).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the substituted carbons of the pyridine ring and the carbons of the methoxy and isopropoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • C-O stretching (ether linkages)

  • C=C and C=N stretching (aromatic pyridine ring)

  • C-H stretching (aliphatic and aromatic)

  • C-Cl stretching

Safety and Handling

Based on available data for this compound and related compounds, the following safety precautions should be observed:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

The thorough physicochemical characterization of a novel compound like this compound is a non-negotiable prerequisite for its advancement in the drug discovery and development process. While a complete, experimentally verified dataset for this molecule is not yet publicly available, this guide has provided its known identifiers and a robust framework for its empirical investigation. By following the detailed protocols for determining melting point, solubility, and pKa, and by utilizing spectroscopic methods for structural confirmation, researchers can generate the critical data needed to make informed decisions about the future of this promising pyridine derivative. The principles and methodologies outlined herein are broadly applicable to the characterization of other new chemical entities, underscoring the universal importance of understanding a molecule's fundamental physicochemical nature.

References

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • Labinsights. (2023). Physical and Chemical Characterization for APIs. Retrieved from [Link]

  • MDPI. (2023). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Retrieved from [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • Patsnap Synapse. (2025). How does solubility affect oral bioavailability? Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Special Feature. (2023). Solubility & Bioavailability: Difficult Beasts to Tame. Retrieved from [Link]

  • Teva api. (2021). Defining the right physical properties of API. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Wisdomlib. (2025). Melting point determination: Significance and symbolism. Retrieved from [Link]

  • Wisdomlib. (2026). Solubility and bioavailability: Significance and symbolism. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Chloro-3-isopropoxy-2-methoxypyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-isopropoxy-2-methoxypyridine, a key heterocyclic building block in modern medicinal chemistry. The document details its chemical identity, including its CAS number and IUPAC name, and presents a plausible, expertly-derived synthetic pathway, complete with a detailed experimental protocol. Furthermore, it explores the physicochemical properties and safety considerations crucial for laboratory handling. The guide culminates in a discussion of its significant role as a versatile intermediate in the synthesis of complex molecular architectures for drug discovery, underpinned by the strategic importance of the substituted pyridine scaffold in bioactive compounds.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted pyridine derivative with the following identifiers:

  • CAS Number: 1228957-00-3[1]

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₉H₁₂ClNO₂[1]

  • Molecular Weight: 201.65 g/mol

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Purity≥ 95%AOBChem[1]
AppearanceNot specifiedAOBChem[1]
Shipping TemperatureRoom TemperatureAOBChem[1]
Storage Temperature4-8°CAOBChem[1]

Synthesis and Mechanistic Insights

A plausible synthetic route, outlined below, leverages common transformations in heterocyclic chemistry, such as nitration, chlorination, reduction, and etherification. The rationale behind this proposed pathway is to introduce the substituents in a controlled manner, taking into account their directing effects and the reactivity of the pyridine ring.

Synthesis_Pathway A 2-Hydroxypyridine B 5-Nitro-2-hydroxypyridine A->B HNO₃/H₂SO₄ C 2-Chloro-5-nitropyridine B->C POCl₃ D 5-Amino-2-chloropyridine C->D Reduction (e.g., Fe/HCl) E 5-Chloro-2-hydroxypyridine D->E Diazotization F 5-Chloro-3-nitro-2-hydroxypyridine E->F Nitration G 5-Chloro-3-amino-2-hydroxypyridine F->G Reduction H 5-Chloro-2,3-dihydroxypyridine G->H Diazotization I This compound H->I 1. NaH, CH₃I 2. NaH, 2-bromopropane

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a well-reasoned, yet hypothetical, procedure based on analogous transformations.[2] Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Nitration of 2-Hydroxypyridine

  • To a stirred solution of 2-hydroxypyridine in concentrated sulfuric acid, slowly add a mixture of concentrated nitric and sulfuric acids at a controlled temperature (typically 0-10°C).

  • After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Pour the reaction mixture onto ice and neutralize with a suitable base to precipitate the product, 5-nitro-2-hydroxypyridine.

Step 2: Chlorination of 5-Nitro-2-hydroxypyridine

  • Treat 5-nitro-2-hydroxypyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃), potentially with a catalytic amount of a tertiary amine.

  • Heat the reaction mixture to reflux until the starting material is consumed.

  • Carefully quench the reaction with ice water and extract the product, 2-chloro-5-nitropyridine, with an organic solvent.

Step 3: Reduction of 2-Chloro-5-nitropyridine

  • Reduce the nitro group of 2-chloro-5-nitropyridine to an amine using a standard reducing agent like iron powder in the presence of an acid (e.g., HCl or acetic acid).

  • Filter the reaction mixture to remove solid byproducts and neutralize the filtrate.

  • Extract the product, 5-amino-2-chloropyridine, with an organic solvent.

Step 4 & 5: Conversion to 5-Chloro-2,3-dihydroxypyridine

  • This two-step sequence involves diazotization of 5-amino-2-chloropyridine to yield 5-chloro-2-hydroxypyridine, followed by nitration, reduction, and another diazotization to introduce the second hydroxyl group, yielding 5-chloro-2,3-dihydroxypyridine.[3]

Step 6: Sequential Etherification

  • Treat 5-chloro-2,3-dihydroxypyridine with one equivalent of a strong base (e.g., sodium hydride) in an aprotic solvent, followed by the addition of methyl iodide to selectively form the 2-methoxy intermediate. The regioselectivity is driven by the differential acidity of the two hydroxyl groups.

  • In a subsequent step, treat the intermediate with another equivalent of a strong base and 2-bromopropane to introduce the isopropoxy group, yielding the final product, this compound.

Self-Validation: Each step of this proposed synthesis should be monitored by appropriate analytical techniques (TLC, LC-MS) to ensure the complete conversion of starting materials and to characterize the intermediates. The final product should be purified by column chromatography and its structure confirmed by NMR, IR, and mass spectrometry.

Role in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[4] The unique electronic properties and the ability of the pyridine nitrogen to act as a hydrogen bond acceptor make it a privileged scaffold.

This compound, with its specific substitution pattern, offers medicinal chemists a versatile platform for generating novel molecular entities. The chloro substituent provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide range of chemical moieties to explore structure-activity relationships (SAR). The methoxy and isopropoxy groups can modulate the compound's lipophilicity, metabolic stability, and conformational preferences, all of which are critical parameters in drug design.[2]

While specific drugs derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in various bioactive molecules.[2] Its value lies in its role as a key intermediate for creating libraries of compounds for high-throughput screening and lead optimization.

Drug_Discovery_Workflow A This compound B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Library of Diverse Analogs B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Clinical Candidate F->G

Caption: Role of this compound in a typical drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

Table 2: GHS Hazard Information

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Data sourced from AOBChem.[1]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its polysubstituted pyridine core offers multiple points for chemical modification, enabling the systematic exploration of chemical space in the pursuit of novel therapeutic agents. The proposed synthetic pathway provides a rational and feasible approach to its preparation, empowering researchers to access this important intermediate. As the demand for novel pharmaceuticals continues to grow, the utility of such well-designed heterocyclic building blocks will undoubtedly increase.

References

  • Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. (2002).
  • Sriram, D., & Yogeeswari, P. (2010). Medicinal Chemistry.
  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-methoxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. (2019). Molecules, 25(1), 88.
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (2020). Molecules, 25(15), 3489.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Medicinal Chemistry, 13(6), 637-655.
  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. (2009). Organic Letters, 11(21), 4874–4876.
  • A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]nifene). (2018). Journal of Labelled Compounds and Radiopharmaceuticals, 61(1), 36-41.

Sources

An In-Depth Technical Guide to the Initial Synthesis of 5-Chloro-3-isopropoxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The multi-substituted pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, offering a versatile platform for developing novel therapeutic agents and functional materials. The specific substitution pattern of 5-Chloro-3-isopropoxy-2-methoxypyridine presents a unique combination of electronic and steric properties, making it a molecule of significant interest for further derivatization. This technical guide provides a comprehensive overview of plausible initial synthesis routes for this target molecule, designed for researchers, chemists, and drug development professionals. Grounded in established chemical principles, this document explains the causality behind strategic decisions, details validated protocols, and offers a comparative analysis of different synthetic approaches.

Section 1: Retrosynthetic Analysis and Strategic Considerations

The synthesis of a polysubstituted aromatic heterocycle like this compound requires careful strategic planning to control the regiochemistry of the functionalization. Two primary retrosynthetic strategies emerge from the analysis of the target structure:

  • Stepwise Functionalization of a Precursor Pyridine: This bottom-up approach involves starting with a simpler, commercially available pyridine derivative and sequentially introducing the required functional groups (chloro, methoxy, and isopropoxy). This strategy generally offers superior control over the placement of each substituent, albeit potentially at the cost of a longer synthetic sequence.

  • Substitution on a Polychlorinated Pyridine Core: This approach utilizes a readily available starting material like 2,3,5-trichloropyridine and relies on the differential reactivity of the chloro-substituents towards nucleophilic aromatic substitution to introduce the alkoxy groups. While potentially shorter, this route poses significant challenges in achieving the desired regioselectivity.

Retrosynthetic_Strategies cluster_0 Route 1: Stepwise Functionalization cluster_1 Route 2: Nucleophilic Substitution Target This compound Intermediate1A 5-Chloro-3-hydroxy- 2-methoxypyridine Target->Intermediate1A Isopropylation Intermediate2A 3,5-Dichloro- 2-methoxypyridine Target->Intermediate2A Isopropoxylation (non-selective) Intermediate1B 5-Chloro-2,3-dihydroxypyridine Intermediate1A->Intermediate1B Selective Methylation Start1 2-Amino-5-chloropyridine Intermediate1B->Start1 Multi-step functionalization Start2 2,3,5-Trichloropyridine Intermediate2A->Start2 Methoxylation (selective)

Figure 1: High-level retrosynthetic analysis of the target molecule, outlining two divergent strategic pathways.

This guide will first detail the more controllable, albeit longer, stepwise functionalization route before exploring the challenges and potential of the nucleophilic substitution pathway.

Section 2: Pathway 1: Stepwise Functionalization via a Dihydroxy Intermediate

This synthetic route leverages a well-defined, multi-step sequence to construct a key intermediate, 5-Chloro-2,3-dihydroxypyridine, which then undergoes sequential etherification to yield the final product. This approach provides excellent regiochemical control.

Step 2.1: Synthesis of Key Intermediate: 5-Chloro-2,3-dihydroxypyridine

The foundation of this pathway is the synthesis of the dihydroxy intermediate from the readily available starting material, 2-amino-5-chloropyridine. A patented procedure outlines a reliable four-step process to achieve this transformation[1].

  • Diazotization of 2-Amino-5-chloropyridine: The initial step involves the conversion of the amino group into a hydroxyl group. The amine is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by hydrolysis to yield 2-hydroxy-5-chloropyridine. It is crucial to note the well-established tautomeric equilibrium between 2-hydroxypyridine and its 2-pyridone form[2][3][4].

  • Nitration: The resulting 2-hydroxy-5-chloropyridine is then nitrated to introduce a nitro group at the C3 position. The electron-donating nature of the hydroxyl group directs the electrophilic nitration primarily to the positions ortho and para to it. Under controlled conditions using concentrated nitric and sulfuric acids, 2-hydroxy-3-nitro-5-chloropyridine is formed[1].

  • Reduction of the Nitro Group: The nitro group is subsequently reduced to an amine. This can be achieved using various reducing agents, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid[5] or catalytic hydrogenation, to produce 2-hydroxy-3-amino-5-chloropyridine[1].

  • Final Diazotization: A second diazotization reaction converts the newly formed C3 amino group into a hydroxyl group, affording the key intermediate, 5-chloro-2,3-dihydroxypyridine[1].

Pathway_1_Step_1 A 2-Amino-5-chloropyridine B 2-Hydroxy-5-chloropyridine A->B 1. NaNO₂, H⁺ 2. H₂O, Δ C 2-Hydroxy-3-nitro- 5-chloropyridine B->C HNO₃, H₂SO₄ D 2-Hydroxy-3-amino- 5-chloropyridine C->D Reduction (e.g., SnCl₂) E 5-Chloro-2,3-dihydroxypyridine D->E 1. NaNO₂, H⁺ 2. H₂O, Δ

Figure 2: Synthesis of the key intermediate 5-Chloro-2,3-dihydroxypyridine.

Step 2.2: Selective Sequential Etherification

With the dihydroxy intermediate in hand, the next critical phase is the sequential and selective introduction of the methoxy and isopropoxy groups. The primary challenge lies in differentiating the two hydroxyl groups, which possess similar chemical reactivity.

Causality of Selectivity: While electronically similar, the C2 and C3 hydroxyls exist in different chemical environments. The C2-hydroxyl group's participation in the 2-pyridone tautomerism can be exploited. Furthermore, steric hindrance can play a role; the C2 position is flanked by the ring nitrogen, which may influence the approach of bulky reagents. A common strategy is to perform the methylation first, as the methyl group is less sterically demanding than the isopropyl group.

  • Selective Monomethylation: The first etherification aims to form 5-Chloro-3-hydroxy-2-methoxypyridine. This is typically achieved via a Williamson ether synthesis[6]. The reaction involves treating the diol with one equivalent of a suitable base (e.g., potassium carbonate, sodium hydride) to generate a mono-phenoxide, followed by the addition of one equivalent of a methylating agent like iodomethane or dimethyl sulfate.

    • Controlling O- vs. N-Alkylation: A potential side reaction is the N-alkylation of the 2-pyridone tautomer. To favor the desired O-alkylation, reaction conditions can be optimized. Using a polar aprotic solvent like DMF or acetonitrile and a base like K₂CO₃ often favors O-alkylation[6]. Careful control of stoichiometry is critical to minimize dialkylation. The resulting mixture would require chromatographic purification to isolate the desired mono-methylated product.

  • Isopropylation of the Remaining Hydroxyl Group: Once the pure 5-Chloro-3-hydroxy-2-methoxypyridine is obtained, the final step is the etherification of the C3 hydroxyl group. This second Williamson ether synthesis is more straightforward as there is only one reactive site. The intermediate is treated with a base and an isopropylating agent, such as 2-bromopropane or isopropyl tosylate, to yield the final target molecule, this compound.

Section 3: Pathway 2: Nucleophilic Substitution of 2,3,5-Trichloropyridine

An alternative, more convergent approach begins with 2,3,5-trichloropyridine. This route relies on the inherent reactivity differences of the chlorine atoms on the pyridine ring towards nucleophilic aromatic substitution (SNAᵣ).

Scientific Rationale: The reactivity of halogens on a pyridine ring towards SNAᵣ is highly dependent on their position relative to the ring nitrogen. The order of reactivity is generally C2 > C6 > C4 >> C3, C5. The electron-withdrawing nitrogen atom stabilizes the negative charge in the Meisenheimer complex intermediate, particularly when substitution occurs at the ortho (C2, C6) and para (C4) positions.

  • Regioselective Monomethoxylation: The first step involves reacting 2,3,5-trichloropyridine with one equivalent of sodium methoxide. Based on the established reactivity hierarchy, the substitution will occur preferentially at the most activated C2 position, yielding 3,5-dichloro-2-methoxypyridine as the major product[7].

  • Second Alkoxylation (The Selectivity Challenge): The subsequent introduction of the isopropoxy group at the C3 position is the route's principal flaw. The remaining chloro-substituents at C3 and C5 are significantly less reactive than the initial C2 chlorine. Forcing the reaction with sodium isopropoxide would require harsh conditions (high temperatures) and would likely result in a mixture of products, with substitution occurring at both the C3 and C5 positions, leading to difficult-to-separate isomers. Therefore, this route is not ideal for the clean synthesis of the desired target.

Pathway_2 A 2,3,5-Trichloropyridine B 3,5-Dichloro- 2-methoxypyridine A->B NaOMe (1 eq) (Regioselective at C2) Mixture B->Mixture NaO-iPr (harsh cond.) (Poor Regioselectivity) C 5-Chloro-3-isopropoxy- 2-methoxypyridine (Target) D 3-Chloro-5-isopropoxy- 2-methoxypyridine (Isomeric Byproduct) Mixture->C Mixture->D

Figure 3: Synthesis via substitution of 2,3,5-trichloropyridine, highlighting the problematic regioselectivity in the second step.

Section 4: Data Summary and Route Comparison

FeaturePathway 1: Stepwise FunctionalizationPathway 2: Nucleophilic Substitution
Starting Material 2-Amino-5-chloropyridine2,3,5-Trichloropyridine
Number of Steps ~6 steps~2 steps
Regiochemical Control Excellent; substituents are introduced sequentially.Poor; the second substitution step is non-selective.
Key Intermediate 5-Chloro-2,3-dihydroxypyridine3,5-Dichloro-2-methoxypyridine
Primary Advantage Unambiguous synthesis of the correct isomer.Convergent and potentially rapid.
Primary Challenge Longer overall sequence; potential for modest yields in the multi-step preparation of the diol intermediate.Lack of regioselectivity in the second step, leading to isomeric mixtures and difficult purification.

Section 5: Detailed Experimental Protocols (Pathway 1)

The following protocols are illustrative and synthesized from established procedures. Researchers should consult the primary literature and perform appropriate safety assessments before undertaking any experimental work.

Protocol 5.1: Synthesis of 5-Chloro-2,3-dihydroxypyridine[1]

(This protocol consolidates the four-step process described in Section 2.1. Each step requires isolation and purification of the intermediate.)

  • Step A: 2-Hydroxy-5-chloropyridine: A solution of 2-amino-5-chloropyridine in aqueous sulfuric acid is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 1 hour, then gently warmed to 50-60 °C until nitrogen evolution ceases. The solution is cooled, and the pH is adjusted to neutral to precipitate the product, which is filtered, washed with water, and dried.

  • Step B: 2-Hydroxy-3-nitro-5-chloropyridine: To concentrated sulfuric acid cooled in an ice bath, 2-hydroxy-5-chloropyridine is added in portions. The mixture is warmed to 50-60 °C, and concentrated nitric acid is added dropwise. The reaction is stirred for 1-2 hours at this temperature, then cooled and poured into ice water. The pH is adjusted to be strongly basic with 40% sodium hydroxide to precipitate the yellow solid product, which is collected by filtration and dried.

  • Step C: 2-Hydroxy-3-amino-5-chloropyridine: The nitro-compound is dissolved in a suitable solvent, and a reducing agent (e.g., iron powder in acetic acid, or stannous chloride in HCl) is added. The reaction is heated until the reduction is complete (monitored by TLC). After cooling, the mixture is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the amino-product.

  • Step D: 5-Chloro-2,3-dihydroxypyridine: The amino-product from Step C is subjected to a second diazotization and hydrolysis reaction, following a similar procedure to Step A, to yield the final dihydroxy intermediate.

Protocol 5.2: Synthesis of this compound
  • Step A: Monomethylation: To a solution of 5-chloro-2,3-dihydroxypyridine (1.0 eq.) in anhydrous DMF, potassium carbonate (1.1 eq.) is added. The mixture is stirred at room temperature for 30 minutes. Iodomethane (1.05 eq.) is added dropwise, and the reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel) to isolate 5-chloro-3-hydroxy-2-methoxypyridine.

  • Step B: Isopropylation: To a solution of 5-chloro-3-hydroxy-2-methoxypyridine (1.0 eq.) in anhydrous DMF, potassium carbonate (1.5 eq.) is added. The mixture is stirred, and 2-bromopropane (1.2 eq.) is added. The reaction is heated to 80-100 °C for 4-6 hours until the starting material is consumed (monitored by TLC)[6]. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated. The final product, this compound, can be purified by column chromatography if necessary.

References

  • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Synthesis of 5-Amino-2-Chloro-3-Methoxypyridine . PrepChem.com. [Link]

  • 2-Pyridone . Wikipedia. [Link]

  • Hydroxypyridine-Pyridone Tautomerism . YouTube. [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

A Prospective Analysis of 5-Chloro-3-isopropoxy-2-methoxypyridine: A Technical Guide to Unveiling Potential Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity across a vast range of biological targets. This guide focuses on the uncharacterized compound, 5-Chloro-3-isopropoxy-2-methoxypyridine (CAS No. 1228957-00-3). While no direct biological data for this specific molecule has been published to date, its structural motifs—a substituted pyridine ring bearing chloro, methoxy, and isopropoxy groups—are prevalent in a multitude of bioactive agents. This document serves as a prospective technical guide for researchers, scientists, and drug development professionals. It provides a scientifically grounded rationale for investigating its potential therapeutic activities, outlines detailed experimental workflows for its evaluation, and proposes potential mechanisms of action based on established structure-activity relationships of analogous compounds.

Introduction: The Pyridine Scaffold as a Privileged Structure

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with the pyridine ring being one of the most significant.[1][2] Its presence in vital cofactors like NAD and NADP, as well as in numerous approved drugs, underscores its biological relevance. The pyridine nucleus is considered a "privileged scaffold" because its derivatives are capable of binding to a wide array of biological targets with high affinity, leading to diverse pharmacological outcomes including anticancer, antiviral, anti-inflammatory, and antibacterial effects.[3][4][5]

The specific compound, this compound, presents an intriguing combination of substituents. An analysis of its constituent parts provides a logical starting point for predicting its potential bioactivity.

  • 2-Methoxypyridine: The methoxy group at the 2-position can act as a hydrogen bond acceptor and influence the molecule's conformation and metabolic stability. Methoxy groups are common in kinase inhibitors, where they can form critical interactions within the ATP-binding pocket.[6]

  • 5-Chloropyridine: The chlorine atom at the 5-position is an electron-withdrawing group that can significantly alter the electronic distribution of the pyridine ring. It can also serve as a key interaction point with target proteins through halogen bonding and can enhance membrane permeability and oral bioavailability.[7]

  • 3-Isopropoxy Group: The bulky isopropoxy group at the 3-position can provide steric hindrance, potentially conferring selectivity for a specific target. Alkoxy groups in this position are known to be present in various pharmacologically active compounds.[8][9]

Based on the prevalence of these motifs in established therapeutic areas, this guide will focus on a prioritized, logical screening cascade to investigate the potential of this compound in oncology, inflammation, and virology.

Proposed Therapeutic Area 1: Oncology

The pyridine scaffold is extensively featured in anticancer agents, often targeting key signaling proteins like kinases.[4][10] Compounds with 2,3,5-trisubstituted pyridine rings have been successfully developed as potent and selective inhibitors of kinases such as AKT.[11] Furthermore, novel pyridine derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including ovarian, breast, and prostate cancers, by inducing apoptosis, cell cycle arrest, and inhibiting critical enzymes like histone deacetylases (HDACs).[12][13][14]

Rationale for Investigation

The combination of a halogen (chloro) and alkoxy (methoxy, isopropoxy) groups on the pyridine ring is characteristic of many Type I and Type II kinase inhibitors. These groups can occupy hydrophobic pockets and form hydrogen or halogen bonds within the ATP-binding site of kinases that are frequently dysregulated in cancer, such as EGFR, AKT, or PIM-1.[11][14][15] We hypothesize that this compound may act as a scaffold for kinase inhibition or interfere with other cell proliferation pathways.

Experimental Workflow: In Vitro Anticancer Screening

The initial evaluation should follow a tiered approach, starting with broad screening and progressing to more specific mechanistic assays.

G A Compound Procurement This compound B Tier 1: Broad Antiproliferative Screening (MTT/MTS Assay) A->B C NCI-60 Human Tumor Cell Line Panel B->C Broad D Select Representative Cell Lines (e.g., MCF-7, A549, SKOV3, DU-145) B->D Focused E Determine GI50 / IC50 Values C->E D->E F Tier 2: Mechanistic Assays (On cell lines showing high sensitivity) E->F If GI50 < 10 µM I Tier 3: Target Identification E->I If potent activity confirmed G Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) F->G H Apoptosis Assay (Annexin V/PI Staining) F->H J Broad Kinase Panel Screen (e.g., DiscoverX, Reaction Biology) I->J K Western Blot for Key Signaling Proteins (p-AKT, p-ERK, Caspase-3) I->K

Caption: Tiered workflow for in vitro anticancer evaluation of the target compound.

Detailed Protocol: Antiproliferative MTT Assay
  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast, A2780 for ovarian) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve a final concentration range (e.g., 0.01 µM to 100 µM). Add the compound dilutions to the wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Proposed Therapeutic Area 2: Anti-Inflammatory Activity

Substituted pyridines are also investigated for their anti-inflammatory properties.[16] The mechanism often involves the modulation of inflammatory signaling pathways, such as the NF-κB pathway, or the inhibition of key enzymes like cyclooxygenases (COX) or kinases involved in the inflammatory cascade (e.g., p38 MAPK).[17]

Rationale for Investigation

Chronic inflammation is a key driver of numerous diseases. The structural features of this compound are consistent with scaffolds that could interact with enzymes central to the inflammatory process. We hypothesize that the compound may inhibit the production of pro-inflammatory cytokines or mediators.

Experimental Workflow: In Vitro Anti-Inflammatory Screening

G A Compound Procurement & Cytotoxicity Assessment (e.g., in RAW 264.7 macrophages) B Step 1: Screen for Inhibition of Pro-inflammatory Mediator Production A->B C LPS-Stimulated RAW 264.7 Macrophages B->C D Measure Nitric Oxide (NO) Production (Griess Assay) C->D E Measure Pro-inflammatory Cytokines (TNF-α, IL-6 via ELISA) C->E F Step 2: Mechanistic Investigation (If significant inhibition observed) D->F If IC50 determined E->F If IC50 determined G Western Blot for Pathway Analysis (p-p65 NF-κB, p-p38 MAPK) F->G H COX Enzyme Inhibition Assay (In vitro enzymatic assay) F->H

Caption: Workflow for evaluating the anti-inflammatory potential of the compound.

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells. Include wells with cells only, cells + LPS, and cells + LPS + positive control (e.g., Dexamethasone).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Collect 50 µL of supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

  • Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using sodium nitrite. Quantify the concentration of nitrite in the samples and calculate the percentage inhibition of NO production compared to the LPS-only control.

Proposed Therapeutic Area 3: Antiviral Activity

The pyridine ring is a common scaffold in antiviral agents, targeting various viral life cycle stages.[2][5] For example, substituted pyrazoles attached to a pyridine ring have shown activity against human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis and thus viral replication.[9]

Rationale for Investigation

The continued emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents.[18] The physicochemical properties of this compound make it a candidate for inhibiting viral enzymes or interfering with virus-host interactions. Its potential to inhibit host kinases could also be a viable broad-spectrum antiviral strategy, as many viruses rely on host cell kinases for their replication.

Experimental Workflow: Broad-Spectrum Antiviral Screening

A pragmatic approach is to screen the compound against a panel of representative viruses.

  • Initial Cytotoxicity Assessment: Determine the maximum non-toxic concentration (MNTC) of the compound in relevant host cell lines (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza).

  • Antiviral Efficacy Screening:

    • Infect host cells with a panel of viruses (e.g., Influenza A, Herpes Simplex Virus, SARS-CoV-2) at a known multiplicity of infection (MOI).

    • Simultaneously treat the cells with serial dilutions of the compound below its MNTC.

    • After a suitable incubation period (24-72 hours), quantify the viral yield or cytopathic effect (CPE).

  • Quantification Methods:

    • CPE Reduction Assay: Visually score the protection from virus-induced cell death or use a cell viability assay (e.g., MTS).

    • Plaque Reduction Assay: Quantify the reduction in the number and size of viral plaques.

    • qRT-PCR: Measure the reduction in viral RNA levels in the supernatant or cell lysate.

  • Data Analysis: Calculate the EC50 (50% effective concentration) and the Selectivity Index (SI = CC50 / EC50). A high SI value indicates promising specific antiviral activity.

Physicochemical Properties and ADME Prediction

A preliminary in silico analysis is crucial for guiding further development.

PropertyPredicted Value/CharacteristicImplication for Drug Development
Molecular Weight 201.64 g/mol Compliant with Lipinski's Rule of Five (<500), favoring good absorption.
LogP (o/w) ~2.5-3.0 (Predicted)Indicates good lipophilicity, suggesting potential for good membrane permeability.
H-Bond Donors 0Favorable for oral bioavailability.
H-Bond Acceptors 3 (N, and two O atoms)Provides points for interaction with biological targets.
Polar Surface Area ~34.1 Ų (Predicted)Suggests good potential for oral absorption and cell permeability.

Note: Predicted values are generated using standard cheminformatics software (e.g., SwissADME, ChemDraw).

Conclusion and Future Directions

This compound is an uncharacterized molecule built upon the privileged pyridine scaffold. While devoid of direct biological data, a systematic analysis of its structural components strongly suggests a high potential for bioactivity, particularly in the fields of oncology, inflammation, and virology.

The experimental workflows detailed in this guide provide a comprehensive and logical roadmap for its initial investigation. A tiered screening approach, beginning with broad phenotypic assays followed by more targeted mechanistic studies, represents an efficient strategy to uncover its therapeutic potential. Positive results in any of these primary screens would warrant further investigation, including lead optimization through medicinal chemistry, in vivo efficacy studies in relevant animal models, and detailed toxicology assessments. This guide serves as the foundational blueprint for unlocking the potential of this promising chemical entity.

References

  • AOBChem. This compound. AOBChem Website. Available at: [Link].

  • Taylor & Francis Online. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online Website. Available at: [Link].

  • Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity. RSC Publishing Website. Available at: [Link].

  • European Publication Server. 4-BROMO-5-(2-CHLORO-BENZOYLAMINO)-1H-PYRAZOLE-3-CARBOXYLIC ACID (PHENYL)AMIDE DERIVATIVES AND RELATED COMPOUNDS AS BRADYKININ B1 RECEPTOR ANTAGONISTS FOR THE TREATMENT OF INFLAMMATORY DISEASES - Patent 1635821. European Publication Server Website. Available at: [Link].

  • ResearchGate. Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives | Request PDF. ResearchGate Website. Available at: [Link].

  • Google Patents. US8541572B2 - Compounds for the treatment of inflammatory disorders. Google Patents Website.
  • PubMed. One-pot multicomponent synthesis of novel pyridine derivatives for antidiabetic and antiproliferative activities. PubMed Website. Available at: [Link].

  • Google Patents. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine. Google Patents Website.
  • PubMed Central (PMC). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC Website. Available at: [Link].

  • PubMed. 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles. PubMed Website. Available at: [Link].

  • PubMed Central (PMC). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC Website. Available at: [Link].

  • Self-serve web hosting. SYNTHESIS OF AVRAINVILLAMIDE, STEPHACIDIN B, AND ANALOGUES THEREOF. Self-serve web hosting Website. Available at: [Link].

  • Semantic Scholar. In vivo studies of the effects of alkyl substituted Benzo[b]pyridinium .... Semantic Scholar Website. Available at: [Link].

  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate Website. Available at: [Link].

  • ACS Publications. Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) | Journal of Medicinal Chemistry. ACS Publications Website. Available at: [Link].

  • Journal of Pharmaceutical Research International. Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International Website. Available at: [Link].

  • ACS Publications. Novel pharmacological activity of a series of substituted pyridines | Journal of Medicinal Chemistry. ACS Publications Website. Available at: [Link].

  • Frontiers. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers Website. Available at: [Link].

  • Asian Publication Corporation. A J C A J C. Asian Publication Corporation Website. Available at: [Link].

  • Google Patents. EP1422218A1 - Antiviral agent. Google Patents Website.
  • Google Patents. WO2021026672A1 - Heterocyclic wdr5 inhibitors as anti-cancer compounds. Google Patents Website.
  • Google Patents. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Google Patents Website.
  • PubMed. 5-methoxytryptophan: an arsenal against vascular injury and inflammation. PubMed Website. Available at: [Link].

  • PubChem. 2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252. PubChem Website. Available at: [Link].

  • PubMed Central (PMC). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. PMC Website. Available at: [Link].

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications Website. Available at: [Link].

  • Royal Society of Chemistry. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing Website. Available at: [Link].

  • PubMed Central (PMC). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC Website. Available at: [Link].

  • ACS Publications. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. ACS Publications Website. Available at: [Link].

  • Royal Society of Chemistry. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing Website. Available at: [Link].

  • The Royal Society of Chemistry. Table of Contents. The Royal Society of Chemistry Website. Available at: [Link].

  • MDPI. Screening for Antivirally Active Flavonoids Against Herpes Simplex Virus Type 2 and Influenza A Virus. MDPI Website. Available at: [Link].

  • NIH. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH Website. Available at: [Link].

  • ResearchGate. Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives | Request PDF. ResearchGate Website. Available at: [Link].

Sources

The Strategic Deployment of Substituted Pyridines in Modern Drug Discovery: A Technical Guide Focused on 5-Chloro-3-isopropoxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Foreword: The Enduring Legacy of the Pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. The pyridine ring, a simple six-membered heterocycle, is one such "privileged scaffold."[1] Its prevalence in both natural products, such as vitamins and alkaloids, and a significant number of FDA-approved drugs underscores its versatile and indispensable role in drug design.[2] The pyridine scaffold's utility stems from its unique electronic properties, its capacity for hydrogen bonding, and the ability to be functionalized at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4] This guide will delve into the strategic importance of substituted pyridines, with a particular focus on the multifaceted role of 5-Chloro-3-isopropoxy-2-methoxypyridine as a representative of this critical class of molecules in the ongoing quest for novel therapeutics.

Deconstructing the Pharmacophore: An Analysis of this compound

The specific substitution pattern of this compound endows it with a unique combination of physicochemical properties that are highly relevant for its application in drug discovery. A detailed examination of each substituent reveals a deliberate design aimed at optimizing biological activity and drug-like characteristics.

PropertyValueSource
CAS Number 1228957-00-3[5]
Molecular Formula C9H12ClNO2[5]
Molecular Weight 201.65 g/mol [5]
Purity >95%[5]
The "Magic Chloro": More Than Just a Halogen

The presence of a chlorine atom at the 5-position is a critical feature. Halogenation, particularly with chlorine, is a well-established strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic profile of a drug candidate.[6] The term "magic chloro" has been used to describe the profound and sometimes unexpected improvements in biological activity observed upon chlorine substitution.[6] This can be attributed to several factors:

  • Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can influence the pKa of the pyridine nitrogen, affecting its interaction with biological targets.

  • Increased Lipophilicity: The chloro group enhances the molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.

  • Metabolic Stability: Introduction of a chlorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life.

  • Specific Interactions: The chlorine atom can participate in halogen bonding, a non-covalent interaction with protein residues that can contribute to binding affinity.[6]

The Methoxy and Isopropoxy Groups: Fine-Tuning for Efficacy

The alkoxy substituents at the 2- and 3-positions, a methoxy and an isopropoxy group respectively, play a crucial role in tailoring the molecule's properties:

  • Enhanced Potency: Studies have shown that the presence of methoxy (-OMe) groups on pyridine derivatives can significantly improve their antiproliferative activity against various cancer cell lines.[7]

  • Hydrogen Bond Acceptance: The oxygen atoms in the alkoxy groups can act as hydrogen bond acceptors, forming key interactions within the binding pockets of target proteins.

  • Steric Influence: The bulkier isopropoxy group can provide steric hindrance that may favor a specific binding conformation or prevent unwanted off-target interactions.

  • Synthetic Utility: In organic synthesis, methoxypyridines can serve as masked pyridones, offering a strategic advantage in the construction of complex alkaloid skeletons.[8]

Therapeutic Applications and Mechanistic Insights

The unique structural features of substituted pyridines like this compound make them valuable building blocks for drugs targeting a wide range of diseases.

Kinase Inhibition: A Privileged Scaffold for a Prominent Target Class

Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The pyridine scaffold is a common feature in many kinase inhibitors, often playing a crucial role in binding to the ATP-binding site of the enzyme.[9][10] The nitrogen atom of the pyridine ring frequently forms a hydrogen bond with the "hinge" region of the kinase, a critical interaction for potent inhibition.

Kinase_Inhibition cluster_kinase Kinase ATP Binding Site cluster_inhibitor Pyridine-based Inhibitor ATP ATP Hinge Hinge Region ATP->Hinge Binds Catalytic_Loop Catalytic Loop ATP->Catalytic_Loop Pyridine Pyridine Scaffold Pyridine->Hinge H-bond Substituents Substituents (e.g., Cl, OMe, O-iPr) Substituents->Catalytic_Loop van der Waals Interactions

Caption: Interaction of a pyridine-based kinase inhibitor with the ATP binding site.

The various substituents on the pyridine ring can be optimized to achieve selectivity for specific kinases. For instance, the development of aminopyridine scaffolds has led to potent and selective inhibitors of Vaccinia-related kinases (VRK1 and VRK2).[9] Similarly, the Guareschi pyridine scaffold has been utilized to create selective inhibitors of PI3K isoforms.[11]

Central Nervous System (CNS) Disorders: Crossing the Blood-Brain Barrier

Substituted pyridines are also prominent in the development of drugs for CNS disorders.[12] Their physicochemical properties, which can be modulated through substitution, are advantageous for designing molecules that can cross the blood-brain barrier.[4] Pyridine derivatives have been shown to target a variety of CNS receptors, including:

  • GABA-A Receptors: Acting as modulators to treat anxiety and seizure disorders.[4]

  • Nicotinic Acetylcholine Receptors (nAChRs): Analogues of nicotine, a pyridine alkaloid, are being explored for the treatment of Alzheimer's disease and other neurodegenerative conditions.[13]

The ability to fine-tune the lipophilicity and hydrogen bonding capacity of the pyridine scaffold is critical for achieving the desired CNS activity while minimizing peripheral side effects.

Anticancer Activity: Targeting Cell Proliferation

A growing body of evidence supports the potent antiproliferative activity of substituted pyridines against a range of cancer cell lines.[7][14] The mechanism of action is often multifactorial and can involve the inhibition of key signaling pathways that control cell growth and survival.

Anticancer_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation SubstitutedPyridine Substituted Pyridine (e.g., this compound) SubstitutedPyridine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a substituted pyridine.

Structure-activity relationship (SAR) studies have revealed that the presence and position of specific substituents are critical for anticancer efficacy. For example, the introduction of -OMe and -NH2 groups can enhance antiproliferative activity, while bulky groups or halogens at certain positions may be detrimental.[7]

Experimental Workflow: Synthesis of a Substituted Pyridine

The following is a representative protocol for the synthesis of a substituted pyridine derivative, illustrating a common synthetic strategy in medicinal chemistry. This protocol is for illustrative purposes and should be adapted and optimized based on the specific target molecule.

Protocol: Palladium-Catalyzed Cross-Coupling for Pyridine Functionalization

Objective: To introduce a novel substituent at the 5-position of a 2,3-disubstituted pyridine core via a Suzuki cross-coupling reaction.

Materials:

  • 2,3-disubstituted-5-bromopyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware and workup materials (separatory funnel, rotary evaporator, etc.)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 2,3-disubstituted-5-bromopyridine (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Reaction: Stir the reaction mixture at 90 °C under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Concluding Remarks and Future Directions

The pyridine scaffold, exemplified by molecules like this compound, continues to be a cornerstone of modern drug discovery.[15] Its versatility and the ability to precisely modulate its properties through substitution make it a powerful tool for medicinal chemists. Future research in this area will likely focus on the development of novel synthetic methodologies to access increasingly complex and diverse pyridine derivatives. Furthermore, a deeper understanding of the structure-activity relationships governing the interaction of substituted pyridines with their biological targets will pave the way for the design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. 2022-05-20.
  • Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Google Patents.
  • This compound. AOBChem.
  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. PMC - NIH.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Pyridine alkaloids with activity in the central nervous system. PMC.
  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. 2019-08-19.
  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews.
  • 2-Chloro-3-methoxypyridine. PubChem - NIH.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry - ACS Publications. 2019-12-20.
  • Pyridine alkaloids with activity in the central nervous system. ResearchGate.
  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine.
  • Patents & Products. Garg Lab - UCLA.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • 2-Chloro-5-methoxypyridine. PubChem - NIH.
  • "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. PubMed. 2023-04-27.
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals. 2021-10-12.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation. Google Patents.
  • A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus. PubMed.
  • Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. 2024-09-30.
  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing).
  • Structure activity relationships of substituted benzimidazoles.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • r"O. Googleapis.com. 1992-03-06.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][3][14]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. 2011-01-27. Available at:

  • 5-Chloro-2-methoxypyrimidine. PubChem.
  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. PubMed. 2021-08-26.
  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. PMC - NIH.

Sources

The Indispensable Methoxypyridine: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the methoxypyridine scaffold has emerged as a cornerstone heterocyclic motif. Its unique electronic properties, engendered by the interplay between the electron-deficient pyridine ring and the electron-donating methoxy group, impart a versatile reactivity profile that is highly sought after by synthetic chemists. This guide provides an in-depth exploration of the synthesis and diverse applications of methoxypyridines, offering field-proven insights for researchers, scientists, and professionals in drug development.

The Methoxypyridine Core: Understanding Its Unique Chemistry

The introduction of a methoxy group onto the pyridine ring fundamentally alters its electronic and chemical properties. The nitrogen atom in pyridine renders the ring electron-deficient, making it susceptible to nucleophilic attack. However, the methoxy group, an oxygen-containing substituent, can donate electron density through resonance, particularly when positioned at the 2- or 4-positions. This electronic push-pull relationship is key to the utility of methoxypyridines.

A critical and advantageous consequence of the methoxy group's presence is the significant reduction in the basicity of the pyridine nitrogen. For instance, the pKa of the pyridinium ion is approximately 5.2, whereas the pKa for the 2-methoxypyridinium ion is around 3.28.[1] This mitigated basicity is attributed to the inductive electron-withdrawing effect of the oxygen atom, which stabilizes the lone pair of electrons on the nitrogen, making them less available for protonation.[2] This feature is invaluable in multi-step syntheses, as it often prevents unwanted side reactions or the need for protecting groups, thereby streamlining synthetic routes.[2][3]

Strategic Synthesis of Methoxypyridines

The construction of the methoxypyridine core can be approached through several strategic synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The most prevalent and direct method for synthesizing methoxypyridines is the nucleophilic aromatic substitution (SNAr) reaction on a halopyridine precursor. The electron-deficient nature of the pyridine ring facilitates the attack of a nucleophile, in this case, the methoxide ion.

The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The attack of the methoxide ion is most favorable at the 2- and 4-positions of the pyridine ring, as the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom.[5]

Field Insight: The choice of the leaving group is crucial for an efficient SNAr reaction. While fluoropyridines are the most reactive, chloropyridines often provide a good balance of reactivity and cost-effectiveness for large-scale synthesis.

Modern Approaches: Palladium-Catalyzed C-H Functionalization

In recent years, transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of heteroaromatic compounds, including methoxypyridines.[6] Palladium-catalyzed reactions, in particular, have been successfully employed for the arylation and alkenylation of methoxypyridines, allowing for the construction of complex molecular architectures from simple precursors.[6][7]

These reactions typically proceed through a catalytic cycle involving C-H activation to form a palladacycle intermediate, followed by oxidative addition, reductive elimination, and catalyst regeneration.[8] The directing ability of the pyridine nitrogen often plays a key role in achieving high regioselectivity.

Diagram of Key Synthetic Pathways

Synthesis_Pathways Key Synthetic Routes to Functionalized Methoxypyridines cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Palladium-Catalyzed C-H Functionalization cluster_2 Further Derivatization Halopyridine Halopyridine (X = Cl, Br, F) Methoxypyridine Methoxypyridine Halopyridine->Methoxypyridine NaOMe, MeOH Reflux Functionalized_MP Functionalized Methoxypyridine Methoxypyridine->Functionalized_MP Pd Catalyst, Ar-X or Alkene Complex_Molecule Pharmaceuticals, Agrochemicals, Materials Functionalized_MP->Complex_Molecule Multi-step Synthesis

Caption: Overview of major synthetic strategies for methoxypyridines.

Applications Across Scientific Disciplines

The unique properties of methoxypyridines have led to their widespread application in various fields, from life sciences to materials science.

Pharmaceuticals and Drug Development

The methoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drug candidates and approved therapeutic agents.[9][10] Its ability to modulate physicochemical properties such as solubility and metabolic stability, while also engaging in key binding interactions within biological targets, makes it an attractive building block for drug design.

A notable example is the use of methoxypyridine derivatives as gamma-secretase modulators for the potential treatment of Alzheimer's disease.[9] In these compounds, the methoxypyridine motif was introduced to improve potency and pharmacokinetic properties, leading to molecules capable of crossing the blood-brain barrier and reducing the production of the amyloid-beta peptide Aβ42.[9]

Compound Class/Example Therapeutic Target/Area Role of Methoxypyridine Moiety
Gamma-Secretase Modulators Alzheimer's DiseaseImproved potency, solubility, and pharmacokinetic properties.[9]
Pantoprazole Intermediate Proton Pump InhibitorKey building block in the synthesis of the active pharmaceutical ingredient.[11]
Lycopodium Alkaloid Synthesis Natural Product SynthesisServes as a masked pyridone and modulates the basicity of the pyridine nitrogen.[2][3]
Agrochemicals

In the agricultural sector, methoxypyridines serve as crucial intermediates in the production of a range of herbicides and pesticides.[10][12][13] The pyridine ring is a well-established pharmacophore in agrochemicals, and the introduction of a methoxy group can fine-tune the biological activity and selectivity of these compounds. Pyridine-based herbicides are used to control broadleaf weeds in various crops.[14]

Materials Science

The tunable electronic and photophysical properties of methoxypyridine derivatives have made them valuable components in the development of advanced materials.[15][16] They have been incorporated into the design of liquid crystals, where their shape and polarity influence the mesophase behavior.[15][16] Additionally, their utility extends to the photosensitive industry for the synthesis of nitrogen-containing heterocyclic compounds used in color photographic materials.[10]

Diagram of Methoxypyridine Applications

Applications Diverse Applications of Methoxypyridines cluster_pharma Drug Discovery cluster_agro Crop Protection cluster_materials Advanced Materials MP Methoxypyridine Core Pharma Pharmaceuticals MP->Pharma Agro Agrochemicals MP->Agro Materials Materials Science MP->Materials AD Alzheimer's Disease (γ-Secretase Modulators) Pharma->AD PPI Proton Pump Inhibitors Pharma->PPI NPS Natural Product Synthesis Pharma->NPS Herbicides Herbicides Agro->Herbicides Pesticides Pesticides Agro->Pesticides LC Liquid Crystals Materials->LC Photo Photographic Materials Materials->Photo OLED Organic Electronics Materials->OLED

Caption: The central role of the methoxypyridine core in various high-tech fields.

Experimental Protocol: Synthesis of 2-Methoxypyridine via SNAr

This protocol details a representative synthesis of 2-methoxypyridine from 2-chloropyridine, a common and reliable laboratory procedure.

Objective: To synthesize 2-methoxypyridine via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Chloropyridine

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Substrate: To the stirred solution of sodium methoxide, add 2-chloropyridine (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation to yield pure 2-methoxypyridine.[1]

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, and compared with literature data.

Conclusion and Future Outlook

Methoxypyridines represent a class of heterocyclic compounds with undeniable importance in both academic research and industrial applications. Their straightforward synthesis, coupled with their unique electronic properties, has solidified their position as versatile building blocks. As synthetic methodologies continue to advance, particularly in the realm of C-H functionalization, the ability to derivatize the methoxypyridine core with even greater precision and efficiency will undoubtedly expand its utility. For drug development professionals and materials scientists, the methoxypyridine scaffold will remain a valuable tool for the design and creation of novel molecules with tailored functions and properties.

References

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 2-Methoxy Pyridine. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (2014). New Journal of Chemistry, 38(10), 5018-5028. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. (2023). Molecules, 28(14), 5488. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (2021). European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). Organic Letters, 13(24), 6432-6435. [Link]

  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. (2008). Journal of the American Chemical Society, 130(45), 14954-14955. [Link]

  • Development of novel pyridine-based agrochemicals: A review. (2020). Chemistry of Heterocyclic Compounds, 56(12), 1491-1516. [Link]

  • 2-Methoxypyridine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Nucleophilic amination of methoxypyridines by a sodium hydride. (n.d.). Nanyang Technological University. Retrieved January 26, 2026, from [Link]

  • Method for synthesizing 4-chloro-pyridine. (2013). Google Patents.
  • Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. (2016). Organic & Biomolecular Chemistry, 14(3), 856-860. [Link]

  • Relative Basicity of Amines and Other Compounds. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. (2011). Organic Letters, 13(1), 114-117. [Link]

  • High Purity 4-Methoxypyridine: Your Essential Intermediate for Pharmaceutical and Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 26, 2026, from [Link]

  • Direct Arylation in the Presence of Palladium Pincer Complexes. (2016). Molecules, 21(11), 1488. [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (2021). Journal of the American Chemical Society, 143(18), 6829-6834. [Link]

  • Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Rapid Amination of Methoxy Pyridines with Aliphatic Amines. (2019). Organic Letters, 21(15), 6062-6066. [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2013). Google Patents.
  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (2010). Catalysts, 1(1), 2-24. [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry, 24(3), 314-328. [Link]

  • 6.007 Lab 3: Liquid Crystal Displays. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2018). The Journal of Organic Chemistry, 83(17), 10118-10126. [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2013). SciSpace. Retrieved from [Link]

  • 5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry. Retrieved from [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Registration Review of Pyridine and Pyrimidine Herbicides. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Synthesis and Characterization of 12-Pyridinium Derivatives of the [closo-1-CB11H12]− Anion. (2014). Inorganic Chemistry, 53(23), 12349-12359. [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+. Retrieved January 26, 2026, from [Link]

  • 4-Methoxypyridine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • New Technology For Liquid-Crystal Displays. (2018). Eurasia Review. Retrieved from [Link]

  • Basicity of substituted pyridines. (2016). Chemistry Stack Exchange. Retrieved from [Link]

  • Preparation of 4-chloropyridine. (n.d.). PrepChem.com. Retrieved January 26, 2026, from [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (2022). Chemical Science, 13(44), 13181-13190. [Link]

  • (PDF) Liquid Crystal Materials for Display Devices. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. (2016). Beilstein Journal of Organic Chemistry, 12, 994-1004. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (2014). Google Patents.

Sources

5-Chloro-3-isopropoxy-2-methoxypyridine: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its nitrogen atom provides a key hydrogen bond acceptor site and influences the molecule's overall physicochemical properties, such as solubility and metabolic stability. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of these properties and the creation of highly specific interactions with biological targets. Among the vast landscape of substituted pyridines, 5-Chloro-3-isopropoxy-2-methoxypyridine has emerged as a particularly valuable building block for the synthesis of complex molecules in drug discovery programs.

This in-depth technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its reactivity in key cross-coupling reactions and its potential applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile heterocyclic building block.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 1228957-00-3[1]
Molecular Formula C₉H₁₂ClNO₂[2]
Molecular Weight 201.65 g/mol [2]
Appearance Off-white to light yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)

The unique substitution pattern of this compound dictates its reactivity and potential applications. The chlorine atom at the 5-position serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The electron-donating methoxy group at the 2-position and the isopropoxy group at the 3-position influence the electron density of the pyridine ring, which can modulate the reactivity of the chloro group and the overall properties of the molecule.

Synthesis of this compound: A Proposed Pathway

G A 2-Amino-5-chloropyridine B 2-Amino-5-chloro-3-nitropyridine A->B Nitration (HNO3/H2SO4) C 5-Chloro-3-nitropyridin-2-ol B->C Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) D 5-Chloro-2-methoxy-3-nitropyridine C->D Methylation (e.g., CH3I, K2CO3) E 5-Chloro-2-methoxypyridin-3-amine D->E Reduction (e.g., Fe/HCl or H2/Pd-C) F 5-Chloro-3-hydroxy-2-methoxypyridine E->F Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) G This compound F->G Williamson Ether Synthesis (Isopropyl iodide, Base) G cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)(L)n-X B->C D Transmetalation C->D R-B(OR')2 Base E Ar-Pd(II)(L)n-R D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R F->G Product 5-R-3-isopropoxy-2-methoxypyridine G->Product Reactants This compound + R-B(OR')2 Reactants->A Pd Catalyst, Base G cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)(L)n-X B->C D Amine Coordination & Deprotonation C->D HNR'R" Base E Ar-Pd(II)(L)n-NR'R" D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-NR'R" F->G Product 5-(NR'R")-3-isopropoxy-2-methoxypyridine G->Product Reactants This compound + HNR'R" Reactants->A Pd Catalyst, Base

Sources

An In-Depth Technical Guide to the Predicted Mechanism of Action for 5-Chloro-3-isopropoxy-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridine scaffolds are a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1] The 5-Chloro-3-isopropoxy-2-methoxypyridine core represents a novel chemotype with significant therapeutic potential. This technical guide synthesizes current understanding of pyridine pharmacology and the influence of its specific substituents to propose a predicted mechanism of action for this class of molecules. We further delineate a comprehensive, multi-tiered experimental strategy to elucidate and validate its biological targets and downstream signaling effects, providing a roadmap for its development as a potential therapeutic agent.

Introduction to the this compound Scaffold

The pyridine ring is a privileged scaffold in drug discovery due to its ability to engage in a wide range of biological interactions and its favorable physicochemical properties that can enhance solubility and bioavailability.[2] The specific substitutions on the this compound ring are anticipated to significantly influence its biological activity:

  • 5-Chloro Group: The chloro substituent is an electron-withdrawing group that can participate in halogen bonding and other multipolar interactions, potentially enhancing binding affinity and modulating the electronic properties of the pyridine ring.[3]

  • 2-Methoxy Group: The methoxy group is an electron-donating group that can also engage in hydrogen bonding and multipolar interactions.[3] Its presence has been linked to improved antiproliferative activity in some pyridine derivatives.[4]

  • 3-Isopropoxy Group: The bulky isopropoxy group can influence the molecule's conformation and provide steric hindrance that may contribute to target selectivity. As a lipophilic group, it can also impact membrane permeability and overall pharmacokinetic properties. The application of such bioisosteric replacements is a common strategy to modulate the developability of drug candidates.[5]

Given this unique combination of electronic and steric features, we predict that this compound derivatives are likely to exhibit activity as modulators of key cellular signaling pathways, with a primary predicted mechanism of action as kinase inhibitors . A secondary potential mechanism could involve the modulation of G-protein coupled receptors (GPCRs) or ion channels.

Predicted Primary Mechanism of Action: Kinase Inhibition

Numerous pyridine derivatives have been identified as potent inhibitors of a variety of kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[4] The ATP-binding pocket of many kinases contains residues that can form hydrogen bonds and hydrophobic interactions, making it amenable to binding by substituted pyridines.

We hypothesize that the this compound scaffold can effectively occupy the ATP-binding site of specific kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, while the chloro and methoxy groups can form halogen and multipolar bonds with the hinge region of the kinase. The isopropoxy group may provide additional hydrophobic interactions and selectivity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Kinase_Domain Intracellular Kinase Domain Derivative 5-Chloro-3-isopropoxy- 2-methoxypyridine Derivative Derivative->Kinase_Domain Inhibition Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Kinase_Domain->Signaling_Cascade Phosphorylation (Blocked) Cellular_Response Cellular Response (Proliferation, Survival, etc.) Signaling_Cascade->Cellular_Response Regulation Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Binding & Activation

Predicted Kinase Inhibition Pathway

A Multi-Tiered Strategy for Experimental Validation

To rigorously test this hypothesis and identify the specific molecular targets, a systematic, multi-tiered experimental approach is recommended. This strategy begins with broad, unbiased screening to narrow the field of potential targets, followed by specific assays to validate these targets and elucidate the downstream signaling consequences.

Tier 1: In Silico Target Prediction

Before embarking on wet lab experiments, computational methods can provide valuable initial predictions of potential protein targets.

Protocol: In Silico Target Fishing

  • Compound Preparation: Generate a 3D structure of the this compound derivative using molecular modeling software.

  • Target Database Selection: Utilize publicly available databases of protein structures and compound bioactivities such as ChEMBL, BindingDB, and the Protein Data Bank (PDB).

  • Prediction Algorithms: Employ a combination of ligand-based and structure-based virtual screening methods.

    • Ligand-Based: Use 2D fingerprint similarity or 3D shape-based screening to identify known compounds with similar structures and their documented targets.

    • Structure-Based (Reverse Docking): Dock the compound into the binding sites of a large panel of protein structures (e.g., kinases, GPCRs, ion channels) to predict binding affinity and pose.[6]

  • Data Analysis and Prioritization: Analyze the results from multiple prediction methods to identify a consensus list of high-probability targets. Prioritize targets based on docking scores, similarity metrics, and biological relevance to potential therapeutic areas. Tools like COMET can provide comprehensive predictive insights.[7]

Tier 2: Target Engagement and Broad Screening

The next phase involves experimental validation of the predicted targets and a broader, unbiased screen to identify unexpected interactions.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[8][9]

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with the this compound derivative or vehicle control for a specified time.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler.[10]

  • Cell Lysis: For soluble proteins, lyse the cells by freeze-thaw cycles. For membrane proteins, use a detergent-based lysis buffer after the heating step.[11][12]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or other protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Protocol: Kinome Profiling

To broadly assess the interaction of the derivative with the human kinome, a kinase panel screening is recommended. Several commercial services offer comprehensive kinome profiling.[1][2][13]

  • Compound Submission: Provide the this compound derivative to a specialized contract research organization (CRO).

  • Assay Format: The CRO will typically perform radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against a large panel of purified kinases (e.g., >400 kinases).

  • Data Analysis: The results are usually provided as a percentage of inhibition at one or two concentrations. For hits, an IC50 value (the concentration required to inhibit 50% of the kinase activity) is determined.

Protocol: GPCR and Ion Channel Screening

To investigate the secondary predicted mechanisms, broad screening against panels of GPCRs and ion channels should be conducted.[5][7][14]

  • Assay Platforms: Utilize commercially available screening services that employ various assay formats, such as:

    • GPCRs: Radioligand binding assays, second messenger assays (e.g., cAMP, IP1), or β-arrestin recruitment assays.[15]

    • Ion Channels: Automated electrophysiology, flux assays, or membrane potential assays.

  • Data Interpretation: Analyze the screening data to identify any significant agonist, antagonist, or modulatory activity at specific GPCRs or ion channels.

G cluster_1 In Silico Methods cluster_2 Experimental Screening cluster_3 Validation & Analysis Start Start: 5-Chloro-3-isopropoxy- 2-methoxypyridine Derivative In_Silico Tier 1: In Silico Target Prediction Start->In_Silico Broad_Screen Tier 2: Broad Experimental Screening In_Silico->Broad_Screen Predicted Targets Reverse_Docking Reverse Docking Ligand_Similarity Ligand Similarity Validation Tier 3: Target Validation & Pathway Analysis Broad_Screen->Validation Validated Hits CETSA CETSA Kinome_Profiling Kinome Profiling GPCR_Screening GPCR Screening MoA Elucidation of Mechanism of Action Validation->MoA Western_Blot Western Blot RNA_Seq RNA Sequencing

Multi-Tiered Experimental Workflow
Tier 3: Specific Target Validation and Pathway Analysis

Once high-confidence targets are identified, the focus shifts to validating their role in the compound's mechanism of action and characterizing the downstream signaling effects.

Protocol: Western Blotting for Signaling Pathway Analysis

Western blotting is a standard technique to measure changes in the expression and phosphorylation status of proteins in a signaling pathway.[13][16][17]

  • Cell Treatment and Lysis: Treat cells with the this compound derivative at various concentrations and time points. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the target protein or a phosphorylated form of a downstream effector.

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Protocol: RNA Sequencing for Global Transcriptional Analysis

RNA sequencing (RNA-seq) provides an unbiased, global view of the changes in gene expression induced by the compound, offering insights into the affected biological pathways.[2]

  • Cell Treatment and RNA Extraction: Treat cells with the compound and extract total RNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the RNA and sequence them using a next-generation sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to a reference genome.

    • Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in response to the compound.

    • Pathway and Gene Ontology Analysis: Use bioinformatics tools to identify the biological pathways and processes that are enriched among the differentially expressed genes.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear, concise tables for easy comparison.

Table 1: Hypothetical Kinome Profiling Results

Kinase Target% Inhibition at 1 µMIC50 (nM)
Kinase A9550
Kinase B88120
Kinase C25>1000
Kinase D10>1000

Table 2: Hypothetical Western Blot Quantification

Treatmentp-ERK / Total ERK (Fold Change)p-Akt / Total Akt (Fold Change)
Vehicle1.01.0
Compound (100 nM)0.20.9
Compound (1 µM)0.050.8

Conclusion and Future Directions

This technical guide outlines a robust, integrated strategy for elucidating the mechanism of action of this compound derivatives. By combining in silico prediction with a multi-tiered experimental approach, researchers can efficiently identify and validate the molecular targets of this novel compound class. The proposed workflow, from broad screening to detailed pathway analysis, will provide the critical insights necessary to advance these promising molecules through the drug discovery and development pipeline. Future studies should focus on structure-activity relationship (SAR) optimization based on the identified targets to enhance potency and selectivity, as well as in vivo studies to assess efficacy and safety in relevant disease models.

References

  • COMET:Combined Matrix for Elucidating Targets. (2024). arXiv. [Link]

  • A Beginner's Guide to Analysis of RNA Sequencing Data. (n.d.). PMC. [Link]

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (n.d.). PMC. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. [Link]

  • CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. (2019). PubMed. [Link]

  • DIA - White Papers. (n.d.). Drug Information Association. [Link]

  • Drawing graphs with dot. (2015). Graphviz. [Link]

  • Experimental validation of in silico target predictions on synergistic protein targets. (2013). PMC. [Link]

  • Input of Isosteric and Bioisosteric Approach in Drug Design. (2018). ResearchGate. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2022). ResearchGate. [Link]

  • RNA-seq data science: From raw data to effective interpretation. (n.d.). Frontiers. [Link]

  • Predicting the Reliability of Drug-target Interaction Predictions with Maximum Coverage of Target Space. (2017). PMC. [Link]

  • Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. (2012). NCBI. [Link]

  • CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. (2019). ACS Chemical Biology. [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • Consensus Modeling Strategies for Predicting Transthyretin Binding Affinity from Tox24 Challenge Data. (n.d.). PMC. [Link]

  • How To Use Graphviz for SEM Models and Path Diagrams. (n.d.). Stas Kolenikov. [Link]

  • How To Write White Papers For Pharmaceutical Companies. (n.d.). Rachel Pascal. [Link]

  • Bioisosterism. (n.d.). Drug Design Org. [Link]

  • RNA Sequencing and Analysis. (n.d.). PMC. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2023). StatPearls. [Link]

  • Simple Graph. (n.d.). GraphViz Examples and Tutorial. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]

  • Regulatory Guidelines for New Drug Development. (n.d.). Auctores Publishing. [Link]

  • Experimental validation of in silico target predictions on synergistic protein targets. (2013). MedChemComm. [Link]

  • Prediction of Ligand Binding Affinity to Target Proteins by Molecular Mechanics Theoretical Calculation. (2018). PubMed. [Link]

  • CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins. (2019). ResearchGate. [Link]

  • Design, Molecular Docking, and in Silico Analysis of Analogues of Chloroquine, and Hydroxychloroquine Against Sars-Cov-2 Target (6W63.pdb). (n.d.). Fortune Journals. [Link]

  • A UML and DOT / Graphviz diagram gallery for impatient beginners. (2021). Atlassian Community. [Link]

  • Developing medicinal product with AI: New white paper from Plattform Lernende Systeme shows potential and challenges. (2024). Plattform Lernende Systeme. [Link]

  • Application of Bioisosteres in Drug Design. (2012). SlideShare. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2021). Taylor & Francis Online. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

  • Getting started with RNAseq: Transforming raw reads into biological insights. (2023). YouTube. [Link]

  • In Silico Prediction of New Inhibitors for Kirsten Rat Sarcoma G12D Cancer Drug Target Using Machine Learning-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulation Approaches. (2024). MDPI. [Link]

  • omxGraphviz help (making path diagrams). (2011). OpenMx. [Link]

  • In-silico prediction of novel drug-target complex of nsp3 of CHIKV through molecular dynamic simulation. (n.d.). NIH. [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. [Link]

Sources

An In-Depth Technical Guide to the Exploratory Reactivity of 5-Chloro-3-isopropoxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the predicted reactivity of the novel heterocyclic compound, 5-Chloro-3-isopropoxy-2-methoxypyridine. As a polysubstituted pyridine derivative, this molecule holds significant potential as a versatile building block in medicinal chemistry and materials science. This document, intended for researchers and drug development professionals, offers a predictive analysis of the compound's behavior in key organic transformations. By drawing upon established principles of pyridine chemistry and the electronic effects of its substituents, we will delve into the anticipated reactivity, propose detailed experimental protocols for its functionalization, and provide a framework for its strategic utilization in synthetic campaigns.

Introduction: The Pyridine Core and the Influence of Substitution

The pyridine ring is a cornerstone scaffold in the development of pharmaceuticals and functional materials.[1] Its inherent electron-deficient nature, arising from the electronegative nitrogen atom, governs its reactivity, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[2] However, the reactivity of the pyridine nucleus can be finely tuned through the strategic placement of various substituents.

In the case of This compound , we have a unique convergence of electronic effects. The chloro group at the 5-position acts as a weak electron-withdrawing group and a potential leaving group for substitution reactions. Conversely, the methoxy group at the 2-position and the isopropoxy group at the 3-position are electron-donating through resonance, which will modulate the overall electron density of the ring. Understanding the interplay of these substituents is paramount to predicting the molecule's chemical behavior.

This guide will focus on the two primary avenues for the synthetic elaboration of this scaffold:

  • Functionalization via displacement of the C5-chloro group: This includes nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

  • Substitution on the pyridine ring itself: While generally challenging on an electron-deficient ring, the presence of activating alkoxy groups may open possibilities for electrophilic aromatic substitution under specific conditions.

Predicted Reactivity Profile

The reactivity of this compound is dictated by the electronic interplay of its substituents. The two alkoxy groups at the C2 and C3 positions are electron-donating, increasing the electron density of the pyridine ring. This has a dual effect: it deactivates the ring towards nucleophilic aromatic substitution at the C5 position but can activate it for certain palladium-catalyzed cross-coupling reactions and potentially for electrophilic substitution.

PositionSubstituentElectronic EffectPredicted Reactivity
C2 Methoxy (-OCH₃)Electron-donating (+M, -I)Directs electrophilic attack (if feasible) to C3 and C5; influences reactivity at adjacent positions.
C3 Isopropoxy (-OⁱPr)Electron-donating (+M, -I)Reinforces the electron-donating nature of the C2-methoxy group.
C5 Chloro (-Cl)Electron-withdrawing (-I, +M)Site for nucleophilic aromatic substitution and cross-coupling reactions. Its reactivity is modulated by the electron-donating alkoxy groups.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

Nucleophilic aromatic substitution is a powerful tool for the functionalization of halopyridines.[3] The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized anionic intermediate (a Meisenheimer complex).[4]

For SNAr to occur, the aromatic ring generally needs to be activated by electron-withdrawing groups.[5] In this compound, the presence of two electron-donating alkoxy groups will likely decrease the electrophilicity of the pyridine ring, making SNAr reactions at the C5 position more challenging compared to pyridines bearing electron-withdrawing substituents. However, with strong nucleophiles and potentially elevated temperatures, these reactions should still be feasible.

Diagram of the SNAr Mechanism:

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Proposed Experimental Protocol for Amination via SNAr

This protocol outlines a general procedure for the amination of this compound with a generic secondary amine (e.g., morpholine).

Materials:

  • This compound

  • Morpholine (or other amine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the amine (1.2 - 2.0 eq) and the base (2.0 - 3.0 eq).

  • Add the dry, degassed solvent.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction. A base is required to neutralize the HCl generated during the reaction. Elevated temperatures are likely necessary to overcome the deactivating effect of the alkoxy groups.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6] The C5-chloro group of this compound is a prime handle for such transformations. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of appropriate bulky, electron-rich phosphine ligands can facilitate the oxidative addition step, which is often rate-limiting.[7]

Diagram of a General Catalytic Cycle for Cross-Coupling:

Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-Cl(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R-Pd(II)-R'(L_n) Transmetal->PdII_R2 ReductElim Reductive Elimination PdII_R2->ReductElim ReductElim->Pd0 Product R-R' ReductElim->Product Reactant1 R-Cl Reactant2 R'-M Synthesis_Pathway Start 2,3,5-Trichloropyridine Step1 1. NaOMe, MeOH 2. NaOⁱPr, ⁱPrOH Product 5-Chloro-3-isopropoxy- 2-methoxypyridine Step1->Product

Sources

Methodological & Application

The Strategic Application of 5-Chloro-3-isopropoxy-2-methoxypyridine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Substituted Pyridines

In the landscape of contemporary drug discovery, the pyridine scaffold holds a privileged position. Its presence in a vast array of FDA-approved drugs underscores its versatility and importance in constructing therapeutic agents.[1][2] The strategic substitution of the pyridine ring with various functional groups allows for the fine-tuning of a molecule's physicochemical properties, influencing its pharmacological activity, selectivity, and pharmacokinetic profile.[3] Among the myriad of substituted pyridines, 5-Chloro-3-isopropoxy-2-methoxypyridine emerges as a key building block, offering a unique combination of electronic and steric properties that are highly advantageous in the synthesis of novel drug candidates.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its role as a crucial intermediate in the development of bioactive molecules. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, aiming to equip them with the knowledge to effectively leverage this versatile scaffold in their research endeavors.

The Chemical Rationale: Unpacking the Functional Group Contributions

The utility of this compound in medicinal chemistry is rooted in the specific contributions of its substituents:

  • The Pyridine Core: As a nitrogen-containing heterocycle, the pyridine ring can engage in hydrogen bonding and other non-covalent interactions with biological targets. Its aromatic nature also allows for π-π stacking interactions. The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the molecule's solubility and interaction with acidic residues in protein binding pockets.

  • The 5-Chloro Group: The presence of a chlorine atom at the 5-position is particularly significant. Halogen atoms are known to modulate the electronic properties of the pyridine ring, enhancing its reactivity in cross-coupling reactions.[3] Furthermore, the chloro group can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to enhanced binding affinity with a protein target. The strategic placement of a chlorine atom can lead to profound improvements in potency.

  • The 2-Methoxy Group: The methoxy group at the 2-position can influence the molecule's conformation and metabolic stability.[3] It can act as a hydrogen bond acceptor and its presence can block potential sites of metabolism, thereby prolonging the half-life of a drug candidate.

  • The 3-Isopropoxy Group: The isopropoxy group at the 3-position provides steric bulk, which can be crucial for achieving selectivity for a particular biological target. This group can also influence the lipophilicity of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of the this compound Scaffold

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted pyridines. A common strategy involves the construction of the substituted pyridine ring from acyclic precursors or the modification of a pre-existing pyridine core.

A generalized, multi-step synthesis starting from a readily available precursor like 2-amino-5-chloropyridine is outlined below. This approach leverages common and well-understood transformations in heterocyclic chemistry.[4]

G A 2-Amino-5-chloropyridine B Diazotization A->B NaNO2, H2SO4 C 2-Hydroxy-5-chloropyridine B->C D Nitration C->D HNO3, H2SO4 E 2-Hydroxy-3-nitro-5-chloropyridine D->E F Reduction E->F Fe, AcOH G 3-Amino-2-hydroxy-5-chloropyridine F->G H Diazotization & Hydrolysis G->H NaNO2, H2SO4, H2O I 5-Chloro-2,3-dihydroxypyridine H->I J Selective O-methylation I->J CH3I, K2CO3 K 5-Chloro-3-hydroxy-2-methoxypyridine J->K L O-isopropylation K->L 2-Bromopropane, K2CO3 M This compound L->M G sub This compound catalyst Pd Catalyst Ligand Base sub->catalyst reagent R-B(OH)2 reagent->catalyst product 5-Aryl/Heteroaryl-3-isopropoxy-2-methoxypyridine catalyst->product G sub This compound catalyst Pd Catalyst Ligand Base sub->catalyst reagent R1R2NH reagent->catalyst product 5-(R1R2N)-3-isopropoxy-2-methoxypyridine catalyst->product

Sources

Application Notes and Protocols for the Use of 5-Chloro-3-isopropoxy-2-methoxypyridine in Palladium Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Pyridines in Modern Synthesis

Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Their prevalence in numerous FDA-approved drugs underscores their role as privileged structures in drug discovery. The unique electronic properties and the ability of the pyridine nitrogen to engage in hydrogen bonding make it a highly sought-after motif for designing molecules with specific biological activities. 5-Chloro-3-isopropoxy-2-methoxypyridine is a versatile building block, offering a handle for synthetic diversification through modern catalytic methods. The chlorine atom at the 5-position serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds. This guide provides detailed insights and actionable protocols for the application of this key intermediate in three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, facilitating the formation of new bonds with high efficiency and selectivity.[1] These reactions generally proceed through a catalytic cycle involving a palladium catalyst that shuttles between its Pd(0) and Pd(II) oxidation states. The fundamental steps of this cycle are oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination. The choice of ligands, bases, and solvents is critical for the success of these transformations, as they significantly influence the stability and reactivity of the palladium catalyst.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl and vinyl-substituted aromatic compounds.[2] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. For a substrate like this compound, this reaction opens a direct route to a diverse array of 5-aryl or 5-vinyl substituted 3-isopropoxy-2-methoxypyridines.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling begins with the oxidative addition of the aryl chloride to a Pd(0) complex, forming a Pd(II) species. This is often the rate-limiting step. The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a process facilitated by the base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. The judicious selection of a bulky, electron-rich phosphine ligand can accelerate the rates of both oxidative addition and reductive elimination, leading to higher reaction efficiency.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation R'-B(OR)₂ Base ArPdR Ar-Pd(II)L₂-R' Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArX 5-Chloro-3-isopropoxy- 2-methoxypyridine BoronicAcid Arylboronic Acid (R'-B(OH)₂)

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

ReagentCAS NumberMolecular WeightMolarity/ConcentrationAmount (mmol)Equivalents
This compound1228957-00-3201.65-1.01.0
Phenylboronic Acid98-80-6121.93-1.21.2
Pd(dppf)Cl₂72287-26-4731.74-0.050.05
Sodium Carbonate (Na₂CO₃)497-19-8105.992 M aqueous solution3.03.0
1,4-Dioxane123-91-188.11-5 mL-
Deionized Water7732-18-518.02-1 mL-

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (5 mL) and the 2 M aqueous solution of sodium carbonate (1.5 mL, 3.0 mmol).

  • Stir the reaction mixture vigorously and heat to 80-100 °C in an oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 5-phenyl-3-isopropoxy-2-methoxypyridine.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[3] This reaction has revolutionized the synthesis of aryl amines, which are crucial components of many pharmaceuticals and functional materials. The coupling of this compound with a variety of primary and secondary amines provides a direct and versatile route to novel 5-amino-3-isopropoxy-2-methoxypyridine derivatives.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other cross-coupling reactions. It commences with the oxidative addition of the aryl chloride to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final and often crucial step is the reductive elimination of the aryl amine product, which regenerates the active Pd(0) catalyst. The choice of a sterically hindered and electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent undesired side reactions.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX AmineCoord Amine Coordination & Deprotonation ArPdX->AmineCoord HNR'R'' Base ArPdAmido Ar-Pd(II)L₂(NR'R'') AmineCoord->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArX 5-Chloro-3-isopropoxy- 2-methoxypyridine Amine Primary or Secondary Amine (HNR'R'') Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation_Pd Transmetalation ArPdX->Transmetalation_Pd ArPdAlkyne Ar-Pd(II)L₂(C≡CR') Transmetalation_Pd->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Product Ar-C≡CR' RedElim->Product CuX Cu(I)X AlkyneCoord Alkyne Coordination & Deprotonation CuX->AlkyneCoord H-C≡CR' Base CuAcetylide Cu-C≡CR' AlkyneCoord->CuAcetylide CuAcetylide->Transmetalation_Pd To Pd Cycle ArX 5-Chloro-3-isopropoxy- 2-methoxypyridine Alkyne Terminal Alkyne (H-C≡CR')

Sources

Leveraging 5-Chloro-3-isopropoxy-2-methoxypyridine in the Design and Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the application of 5-Chloro-3-isopropoxy-2-methoxypyridine as a pivotal intermediate in the development of next-generation agrochemicals. The strategic incorporation of a substituted pyridine scaffold is a well-established approach in pesticide molecular design to enhance biological activity and modulate toxicological profiles[1]. This document elucidates the rationale behind its use, detailing its synthesis, characterization, and subsequent elaboration into a hypothetical herbicidal compound. The protocols provided are designed for researchers, chemists, and professionals in the agrochemical industry, offering field-proven insights and methodologies grounded in established chemical principles.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal and agrochemical chemistry. Its presence can significantly influence a molecule's potency, selectivity, and pharmacokinetic properties. Specifically, this compound (CAS No: 1228957-00-3) represents a highly functionalized building block, offering multiple points for chemical modification.

The unique arrangement of its substituents is key to its utility:

  • 5-Chloro Group: The chlorine atom at the 5-position acts as a crucial electronic and steric modulator. It can enhance binding affinity to target proteins and increase the metabolic stability of the final compound. Halogenated pyridines are common in a variety of pesticides[2][3][4].

  • 2-Methoxy Group: The methoxy group at the 2-position is a key reactive site. This group can be readily displaced by nucleophiles or converted into a hydroxyl group, providing a handle for constructing more complex molecules. This reactivity is a known strategy in the synthesis of 2-chloropyridines from 2-methoxypyridines[5]. 2-Methoxypyridine itself is a widely used intermediate in agrochemical production[6].

  • 3-Isopropoxy Group: The bulky isopropoxy group provides steric hindrance that can influence the molecule's conformation and interaction with its biological target. This can be critical for achieving selectivity between pest and non-target organisms.

Physicochemical Properties of the Intermediate
PropertyValueSource
CAS Number 1228957-00-3[7]
Molecular Formula C₉H₁₂ClNO₂[7]
Molecular Weight 201.65 g/mol Calculated
Appearance White to off-white solid[8]
Purity Typically >95%[7]

Rationale and Application in Herbicide Discovery

Pyridine-based herbicides are a major class of agrochemicals, known for their efficacy in controlling broadleaf weeds.[9][10] They often function by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual plant death.[10][11] Another established mode of action for pyridine-containing herbicides is the inhibition of critical plant enzymes, such as protoporphyrinogen oxidase (PPO).[12]

The structure of this compound is ideally suited for the synthesis of novel herbicides targeting these pathways. The pyridine core provides the essential framework for biological activity, while the substituents can be fine-tuned to optimize performance.

Workflow for Agrochemical Development

The following diagram illustrates the logical workflow from the intermediate to a final agrochemical product, incorporating synthesis, characterization, and biological screening.

Agrochemical_Development_Workflow cluster_0 Phase 1: Intermediate Synthesis & QC cluster_1 Phase 2: Active Ingredient Synthesis cluster_2 Phase 3: Biological Evaluation Start Starting Materials (e.g., 2,5-dichloro-3-hydroxypyridine) Synth_Inter Protocol 1: Synthesis of 5-Chloro-3-isopropoxy- 2-methoxypyridine Start->Synth_Inter Reaction QC_Inter Protocol 3: Analytical Characterization (NMR, MS, HPLC) Synth_Inter->QC_Inter Purification & Analysis QC_Inter_ref Verified Intermediate Synth_AI Protocol 2: Synthesis of Hypothetical Herbicide (e.g., Pyridine Carboxamide) QC_Inter_ref->Synth_AI Coupling Reaction QC_AI Protocol 3 (Adapted): Final Product QC Synth_AI->QC_AI Purification & Analysis QC_AI_ref Pure Active Ingredient Screening In Vitro & In Vivo Screening (Herbicidal Activity, Selectivity) QC_AI_ref->Screening Testing Lead_Opt Lead Optimization (Structure-Activity Relationship) Screening->Lead_Opt Data Analysis

Caption: Workflow from intermediate synthesis to biological evaluation.

Experimental Protocols

Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of this compound

Rationale: This two-step protocol is based on standard organic synthesis transformations. The first step involves a Williamson ether synthesis to introduce the isopropoxy group. The second step uses a nucleophilic aromatic substitution with sodium methoxide to install the methoxy group at the 2-position, a common method for preparing 2-alkoxypyridines.

Materials:

  • 2,5-Dichloro-3-hydroxypyridine

  • 2-Iodopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

Step A: Synthesis of 5-Chloro-3-isopropoxy-2-chloropyridine

  • To a 250 mL round-bottom flask, add 2,5-dichloro-3-hydroxypyridine (10.0 g, 61.0 mmol), anhydrous potassium carbonate (16.9 g, 122 mmol), and DMF (100 mL).

  • Stir the suspension at room temperature and add 2-iodopropane (9.1 mL, 91.5 mmol) dropwise.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude intermediate product.

Step B: Synthesis of this compound

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (2.1 g, 91.5 mmol) to anhydrous methanol (100 mL) at 0°C in a 250 mL round-bottom flask. Allow the mixture to stir until all sodium has dissolved.

  • Add the crude 5-chloro-3-isopropoxy-2-chloropyridine from Step A (assuming 61.0 mmol theoretical yield) to the sodium methoxide solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 6-8 hours. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution until the pH is approximately 7-8.

  • Remove the methanol under reduced pressure.

  • Add 100 mL of deionized water to the residue and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Synthesis of a Hypothetical Pyridine Herbicide

Rationale: This protocol describes a Suzuki coupling reaction, a powerful and widely used method for forming carbon-carbon bonds. Here, we couple the pyridine intermediate (after converting the 5-chloro position to a boronic ester) with a substituted aryl bromide to construct a biaryl system, a common motif in modern herbicides like those that inhibit the acetolactate synthase enzyme.[13]

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium Acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane, anhydrous

  • 2-Bromo-1-fluoro-4-nitrobenzene

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution

  • Toluene

Procedure:

Step A: Borylation of the Pyridine Intermediate

  • In an oven-dried flask under a nitrogen atmosphere, combine this compound (5.0 g, 24.8 mmol), bis(pinacolato)diboron (7.6 g, 29.8 mmol), and potassium acetate (7.3 g, 74.4 mmol).

  • Add anhydrous 1,4-dioxane (100 mL) via syringe.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.91 g, 1.24 mmol) and degas for another 5 minutes.

  • Heat the reaction to 80°C and stir for 12 hours.

  • Cool the mixture, filter through a pad of Celite®, and concentrate the filtrate. The crude boronic ester is often used directly in the next step.

Step B: Suzuki Coupling

  • To the crude boronic ester from Step A, add 2-bromo-1-fluoro-4-nitrobenzene (5.45 g, 24.8 mmol), toluene (100 mL), and 2M aqueous Na₂CO₃ solution (50 mL).

  • Degas the mixture with nitrogen for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.91 g, 1.24 mmol) and degas for 5 more minutes.

  • Heat the reaction to 90°C and stir vigorously for 8-12 hours.

  • Cool to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Separate the layers. Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography to yield the hypothetical herbicide.

Synthesis_Workflow Inter 5-Chloro-3-isopropoxy- 2-methoxypyridine BoronicEster Pyridine Boronic Ester (Intermediate) Inter->BoronicEster Borylation (Pd(dppf)Cl₂, KOAc) B2pin2 Bis(pinacolato)diboron B2pin2->BoronicEster FinalProduct Hypothetical Herbicide (Biaryl Product) BoronicEster->FinalProduct Suzuki Coupling (Pd(dppf)Cl₂, Na₂CO₃) ArylBromide 2-Bromo-1-fluoro- 4-nitrobenzene ArylBromide->FinalProduct

Caption: Synthetic pathway for the hypothetical herbicide.

Protocol 3: Analytical Characterization

Rationale: A comprehensive suite of analytical techniques is required to unambiguously confirm the structure and purity of the synthesized compounds.[14] This protocol outlines standard methods for quality control.

A. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the final compound.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution using Acetonitrile (A) and Water with 0.1% Formic Acid (B). Start with 30% A, ramp to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Procedure: Dissolve a small sample (~1 mg) in 1 mL of acetonitrile. Inject 5 µL. Purity is determined by the area percentage of the main peak.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To confirm molecular weight and assess purity, especially for volatile intermediates.

  • System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: Start at 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan range 40-500 m/z.

  • Procedure: Prepare a dilute solution (~0.1 mg/mL) in ethyl acetate. Inject 1 µL. The resulting mass spectrum should show the molecular ion peak corresponding to the compound's molecular weight.[15]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To provide definitive structural elucidation.

  • System: Bruker Avance 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆ with tetramethylsilane (TMS) as an internal standard.

  • Procedure: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated solvent. Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns must be consistent with the proposed chemical structure.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel agrochemicals. Its specific substitution pattern provides a unique combination of reactivity and steric/electronic properties that can be exploited by medicinal and agricultural chemists. The protocols detailed in this guide offer a robust framework for the synthesis and characterization of this intermediate and its conversion into potential active ingredients. By understanding the causality behind each experimental step, researchers can better troubleshoot and adapt these methods for the development of innovative solutions in crop protection.

References

  • AOBChem. This compound. [Link]

  • U.S. Environmental Protection Agency. (2025). Registration Review of Pyridine and Pyrimidine Herbicides. [Link]

  • Senn, R., et al. (2001). Substituted pyridine herbicides.
  • Marshall, F., & D'Ambra, T. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • ResearchGate. Antifungal activity of the compounds 2 and 3 pyridine derivatives. [Link]

  • Chang, F., et al. (2013). Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural. PubMed. [Link]

  • AGROCHEMICALS.COM.CN. 2,3-DIFLUORO-5-CHLOROPYRIDINE (CDFP). [Link]

  • Laver, M., et al. (2020). Agrochemical composition and methods of preparing and using the same.
  • Gomez, L., et al. (2012). Insecticidal pyridine compounds.
  • Grains Research and Development Corporation (GRDC). HERBICIDE BEHAVIOUR. [Link]

  • Wang, D., et al. (2018). Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method. [Link]

  • Ruther, M., et al. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • ResearchGate. Some examples of drugs and insecticides containing pyridine scaffolds. [Link]

  • Wang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. National Institutes of Health (NIH). [Link]

  • The Dow Chemical Company. (1976). Process for preparing 2-amino-5-chloropyridine.
  • Xiong, L., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. National Institutes of Health (NIH). [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Connor, T., et al. (2010). Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment. National Institutes of Health (NIH). [Link]

  • Deutsche Phytomedizinische Gesellschaft. (2020). Modern Fungicides and Antifungal Compounds IX. [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2025). [Link]

  • Sumitomo Chemical Company. (2006). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Chang, F., et al. (2013). Synthesis of the Insecticide Prothrin and Its Analogues from Biomass-Derived 5-(Cloromethyl)furfural. Defense Technical Information Center. [Link]

  • Li, J., et al. (2021). Synthetic method of 2,3,5-trichloropyridine.
  • Chempanda. (2023). Pyridine as insecticide. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]

  • Rays Biotech. Agrochemicals Technical Intermediate. [Link]

  • The Dow Chemical Company. (2014). Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and a sulfonylaminocarbonyltriazolinone.
  • Jiangsu Kuaida Agrochemical Co Ltd. (2014). A kind of Pesticidal combination containing the pyridine of piperazine worm and cypermethrin.
  • Yang, G., et al. (2020). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. National Institutes of Health (NIH). [Link]

  • ResearchGate. (2025). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. [Link]

  • Royal Society of Chemistry. (2016). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Link]

  • Jiangsu Yangnong Chemical Co Ltd. (2012). Method for preparing 2-chloro-5-substituted pyridine.
  • Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. [Link]

  • ResearchGate. (2021). Metribuzin and 2,4-D as potential herbicides for weed management in sorghum [Sorghum bicolor (L) Moench]. [Link]

Sources

Scale-Up Synthesis of 5-Chloro-3-isopropoxy-2-methoxypyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 5-Chloro-3-isopropoxy-2-methoxypyridine, a key intermediate in pharmaceutical development. The proposed synthetic strategy is a robust three-step process designed for scalability, efficiency, and safety. This guide delves into the critical process parameters, safety considerations, and analytical controls necessary for the successful and reproducible synthesis of this trisubstituted pyridine derivative on a larger scale. The protocols and discussions herein are grounded in established chemical principles and best practices for process development.

Introduction

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of active pharmaceutical ingredients (APIs). The precise arrangement of its chloro, isopropoxy, and methoxy substituents on the pyridine core makes it an attractive scaffold for medicinal chemistry programs. The transition from laboratory-scale synthesis to pilot plant or manufacturing scale presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, mass transfer, and safety. This application note outlines a scalable synthetic route and provides detailed protocols and considerations to guide researchers and process chemists in this endeavor.

The synthetic approach is designed around commercially available starting materials and employs well-understood, scalable chemical transformations. The causality behind the choice of reagents, solvents, and reaction conditions is explained to provide a deeper understanding of the process.

Proposed Synthetic Pathway

The synthesis of this compound is proposed via a three-step sequence starting from 3-hydroxypyridine. This route is designed for regiochemical control and to introduce the substituents in a logical and efficient manner.

Synthetic_Pathway 3-Hydroxypyridine 3-Hydroxypyridine 2-Chloro-3-hydroxypyridine 2-Chloro-3-hydroxypyridine 3-Hydroxypyridine->2-Chloro-3-hydroxypyridine Step 1 Chlorination 2-Methoxy-3-hydroxypyridine 2-Methoxy-3-hydroxypyridine 2-Chloro-3-hydroxypyridine->2-Methoxy-3-hydroxypyridine Step 2 Methoxylation 5-Chloro-2-methoxy-pyridin-3-ol 5-Chloro-2-methoxy-pyridin-3-ol 2-Methoxy-3-hydroxypyridine->5-Chloro-2-methoxy-pyridin-3-ol Step 3 Chlorination This compound This compound 5-Chloro-2-methoxy-pyridin-3-ol->this compound Step 4 O-Isopropylation

Caption: Proposed synthetic route for this compound.

Step-by-Step Synthesis Protocols and Scale-Up Considerations

Step 1: Synthesis of 2-Methoxy-3-hydroxypyridine

The initial step involves the synthesis of the key intermediate, 2-methoxy-3-hydroxypyridine. A plausible and scalable approach begins with the commercially available 2-chloro-3-hydroxypyridine.

Reaction: Nucleophilic substitution of the chloro group with a methoxide source.

Protocol:

  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet is charged with anhydrous methanol (5-10 volumes relative to the starting material).

  • Base Addition: Sodium metal is added portion-wise to the methanol at 0-5 °C to generate sodium methoxide in situ. The amount of sodium should be 1.1-1.3 molar equivalents relative to the 2-chloro-3-hydroxypyridine.

  • Reactant Addition: 2-chloro-3-hydroxypyridine (1.0 equivalent) is added to the sodium methoxide solution at a controlled rate, maintaining the internal temperature below 20 °C.

  • Reaction: The reaction mixture is heated to reflux (approximately 65 °C) and monitored by HPLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: The reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure. The resulting solid is dissolved in water and the pH is adjusted to ~7 with hydrochloric acid.

  • Isolation: The product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-methoxy-3-hydroxypyridine.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Scale-Up Considerations:

  • Exothermicity: The reaction of sodium with methanol is highly exothermic and generates flammable hydrogen gas. This step must be performed in a well-ventilated area, and the addition rate of sodium must be carefully controlled to manage the temperature and hydrogen evolution.

  • Moisture Control: The reaction is sensitive to moisture, which can consume the sodium methoxide. Anhydrous conditions are crucial for high yields.

  • Solvent Selection: While methanol is the reagent and solvent here, for larger scales, a higher-boiling solvent like 1,4-dioxane could be used with a commercially available sodium methoxide solution to improve temperature control.[1]

  • Agitation: Efficient agitation is necessary to ensure good mixing of the heterogeneous reaction mixture.

Step 2: Regioselective Chlorination to 5-Chloro-2-methoxypyridin-3-ol

The second step is the selective chlorination of the electron-rich pyridine ring at the C-5 position. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation as it provides a source of electrophilic chlorine under relatively mild conditions.

Reaction: Electrophilic aromatic substitution.

Protocol:

  • Reactor Setup: A reactor, protected from light, is charged with 2-methoxy-3-hydroxypyridine (1.0 equivalent) and a suitable solvent such as acetonitrile or dichloromethane (5-10 volumes).

  • Reagent Addition: N-Chlorosuccinimide (1.05-1.1 equivalents) is added portion-wise to the solution at room temperature.

  • Reaction: The reaction is stirred at room temperature and monitored by HPLC. The reaction is typically complete within 2-4 hours.

  • Work-up: The reaction mixture is filtered to remove succinimide. The filtrate is washed with aqueous sodium thiosulfate solution to quench any unreacted NCS, followed by a water wash.

  • Isolation: The organic layer is dried and concentrated to give the crude product.

  • Purification: The product can be purified by crystallization.

Scale-Up Considerations:

  • NCS Handling: NCS is a corrosive and oxidizing solid.[2][3][4][5][6] Appropriate personal protective equipment (PPE) should be worn, and dust generation should be minimized.

  • Exothermicity: The reaction is typically mildly exothermic, but temperature should be monitored, especially during the initial addition of NCS.

  • Light Sensitivity: Some chlorination reactions can be sensitive to light, which can generate radical species leading to side products. Performing the reaction in amber or covered reactors is a good practice.

  • By-product Removal: Succinimide, the by-product, is often insoluble in the reaction solvent and can be removed by filtration. On a larger scale, efficient filtration and cake washing are important for yield maximization.

Step 3: O-Isopropylation to this compound

The final step is the alkylation of the hydroxyl group with an isopropylating agent, a classic Williamson ether synthesis.[7][8][9][10][11]

Reaction: Williamson Ether Synthesis (SN2).

Protocol:

  • Reactor Setup: A dry reactor is charged with 5-Chloro-2-methoxypyridin-3-ol (1.0 equivalent) and a suitable anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (5-10 volumes).

  • Base Addition: Sodium hydride (NaH), 60% dispersion in mineral oil (1.2-1.5 equivalents), is added portion-wise under a nitrogen atmosphere at 0 °C. The mixture is stirred until hydrogen evolution ceases, indicating the formation of the alkoxide.

  • Alkylating Agent Addition: 2-Bromopropane or 2-iodopropane (1.2-1.5 equivalents) is added dropwise to the reaction mixture at 0-5 °C.

  • Reaction: The reaction is allowed to warm to room temperature and then heated to 50-60 °C. The reaction progress is monitored by HPLC.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a protic solvent like isopropanol, followed by water.

  • Work-up: The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with water and brine, dried, and concentrated.

  • Purification: The crude product is purified by vacuum distillation or crystallization to yield this compound.

Scale-Up Considerations:

  • NaH Handling: Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere. The mineral oil dispersion aids in safer handling.

  • Hydrogen Evolution: The deprotonation step generates hydrogen gas, which needs to be safely vented.

  • Quenching: The quenching of excess NaH is highly exothermic and must be done slowly and at a low temperature to control the reaction rate and hydrogen evolution.

  • Solvent Choice: DMF is a good solvent for this reaction but can be difficult to remove on a large scale. THF is a lower-boiling alternative.

  • Temperature Control: The SN2 reaction is temperature-dependent. Maintaining a consistent temperature is crucial for reaction rate and to minimize side reactions like elimination.

Process Safety and Hazard Analysis

A thorough safety assessment is paramount for any scale-up synthesis.

Reagent/Process Hazard Mitigation Strategy
Sodium Metal Highly reactive with water and alcohols, flammable hydrogen gas evolution.Use in a well-ventilated area, under inert atmosphere. Control addition rate and temperature. Provide adequate venting.
N-Chlorosuccinimide (NCS) Corrosive, oxidizing, potential for violent reactions with certain materials.[4][5]Handle with appropriate PPE. Avoid contact with incompatible materials. Use in a controlled manner.
Sodium Hydride (NaH) Flammable solid, reacts violently with water, liberates flammable hydrogen gas.Handle in an inert atmosphere. Use oil dispersion for safer handling. Careful, controlled quenching.
2-Bromopropane Flammable liquid, potential carcinogen.Handle in a fume hood with appropriate PPE.
Exothermic Reactions Potential for runaway reactions.Monitor internal temperature closely. Use jacketed reactors for efficient heat exchange. Plan for emergency cooling.

Analytical Quality Control

Robust analytical methods are essential for monitoring reaction progress, assessing product purity, and identifying impurities.

Analytical Technique Application Typical Parameters
HPLC-UV Reaction monitoring, purity assessment of intermediates and final product.[12][13][14][15]Column: C18 reversed-phase. Mobile Phase: Gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid. Detection: UV at a suitable wavelength (e.g., 270 nm).
GC-MS Impurity profiling, identification of volatile by-products.[16][17][18][19]Column: Capillary column suitable for polar analytes (e.g., DB-5ms). Carrier Gas: Helium. Detection: Mass spectrometry for identification and quantification.
¹H NMR / ¹³C NMR Structural confirmation of intermediates and the final product.Performed on isolated materials to confirm the expected chemical structure.
FTIR Functional group analysis.To confirm the presence of key functional groups (e.g., C-O-C, C-Cl).

Impurity Profiling and Management

Potential impurities can arise from starting materials, side reactions, or degradation. A proactive approach to impurity management is critical.

Impurity_Management cluster_sources Potential Impurity Sources cluster_strategy Management Strategy Starting Materials Starting Materials Raw Material Specification Raw Material Specification Starting Materials->Raw Material Specification Side Reactions Side Reactions Process Optimization Process Optimization Side Reactions->Process Optimization Degradation Degradation Degradation->Process Optimization Purification Purification Process Optimization->Purification Analytical Monitoring Analytical Monitoring Purification->Analytical Monitoring

Caption: A systematic approach to impurity management in the synthesis process.

Potential Impurities and their Control:

  • Over-chlorinated species: Can arise in Step 2 if excess NCS is used or under harsh conditions. Controlled by stoichiometry and reaction conditions.

  • Unreacted starting materials: Monitored by HPLC and controlled by ensuring complete reaction.

  • Isomeric impurities: Regioselectivity in the chlorination step is crucial. The directing effects of the methoxy and hydroxyl groups favor chlorination at the 5-position.

  • Solvent-related impurities: Residual solvents should be monitored by GC.

Conclusion

The successful scale-up synthesis of this compound is achievable through a well-defined, three-step process. Careful attention to reaction conditions, safety protocols, and analytical controls is essential for a robust and reproducible manufacturing process. This application note provides a foundational guide for process chemists and engineers to navigate the challenges of scaling up this important pharmaceutical intermediate. The principles and protocols outlined herein can be adapted and optimized to meet specific project requirements and regulatory standards.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (Date unavailable). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Retrieved from [Link]

  • ResearchGate. (2018, January 2). A General Method for the Metal-free, Regioselective, Remote C-H Halogenation of 8-Substituted Quinolines. Retrieved from [Link]

  • American Chemical Society. (Date unavailable). Grignard Reaction. Retrieved from [Link]

  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • Google Patents. (Date unavailable). EP2350008B1 - Method for the preparation of functionalized trihalomethoxy substituted pyridines.
  • Google Patents. (Date unavailable). EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine.
  • Google Patents. (Date unavailable). US3227724A - Process for preparing 2-methyl-3-hydroxypyridines.
  • MDPI. (Date unavailable). An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Retrieved from [Link]

  • TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]

  • YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Cheméo. (Date unavailable). Chemical Properties of Carbon dioxide (CAS 124-38-9). Retrieved from [Link]

  • Semantic Scholar. (Date unavailable). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

  • ResearchGate. (2018, October 16). Metalation and Functionalization of Pyridones, Naphthyridones and Pyrones Using TMP-Bases. Retrieved from [Link]

  • PubChem. (Date unavailable). Chlorosuccinimide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (Date unavailable). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Retrieved from [Link]

  • ResearchGate. (2022, June 23). How to synthesizer of 3-hydroxy pyridine?. Retrieved from [Link]

  • Google Patents. (Date unavailable). US9492553B2 - Nemorubicin metabolite and analog reagents, antibody-drug conjugates and methods.
  • MDPI. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

  • HELIX Chromatography. (Date unavailable). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • OSTI.gov. (Date unavailable). Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. Retrieved from [Link]

  • Ma'ayan Lab – Computational Systems Biology. (2015, April 6). CTD Gene-Chemical Interactions Dataset. Retrieved from [Link]

  • Organomation. (Date unavailable). GC-MS Sample Preparation. Retrieved from [Link]

  • Science of Synthesis. (Date unavailable). Compr. Heterocyclic Chem. Iii Vol. 7 Six-membered Rings With One Heteroatom. Retrieved from [Link]

  • Teledyne ISCO. (Date unavailable). Real-time Reaction Monitoring and Flash Separation as a Process.... Retrieved from [Link]

  • Jubilant Ingrevia. (Date unavailable). 2-Amino-3-hydroxypyridine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 5-Chloro-3-isopropoxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-3-isopropoxy-2-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related substituted pyridines. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common challenges in the laboratory.

Introduction to the Synthetic Challenge

The synthesis of unsymmetrically substituted dialkoxypyridines, such as this compound, presents a significant challenge in regioselectivity. The key to a high-yielding synthesis lies in the controlled, stepwise introduction of the methoxy and isopropoxy groups onto the 5-chloro-2,3-dihydroxypyridine precursor. The inherent differences in the reactivity of the hydroxyl groups at the C2 and C3 positions of the pyridine ring can be exploited to achieve the desired product with minimal side-product formation. This guide will walk you through a plausible and optimized synthetic route, and provide solutions to common issues you may encounter.

Proposed Synthetic Pathway

A robust synthesis of this compound can be envisioned in a three-step process starting from 2-amino-5-chloropyridine. This pathway involves the formation of the key intermediate, 5-chloro-2,3-dihydroxypyridine, followed by a regioselective two-step etherification.

Synthetic Pathway A 2-Amino-5-chloropyridine B 5-Chloro-2,3-dihydroxypyridine A->B Diazotization & Hydrolysis C 5-Chloro-3-hydroxy-2-methoxypyridine B->C Selective O-methylation (Kinetic Control) D This compound C->D O-isopropylation

Caption: Proposed synthetic route for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on chemical principles.

Step 1 & 2: Synthesis of 5-Chloro-3-hydroxy-2-methoxypyridine

Issue 1: Low yield of 5-chloro-2,3-dihydroxypyridine from 2-amino-5-chloropyridine.

  • Question: My initial diazotization and hydrolysis of 2-amino-5-chloropyridine to form 5-chloro-2,3-dihydroxypyridine is resulting in a low yield. What are the likely causes and how can I improve it?

  • Answer: Low yields in this multi-step conversion are often due to incomplete diazotization or side reactions during the hydrolysis of the diazonium salt. A patent for the synthesis of 5-chloro-2,3-dihydroxyl pyridine outlines a multi-step process starting from 2-amino-5-chloropyridine, which involves diazotization to prepare 2-hydroxy-5-chloropyridine, followed by nitration, reduction, and a final diazotization to yield the target dihydroxy pyridine[1]. To optimize this, consider the following:

    • Temperature Control: Diazotization reactions are highly exothermic and temperature-sensitive. Maintain a low temperature (typically 0-5 °C) during the addition of sodium nitrite to the acidic solution of the aminopyridine to prevent the premature decomposition of the diazonium salt.

    • Acid Concentration: Ensure a sufficient excess of a strong, non-nucleophilic acid (e.g., sulfuric acid) is used to fully dissolve the aminopyridine and generate nitrous acid in situ.

    • Hydrolysis Conditions: The hydrolysis of the diazonium salt to the hydroxyl group should be performed carefully. Slowly warming the reaction mixture after diazotization is complete can improve the yield of the hydroxypyridine.

Issue 2: Poor regioselectivity in the O-methylation of 5-chloro-2,3-dihydroxypyridine, leading to a mixture of 2-methoxy and 3-methoxy isomers.

  • Question: I am attempting the first etherification step on 5-chloro-2,3-dihydroxypyridine and obtaining a mixture of the 2-methoxy and 3-methoxy isomers. How can I selectively methylate the 2-position?

  • Answer: This is a classic example of kinetic versus thermodynamic control in a reaction. The hydroxyl group at the 2-position of a 2,3-dihydroxypyridine is part of a vinylogous carboxylic acid system (a pyridinone tautomer), which can influence its acidity and nucleophilicity compared to the 3-hydroxyl group. To favor methylation at the 2-position, you should aim for kinetic control.[2][3][4][5]

    • Explanation of Selectivity: The 2-hydroxyl group is generally more acidic due to the electronic influence of the ring nitrogen. Deprotonation with a strong base will preferentially generate the oxygen anion at the 2-position. This more reactive nucleophile will then react faster with the methylating agent.

    • Recommended Protocol (Kinetic Control):

      • Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the dihydroxypyridine. Use of a slight excess of the diol to the base can help minimize di-alkylation.

      • Low Temperature: Perform the deprotonation and the subsequent addition of the methylating agent (e.g., methyl iodide or dimethyl sulfate) at a low temperature (e.g., -78 °C to 0 °C). This will favor the faster-forming kinetic product.[4]

      • Order of Addition: Add the base to a solution of the dihydroxypyridine first, allow for complete deprotonation, and then add the methylating agent dropwise.

Issue 3: Formation of a significant amount of the di-methylated byproduct.

  • Question: During the O-methylation step, I am observing the formation of 5-chloro-2,3-dimethoxypyridine in addition to my desired mono-methylated product. How can I minimize this over-methylation?

  • Answer: The formation of the di-alkylated product is a common issue in Williamson ether syntheses with diols. To suppress this, you can adjust the stoichiometry and reaction conditions:

    • Stoichiometry: Use a slight excess of the starting diol (e.g., 1.1 to 1.2 equivalents) relative to the base and the methylating agent. This ensures that the limiting reagent is the electrophile, reducing the likelihood of a second methylation event.

    • Slow Addition: Add the methylating agent slowly and in a controlled manner to the reaction mixture. This maintains a low concentration of the electrophile at any given time, favoring the reaction with the more abundant mono-anion over the di-anion.

    • Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to an acceptable level, before significant di-methylation occurs.

Step 3: Synthesis of this compound

Issue 4: Low conversion in the final O-isopropylation step.

  • Question: The final step of my synthesis, the reaction of 5-chloro-3-hydroxy-2-methoxypyridine with an isopropylating agent, is showing low conversion. What factors could be hindering this reaction?

  • Answer: Low conversion in a Williamson ether synthesis can be attributed to several factors, including the choice of reagents and reaction conditions.

    • Steric Hindrance: The isopropoxy group is bulkier than the methoxy group. The reaction of the secondary alkyl halide (e.g., 2-bromopropane) with the oxygen nucleophile is an SN2 reaction, which is sensitive to steric hindrance.

    • Leaving Group: Ensure you are using an isopropylating agent with a good leaving group. Isopropyl iodide or isopropyl triflate are generally more reactive than isopropyl bromide or chloride.

    • Base and Solvent: Use a strong base such as sodium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure complete deprotonation of the remaining hydroxyl group. These solvents also accelerate SN2 reactions.

    • Temperature: This reaction may require higher temperatures to overcome the activation energy due to steric hindrance. Refluxing in a suitable solvent may be necessary. However, be mindful of potential side reactions at elevated temperatures.

Issue 5: Competing elimination reaction during O-isopropylation.

  • Question: I am observing the formation of propene as a byproduct during the O-isopropylation, which indicates a competing E2 elimination reaction. How can I favor the desired SN2 substitution?

  • Answer: The use of a secondary alkyl halide with a strong base can lead to a competing E2 elimination reaction. To favor substitution over elimination:

    • Choice of Base: While a strong base is needed for deprotonation, a very bulky base can promote elimination. A less sterically hindered strong base like sodium hydride is preferable to potassium tert-butoxide in this case.

    • Temperature Control: While higher temperatures may be needed for the reaction to proceed, excessive heat will favor elimination. Find the optimal temperature that allows for a reasonable reaction rate without significant elimination.

    • Alternative Isopropylating Agents: Consider using alternative reagents that are less prone to elimination, such as isopropyl triflate, which has a very good leaving group and can react under milder conditions.

Frequently Asked Questions (FAQs)

Q1: Why is it proposed to introduce the methoxy group before the isopropoxy group?

A1: The proposed order of introduction is based on controlling the regioselectivity and minimizing steric hindrance in the Williamson ether synthesis. The hydroxyl group at the 2-position is generally more acidic and therefore more readily deprotonated. By performing the first etherification under kinetic control (low temperature), we can selectively introduce the smaller methyl group at the more reactive position. The second etherification to introduce the bulkier isopropyl group is then performed on the remaining, less reactive 3-hydroxyl group. Reversing the order would require reacting the sterically demanding isopropylating agent with the more reactive 2-position, which could be less efficient and potentially lead to more side products.

Q2: What are the best analytical techniques to monitor the progress of this multi-step synthesis?

A2: A combination of techniques is recommended for effective reaction monitoring:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the reaction progress. You can visualize the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for more detailed analysis. It can confirm the molecular weights of the starting materials, intermediates, and products, and help identify any side products that may be forming.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of your isolated intermediates and final product.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Several reagents used in this synthesis require careful handling:

  • Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

  • Methylating Agents (e.g., Methyl Iodide, Dimethyl Sulfate): These are toxic and potentially carcinogenic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids and Bases: Concentrated acids and strong bases are corrosive. Always wear appropriate PPE when handling them.

Q4: How can I purify the final product, this compound?

A4: The final product is likely to be a solid or a high-boiling liquid. The purification method will depend on its physical state and the nature of any impurities.

  • Column Chromatography: This is a very effective method for separating the desired product from any remaining starting materials, isomers, or side products. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.

  • Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation could be an option for purification.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-3-hydroxy-2-methoxypyridine
  • To a solution of 5-chloro-2,3-dihydroxypyridine (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add dimethyl sulfate (1.05 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • To a solution of 5-chloro-3-hydroxy-2-methoxypyridine (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-bromopropane (1.5 eq) and a catalytic amount of sodium iodide.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

StepReactantsKey ReagentsExpected ProductPotential ByproductsTypical Yield Range
12-Amino-5-chloropyridineNaNO₂, H₂SO₄, then H₂O5-Chloro-2,3-dihydroxypyridineOver-nitrated species, incomplete hydrolysis products40-60%
25-Chloro-2,3-dihydroxypyridineNaH, (CH₃)₂SO₄5-Chloro-3-hydroxy-2-methoxypyridine5-Chloro-2-hydroxy-3-methoxypyridine, 5-Chloro-2,3-dimethoxypyridine50-70%
35-Chloro-3-hydroxy-2-methoxypyridineNaH, 2-bromopropaneThis compoundPropene60-80%

References

Sources

Identifying and minimizing side products in reactions with 5-Chloro-3-isopropoxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Chloro-3-isopropoxy-2-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the reactivity of this versatile building block, with a focus on identifying and mitigating the formation of unwanted side products. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.

Introduction to the Reactivity of this compound

This compound is a polysubstituted pyridine derivative with multiple reactive sites. The electron-donating nature of the 2-methoxy and 3-isopropoxy groups activates the pyridine ring, while the 5-chloro substituent serves as a key handle for cross-coupling reactions. Understanding the interplay of these functional groups is paramount to achieving high-yield, high-purity outcomes in your synthetic endeavors. This guide will delve into the nuances of its reactivity in common transformations and provide actionable troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question 1: I am observing significant amounts of a dehalogenated byproduct, 3-isopropoxy-2-methoxypyridine, in my Suzuki-Miyaura coupling reaction. What is the likely cause and how can I prevent it?

Answer:

The formation of 3-isopropoxy-2-methoxypyridine is a common side product arising from a process called hydrodehalogenation. This occurs when the chloro substituent is replaced by a hydrogen atom.

Causality: Hydrodehalogenation in palladium-catalyzed cross-coupling reactions can be attributed to several factors:

  • β-Hydride Elimination: If the organoboron reagent or other components in the reaction mixture contain β-hydrogens, these can be transferred to the palladium center, leading to the formation of a palladium-hydride species. This palladium-hydride can then participate in a reductive elimination with the coordinated pyridine, resulting in the dehalogenated product.

  • Solvent or Base as a Hydride Source: Certain solvents (like alcohols) or bases can act as hydride donors, especially at elevated temperatures.

  • Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium nanoparticles, which can catalyze the hydrogenation of the C-Cl bond in the presence of a hydrogen source.

Troubleshooting & Minimization Protocol:

  • Choice of Base and Solvent:

    • Use anhydrous, aprotic solvents such as toluene, dioxane, or THF. If a protic solvent is necessary, consider using it in combination with an aprotic one and minimize the reaction temperature and time.

    • Employ non-hydridic bases like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄). Avoid bases that can readily provide a hydride, such as sodium tert-butoxide, if dehalogenation is a significant issue.

  • Reaction Conditions:

    • Maintain the reaction under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the catalyst and reagents.

    • Optimize the reaction temperature. Higher temperatures can promote dehalogenation. Aim for the lowest temperature that allows for a reasonable reaction rate.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS to avoid prolonged reaction times after the starting material has been consumed.

  • Ligand Selection:

    • The choice of phosphine ligand can significantly influence the rate of reductive elimination versus side reactions. For electron-rich heteroaryl chlorides, ligands that promote rapid reductive elimination are preferred. Consider sterically hindered biaryl phosphine ligands.

Table 1: Impact of Reaction Parameters on Dehalogenation

ParameterCondition Favoring DehalogenationRecommended Condition to Minimize Dehalogenation
Solvent Protic (e.g., alcohols)Anhydrous, aprotic (e.g., Toluene, Dioxane)
Base Hydridic (e.g., NaOtBu in some cases)Non-hydridic (e.g., Cs₂CO₃, K₃PO₄)
Temperature High (>100 °C)Lowest effective temperature
Atmosphere Presence of air/moistureStrictly inert (Ar or N₂)

Question 2: My Suzuki-Miyaura reaction is plagued by the formation of a homocoupled boronic acid/ester dimer. How can I suppress this side product?

Answer:

Homocoupling of the organoboron reagent is a well-documented side reaction in Suzuki-Miyaura couplings.[1][2]

Causality: This side reaction is often promoted by the presence of Pd(II) species, which can arise from incomplete reduction of the Pd(II) precatalyst to the active Pd(0) state, or from oxidative processes during the reaction. Oxygen in the reaction headspace is a common culprit.

Troubleshooting & Minimization Protocol:

  • Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period. A nitrogen subsurface sparge prior to catalyst addition can be particularly effective.[1]

  • Slow Addition of Reagents: Slow addition of the boronic acid or ester can help to maintain a low concentration of the organoboron reagent in the reaction mixture, which can disfavor the homocoupling pathway.[1]

  • Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to scavenge residual Pd(II) species without interfering with the main catalytic cycle.[1]

  • Catalyst Choice: Consider using a Pd(0) source directly, such as Pd₂(dba)₃, in conjunction with a suitable phosphine ligand. If using a Pd(II) precatalyst, ensure the conditions are optimal for its in situ reduction.

Question 3: In my Buchwald-Hartwig amination, I am getting low yields and a significant amount of starting material is recovered, along with some dehalogenated pyridine. What should I consider?

Answer:

Low conversion and competing hydrodehalogenation in Buchwald-Hartwig aminations of electron-rich heteroaryl chlorides are often linked to the choice of catalyst system and reaction conditions.

Causality:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring or the amine coupling partner can coordinate to the palladium center and inhibit catalytic activity.

  • Slow Reductive Elimination: For electron-rich systems, the final reductive elimination step to form the C-N bond can be slow, allowing for side reactions like dehalogenation to become more competitive.

Troubleshooting & Minimization Protocol:

  • Ligand Selection is Critical: The use of sterically bulky and electron-rich biaryl phosphine ligands is crucial for promoting the reductive elimination from the palladium center and preventing catalyst inhibition. Ligands such as RuPhos, BrettPhos, or XPhos are often effective for challenging heteroaryl couplings.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The pKa of the amine coupling partner should also be considered when selecting the base.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally preferred.

Experimental Workflow for Optimizing Buchwald-Hartwig Amination:

Buchwald_Hartwig_Optimization Start Low Yield / Dehalogenation Ligand Screen Ligands (e.g., RuPhos, BrettPhos, XPhos) Start->Ligand Primary factor Base Screen Bases (e.g., NaOtBu, LiHMDS, K3PO4) Ligand->Base Solvent Optimize Solvent (Toluene, Dioxane) Base->Solvent Temp Optimize Temperature (80-110 °C) Solvent->Temp Result High Yield of Aminated Product Temp->Result

Caption: Optimization workflow for Buchwald-Hartwig amination.

Category 2: Nucleophilic Aromatic Substitution (SNAr) & Hydrolysis

Question 4: I am concerned about the stability of the methoxy and isopropoxy groups under my reaction conditions, which involve a strong base. Can these groups be cleaved?

Answer:

Cleavage of alkoxy groups on a pyridine ring is possible under harsh conditions, but they are generally more stable than the chloro substituent to nucleophilic attack.

Causality:

  • Alkoxy Group Cleavage: This typically requires strong nucleophiles and/or high temperatures. The 2-methoxy group is generally more susceptible to cleavage than the 3-isopropoxy group due to the electronic activation at the 2-position of the pyridine ring.

  • Hydrolysis: Under strongly acidic or basic aqueous conditions, hydrolysis of the alkoxy groups to the corresponding hydroxypyridines can occur, although this is generally a slow process.

Troubleshooting & Minimization Protocol:

  • Control of Reaction Temperature: Avoid excessively high temperatures, especially when using strong nucleophiles or bases.

  • Anhydrous Conditions: To prevent hydrolysis, ensure that all reagents and solvents are scrupulously dried, especially when working under basic or acidic conditions.

  • Choice of Nucleophile/Base: If possible, use less harsh nucleophiles and bases. For example, if a reaction can be effected with K₂CO₃ instead of NaH, the former would be less likely to cause alkoxy group cleavage.

Category 3: Directed ortho-Lithiation (DoM)

Question 5: I want to perform a directed ortho-lithiation on this compound. Which position will be lithiated, and what are the potential side reactions?

Answer:

The 2-methoxy group is a known directing group for ortho-lithiation. Therefore, lithiation is most likely to occur at the C4 position.

Causality: The methoxy group can coordinate with the lithium reagent (e.g., n-BuLi, LDA), directing the deprotonation to the adjacent C4 position. The isopropoxy group is a weaker directing group than the methoxy group.

Potential Side Reactions:

  • Attack at the Chloro Group: Strong organolithium reagents like n-BuLi can potentially undergo halogen-metal exchange with the 5-chloro substituent or add to the pyridine ring. Using a lithium amide base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) at low temperatures (-78 °C) can minimize these side reactions.

  • Competitive Lithiation: While less likely, there might be some competitive lithiation at the C6 position, directed by the pyridine nitrogen.

  • Rearrangement: Lithiated pyridines can sometimes be unstable and undergo rearrangement, although this is less common at low temperatures.

Recommended Protocol for Directed ortho-Lithiation:

  • Choice of Base: Use a lithium amide base such as LDA or LiTMP.

  • Temperature Control: Perform the reaction at low temperature (-78 °C) in an anhydrous aprotic solvent like THF.

  • Quenching: Quench the reaction with the desired electrophile at low temperature before allowing the reaction mixture to warm to room temperature.

DoM_Reaction Start This compound Base LDA or LiTMP THF, -78 °C Start->Base Intermediate Lithiation at C4 Base->Intermediate Electrophile Electrophile (E+) -78 °C to RT Intermediate->Electrophile Product 4-Substituted Product Electrophile->Product

Caption: General workflow for directed ortho-lithiation.

Analytical Methods for Side Product Identification

Identifying and quantifying side products is crucial for reaction optimization. The following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and thermally stable byproducts. It can effectively separate isomers and provide mass information for structural elucidation.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wide range of compounds, including those that are not amenable to GC. It is particularly useful for monitoring the progress of cross-coupling reactions and identifying non-volatile side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural characterization of the desired product and any isolated side products. 2D NMR techniques (COSY, HSQC, HMBC) can be used to determine the substitution pattern on the pyridine ring.[4][5]

References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. [Link]

  • Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. MDPI. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. National Institutes of Health. [Link]

  • The thermal decomposition of azidopyridines. ResearchGate. [Link]

  • LC/MS Coupling. Wiley-VCH. [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. [Link]

  • Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. Request PDF. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. atsdr.cdc.gov. [Link]

  • Kinetics of alkoxysilanes hydrolysis: An empirical approach. Figshare. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

Sources

Stability, storage, and handling guidelines for 5-Chloro-3-isopropoxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-3-isopropoxy-2-methoxypyridine (CAS No. 1228957-00-3). This guide is intended for researchers, scientists, and drug development professionals. Here, you will find comprehensive guidance on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on available safety data, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.[1]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored at 4-8°C . It is also advisable to store it in a tightly sealed container, protected from light and moisture, to prevent degradation. For many pyridine derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation, which can lead to discoloration (e.g., turning yellow).[2]

Q3: How should I prepare solutions of this compound?

A3: The solubility of this compound in common laboratory solvents should be determined empirically. For many pyridine derivatives, solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol are effective. When preparing solutions, it is best to use anhydrous solvents and inert atmosphere techniques, especially if the solution is to be stored for any length of time. The stability of related compounds in solution can be affected by factors such as pH and concentration.[3]

Q4: What are the known incompatibilities for this compound?

A4: While specific incompatibility data for this compound is limited, general guidelines for pyridine derivatives suggest avoiding strong oxidizing agents and strong acids.[4] Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Troubleshooting Guide

This section addresses potential issues you may encounter during your experiments with this compound.

Issue 1: The solid compound has changed color (e.g., turned yellow or brown).

  • Potential Cause: Discoloration is often a sign of degradation, likely due to oxidation or exposure to light. Some pyridine N-oxides, for instance, are known to turn yellow when exposed to air at room temperature.[2]

  • Preventative Measures:

    • Always store the compound in a tightly sealed container at the recommended temperature of 4-8°C.

    • Minimize exposure to atmospheric oxygen and moisture by flushing the container with an inert gas like argon or nitrogen before sealing.

    • Store the container in a dark location or use an amber vial to protect it from light.

  • Corrective Action: If the discoloration is minor, the compound may still be usable for non-critical applications, but it is highly recommended to verify its purity by an appropriate analytical method (e.g., HPLC, NMR) before use. For sensitive experiments, it is best to use a fresh, un-degraded lot of the compound.

Issue 2: A previously clear solution of the compound has become cloudy or formed a precipitate.

  • Potential Cause:

    • Poor Solubility: The compound may have limited solubility in the chosen solvent, and precipitation could occur over time, especially if the solution is stored at a lower temperature than when it was prepared.

    • Degradation: The compound may be degrading into less soluble products. The stability of compounds in solution can be influenced by pH, with some pyridine derivatives showing increased degradation at certain pH values.[3]

    • Contamination: The solution may be contaminated with water or other impurities that reduce the solubility of the compound.

  • Troubleshooting Steps:

    • Verify Solubility: Check the solubility of the compound in the chosen solvent at the desired concentration and storage temperature.

    • pH Adjustment: If applicable to your experimental conditions, consider if the pH of the solution is contributing to instability. Buffering the solution may help maintain stability.[5]

    • Analytical Confirmation: Analyze the precipitate and the supernatant separately (if possible) to determine if the precipitate is the original compound or a degradation product.

    • Fresh Preparation: It is generally recommended to use freshly prepared solutions for experiments to avoid issues with stability.

Issue 3: Inconsistent or unexpected experimental results.

  • Potential Cause:

    • Compound Degradation: If the compound has degraded, it will lead to a lower effective concentration and the presence of impurities that could interfere with your experiment.

    • Reaction with Solvents or Other Reagents: The compound may be reacting with the solvent or other components in your experimental setup. For example, some pyridine derivatives can undergo hydrolysis.[6]

  • Troubleshooting Workflow:

troubleshooting_workflow cluster_purity Purity Check cluster_solution Solution Stability cluster_protocol Protocol Review start Inconsistent Experimental Results check_purity Verify Purity of Starting Material (e.g., HPLC, NMR) start->check_purity pure Compound is Pure check_purity->pure Purity >95% impure Compound is Degraded check_purity->impure Purity <95% or unexpected peaks check_solution Assess Solution Stability (Visual Inspection, Analytical) stable Solution is Clear & Stable check_solution->stable No visible change unstable Solution is Cloudy/Precipitated check_solution->unstable Visible change review_protocol Review Experimental Protocol incompatibility Identify Potential Incompatibilities (e.g., pH, strong oxidizers) review_protocol->incompatibility timing Check Reaction Times & Temperatures review_protocol->timing pure->check_solution new_compound Source Fresh Compound impure->new_compound Action stable->review_protocol fresh_solution Prepare Fresh Solution (Consider different solvent or buffer) unstable->fresh_solution Action modify_protocol Modify Experimental Conditions incompatibility->modify_protocol Action timing->modify_protocol Action

Caption: Troubleshooting workflow for inconsistent experimental results.

Storage and Handling Summary

ParameterGuidelineRationale
Storage Temperature 4-8°CTo minimize thermal degradation and maintain long-term stability.
Storage Atmosphere Tightly sealed container, preferably under inert gas (Argon/Nitrogen)To prevent oxidation and hydrolysis from atmospheric moisture.[2]
Light Protection Store in a dark place or use an amber vialTo prevent photodegradation.
Handling Area In a well-ventilated fume hoodTo avoid inhalation of the compound, which may cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coatTo prevent skin and eye contact, as the compound is an irritant.[7]
Spill Cleanup Absorb with inert material (e.g., sand, vermiculite) and dispose of as hazardous waste.[8]To safely contain and remove the hazardous material.
Disposal Dispose of as hazardous chemical waste in accordance with local regulations.To ensure environmental and personnel safety.[7]

Experimental Protocols

Protocol 1: General Procedure for Safe Handling and Weighing

  • Preparation: Before handling the compound, ensure you are in a designated area with a certified chemical fume hood. Put on all required PPE (nitrile gloves, safety goggles, and a lab coat).

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture inside the container.

  • Inert Atmosphere (Optional but Recommended): If available, perform handling in a glove box or use a Schlenk line to maintain an inert atmosphere.

  • Weighing: Quickly weigh the desired amount of the compound into a suitable container. Minimize the time the stock container is open.

  • Sealing: After dispensing, if an inert atmosphere is being used, flush the headspace of the stock container with the inert gas before tightly resealing.

  • Storage: Return the stock container to the recommended storage condition of 4-8°C.

  • Cleanup: Clean any spills immediately. Decontaminate the weighing area and utensils. Dispose of contaminated materials as hazardous waste.

Protocol 2: Preparation of a Stock Solution (Example)

  • Solvent Preparation: Use an anhydrous grade of the desired solvent (e.g., DMSO). If necessary, degas the solvent to remove dissolved oxygen.

  • Dissolution: In a fume hood, add the weighed this compound to a volumetric flask.

  • Solubilization: Add a portion of the solvent and gently swirl or sonicate until the solid is completely dissolved.

  • Final Volume: Once dissolved, add the solvent to the final volume mark.

  • Storage: If the solution is to be stored, transfer it to a clean, dry vial with a tight-fitting cap. Consider flushing the vial with an inert gas before sealing. Store the solution at an appropriate temperature (typically -20°C for long-term storage), protected from light.

Visualizing Logical Relationships

Caption: Factors influencing the stability of this compound.

References

  • Chen, S., et al. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205. [Link]

  • Bramlett, C. L., & Kaa, R. L. (1991). Pralidoxime chloride stability-indicating assay and analysis of solution samples stored at room temperature for ten years. Journal of Pharmaceutical Sciences, 80(1), 74-77. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Pradeep Research Group. (2012). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. [Link]

  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]

  • Giordano, F., et al. (1995). A physiochemical approach to the investigation of the stability of trimethoprim-sulfamethoxazole (co-trimoxazole) mixtures for injectables. Journal of Pharmaceutical Sciences, 84(10), 1254-8. [Link]

  • Kravić, S., & Stupar, M. (1973). Stability of concentrated aqueous solutions of pralidoxime chloride. Vojnosanitetski Pregled, 30(4), 244-7. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(41), 12648–12649. [Link]

  • Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205. [Link]

  • ResearchGate. (2025). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. [Link]

  • Organic Syntheses. (2010). Working with Hazardous Chemicals. [Link]

  • MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. [Link]

  • National Center for Biotechnology Information. (2025). Analysis of the Stability of Compounded Vancomycin Hydrochloride Oral Solution: A Comparison Between Formulations Prepared Using a Commercial Product and Using the Pure Active Ingredient. [Link]

  • Healan, A. M., et al. (2012). Stability of colistimethate sodium in aqueous solution. Antimicrobial Agents and Chemotherapy, 56(12), 6432-3. [Link]

  • Washington State University. (n.d.). Pyridine Safety Data Sheet. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.). [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. [Link]

Sources

Optimization of reaction conditions for Suzuki coupling with 5-Chloro-3-isopropoxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges you may encounter when performing a Suzuki-Miyaura cross-coupling with 5-Chloro-3-isopropoxy-2-methoxypyridine. This substrate presents a unique combination of steric hindrance and electronic properties that can make reaction optimization non-trivial. This guide provides not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.

Technical Support Center: Suzuki Coupling of this compound

Analysis of the Substrate: Why This Reaction Can Be Challenging

The substrate, this compound, has several features that require careful consideration for successful cross-coupling:

  • Aryl Chloride: The Carbon-Chlorine bond is significantly stronger than its bromide or iodide counterparts. This makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst more difficult.[1][2] Consequently, a highly active catalyst system is mandatory.

  • Electron-Rich Heterocycle: The two alkoxy groups (methoxy and isopropoxy) are electron-donating, increasing the electron density on the pyridine ring. This electronic enrichment further disfavors oxidative addition, as the palladium(0) catalyst is itself electron-rich.

  • Steric Hindrance: The ortho-methoxy and meta-isopropoxy groups create a sterically congested environment around the chlorine atom, which can hinder the approach of the bulky palladium catalyst.

  • Coordinating Heterocycle: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[3] This is a common challenge when working with nitrogen-containing heterocycles.

Understanding these factors is the first step toward rational condition optimization.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium precursor and ligand combination to start with for this substrate?

For an electron-rich, sterically hindered aryl chloride like this, a catalyst system known for high activity is essential. Standard catalysts like Pd(PPh₃)₄ will likely result in low to no conversion.

Recommendation: Start with a combination of a Pd(0) or Pd(II) precursor and a highly electron-rich, bulky phosphine ligand. The Buchwald-type biarylphosphines are industry standards for this type of transformation.

ComponentRecommended Starting PointRationale
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂Both are common, air-stable precursors that are readily reduced in situ to the active Pd(0) species.
Ligand SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)These ligands are both extremely electron-rich and bulky.[1] The electron richness facilitates the difficult oxidative addition step, while the bulk promotes the final reductive elimination step and stabilizes the active monoligated palladium species.[1]

Q2: Why is the choice of base so critical, and which one should I use?

The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4] The base activates the boronic acid by forming a more nucleophilic "ate" complex. For challenging aryl chlorides, a moderately strong base is typically required to drive the catalytic cycle.

Recommendation: Potassium phosphate (K₃PO₄) is an excellent first choice.

  • Expertise: K₃PO₄ provides sufficient basicity to promote the reaction without causing significant decomposition of sensitive functional groups or promoting unwanted side reactions like hydrodehalogenation.

  • Alternatives: If K₃PO₄ fails, cesium carbonate (Cs₂CO₃) can be used, as the larger cation can improve solubility and reactivity. For extremely stubborn couplings, a stronger, non-nucleophilic base like lithium tert-butoxide (LiOtBu) might be necessary, but this should be a secondary choice as it can promote side reactions.[5]

Q3: What solvent system is optimal for this reaction?

The solvent must solubilize all components and be stable at the required reaction temperature. Aprotic polar solvents are generally preferred.

Recommendation: A mixture of an ethereal solvent and water.

Solvent SystemRecommended RatioRationale
1,4-Dioxane / Water or Toluene / Water ~5:1 to 10:1 (v/v)The organic solvent provides good solubility for the aryl chloride, ligand, and catalyst. The small amount of water is crucial for dissolving the inorganic base (like K₃PO₄) and is believed to facilitate the transmetalation step.[5]

Recommended Starting Protocol

This protocol is designed as a robust starting point for your experiments. It uses readily available reagents and has a high probability of success for the target transformation.

Experimental Workflow Diagram

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 1. Add Aryl Chloride, Boronic Acid, and Base to reaction vessel. prep2 2. Add Pd Precursor and Ligand. prep1->prep2 prep3 3. Seal, evacuate, and backfill with Argon/Nitrogen (3x). prep2->prep3 prep4 4. Add degassed solvent mixture. prep3->prep4 react1 5. Heat to 80-100 °C with vigorous stirring. prep4->react1 react2 6. Monitor by TLC/LC-MS (e.g., at 1h, 4h, 12h). react1->react2 work1 7. Cool to RT. Dilute with EtOAc and water. react2->work1 work2 8. Separate layers. Extract aqueous layer with EtOAc. work1->work2 work3 9. Combine organics, wash with brine, dry (Na₂SO₄). work2->work3 work4 10. Concentrate and purify (e.g., column chromatography). work3->work4

Caption: General workflow for Suzuki coupling setup and execution.

Step-by-Step Methodology

Materials:

  • This compound (1.0 equiv)

  • Desired Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv), finely ground

  • 1,4-Dioxane and Water (degassed), in a 5:1 ratio

Procedure:

  • To a dry reaction vial or flask equipped with a magnetic stir bar, add this compound, the boronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the reaction flask.

  • Seal the vessel with a septum or screw cap. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Using a syringe, add the degassed 5:1 dioxane/water solvent mixture. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.

  • Place the reaction vessel in a preheated oil bath or heating block at 90-100 °C.

  • Stir the reaction vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide

This section addresses the most common issues encountered during the optimization of this specific Suzuki coupling.

Troubleshooting Decision Tree

G start Reaction Outcome? no_conversion Problem: Low or No Conversion start->no_conversion < 20% Conversion low_yield Problem: Low Yield / Side Products start->low_yield 20-70% Conversion success Success: High Yield start->success > 70% Conversion cause1 Cause: Inactive Catalyst (Oxidative Addition Failed) no_conversion->cause1 cause4 Cause: Catalyst Inhibition no_conversion->cause4 cause2 Cause: Boronic Acid Decomposition low_yield->cause2 cause3 Cause: Hydrodehalogenation low_yield->cause3 sol1 Solution: - Increase temperature (up to 120 °C) - Switch to a more active ligand (e.g., XPhos, RuPhos) - Increase catalyst loading (up to 5 mol%) cause1->sol1 sol2 Solution: - Use boronic pinacol ester instead of acid - Use milder base (e.g., K₂CO₃ if K₃PO₄ is too strong) - Ensure rigorous inert atmosphere cause2->sol2 sol3 Solution: - Use rigorously dried solvents - Switch to a non-hydroxide base (K₃PO₄, Cs₂CO₃) - Use a boronic ester cause3->sol3 sol4 Solution: - Increase ligand-to-palladium ratio (e.g., L:Pd of 2:1 to 4:1) - Screen different ligand classes (e.g., NHC ligands like IPr) cause4->sol4

Sources

Technical Support Center: Strategies for Overcoming Low Reactivity of 5-Chloro-3-isopropoxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic strategies. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of 5-Chloro-3-isopropoxy-2-methoxypyridine in cross-coupling and nucleophilic substitution reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The inherent low reactivity of this substrate stems from a combination of electronic and steric factors. The electron-donating nature of the 2-methoxy and 3-isopropoxy groups increases the electron density of the pyridine ring, making oxidative addition of a palladium or nickel catalyst more difficult. Furthermore, the bulky isopropoxy group at the 3-position can sterically hinder the approach of the catalyst to the C-Cl bond at the 5-position. The pyridine nitrogen itself can also act as a ligand, potentially leading to catalyst inhibition.

This guide provides a structured approach to overcoming these challenges, with detailed troubleshooting sections and step-by-step protocols for common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not reacting in a standard Suzuki-Miyaura coupling?

A1: The low reactivity is likely due to a combination of factors. The electron-rich nature of the pyridine ring, due to the methoxy and isopropoxy groups, disfavors the oxidative addition step in the catalytic cycle.[1] Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation. To overcome this, you may need to use more specialized conditions, such as bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and a stronger base (e.g., K₃PO₄, Cs₂CO₃) to promote the catalytic cycle.[2]

Q2: I am observing significant decomposition of my starting material and low yields in my Buchwald-Hartwig amination. What could be the cause?

A2: High reaction temperatures, often required for activating the C-Cl bond, can lead to decomposition, especially with electron-rich heterocycles. The choice of base is also critical; strong bases like NaOt-Bu can be incompatible with certain functional groups.[3] Consider screening different ligands, as some are specifically designed for challenging aryl chlorides.[4] Using a pre-catalyst can also lead to more consistent results by ensuring the active catalytic species is readily formed.

Q3: Can I use nickel catalysts for cross-coupling reactions with this substrate?

A3: Yes, nickel catalysis can be an excellent alternative to palladium, especially for C-Cl bond activation.[4] Nickel catalysts are often more cost-effective and can exhibit different reactivity profiles. For sterically hindered substrates, specific nickel-ligand combinations have shown great promise.[5]

Q4: How can I minimize catalyst inhibition by the pyridine nitrogen?

A4: One common strategy is to use acidic additives, such as HCl or acetic acid, to protonate the pyridine nitrogen, thereby reducing its ability to coordinate to the metal center. However, this approach must be used with caution as it can affect the stability of other reagents in the reaction. Another effective method is the use of bulky ligands that sterically shield the metal center and disfavor coordination of the pyridine nitrogen.

Troubleshooting Guides

Troubleshooting Failed Suzuki-Miyaura Coupling Reactions
Problem Potential Cause Suggested Solution
No Reaction or Low Conversion 1. Insufficient catalyst activity due to electron-rich substrate. 2. Catalyst inhibition by pyridine nitrogen. 3. Inappropriate ligand or base.1. Switch to a more active catalyst system: Use a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[2] 2. Use a stronger base: Switch from Na₂CO₃ to K₃PO₄ or Cs₂CO₃.[2] 3. Increase reaction temperature: Cautiously increase the temperature in increments of 10-20 °C. 4. Consider a Nickel catalyst: NiCl₂(dppf) or Ni(COD)₂ with appropriate ligands can be effective for chloropyridines.
Formation of Homocoupled Boronic Acid Presence of Pd(II) species and oxygen in the reaction mixture.[6]1. Ensure anaerobic conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen).[7] 2. Use a Pd(0) source: Pd₂(dba)₃ is preferred over Pd(OAc)₂ which requires in-situ reduction.
Dehalogenation of Starting Material β-hydride elimination from a Pd-H species.1. Choose a suitable base: Avoid bases that can promote β-hydride elimination. 2. Use a ligand that favors reductive elimination: Bulky biarylphosphine ligands can accelerate the desired C-C bond formation.
Troubleshooting Failed Buchwald-Hartwig Amination Reactions
Problem Potential Cause Suggested Solution
No Reaction or Low Conversion 1. Ineffective catalyst-ligand combination for the sterically hindered and electron-rich substrate. 2. Base incompatibility or insufficient strength.1. Screen a panel of ligands: Test ligands specifically designed for aryl chlorides, such as BrettPhos, XPhos, or Josiphos-type ligands.[3] 2. Optimize the base: If using a strong base like NaOt-Bu leads to decomposition, try a weaker base like K₃PO₄ or Cs₂CO₃ in combination with a more active catalyst system. 3. Use a pre-catalyst: Employing a well-defined palladium pre-catalyst can lead to more reproducible results.
Decomposition of Starting Material or Product High reaction temperatures.1. Lower the reaction temperature: This may require a more active catalyst system to achieve reasonable reaction times. 2. Use a lower boiling point solvent: If applicable, switching to a solvent like THF from toluene or dioxane can help control the temperature.
Side Reactions (e.g., Hydrodehalogenation) Presence of water or other protic sources.1. Use anhydrous solvents and reagents: Ensure all components are thoroughly dried. 2. Use a non-protic base: If possible, switch to a base that does not generate water upon reaction.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Water

Procedure:

  • To a flame-dried Schlenk tube, add this compound, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.[7]

  • Add anhydrous 1,4-dioxane and anhydrous water (typically a 10:1 to 5:1 ratio of dioxane to water) via syringe.

  • Stir the reaction mixture at 100-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may need adjustment based on the specific amine used.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • NaOt-Bu (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and NaOt-Bu to a dry reaction vessel.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizing Reaction Mechanisms and Workflows

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle A Pd(0)L2 B Oxidative Addition (Ar-Cl) C Ar-Pd(II)(Cl)L2 A->C Ar-Cl B->C D Transmetalation (Ar'B(OH)2, Base) C->D Slow step for electron-rich Ar-Cl E Ar-Pd(II)(Ar')L2 C->E Ar'B(OH)2, Base D->E E->A Ar-Ar' F Reductive Elimination E->F F->A Product (Ar-Ar') formed

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Decision Tree for a Failed Suzuki Coupling

Troubleshooting_Suzuki Start Low Conversion in Suzuki Coupling Q1 Using standard Pd/phosphine catalyst? Start->Q1 A1 Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) and Pd(0) source. Q1->A1 Yes Q2 Base is Na2CO3? Q1->Q2 No A1->Q2 A2 Change to stronger base (K3PO4 or Cs2CO3). Q2->A2 Yes Q3 Reaction at <100°C? Q2->Q3 No A2->Q3 A3 Increase temperature to 100-120°C. Q3->A3 Yes A4 Consider Nickel catalysis. Q3->A4 No A3->A4

Sources

Optimizing solvent and temperature for reactions involving 5-Chloro-3-isopropoxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-3-isopropoxy-2-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested insights to help you optimize your experiments. Our goal is to explain the "why" behind experimental choices, ensuring both success and reproducibility.

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a halogenated pyridine derivative.[1] Key details include:

  • Molecular Formula: C₉H₁₂ClNO₂[2]

  • Molecular Weight: 201.65 g/mol

  • Appearance: Typically a solid, ranging from white to off-white crystalline powder.[3]

  • Purity: Commercially available with purity often exceeding 95%.[2]

It is classified as an organohalide and serves as a crucial intermediate in various chemical syntheses, particularly in the development of pharmaceuticals and agrochemicals.[1]

Q2: What are the recommended storage and handling procedures for this compound?

A2: For optimal stability, store this compound in a cool, dry, and well-ventilated area. Recommended storage temperature is between 4-8°C.[2] It is important to handle this compound with standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It may cause skin and eye irritation.[3][4][5][6]

Solubility and Solvent Selection

Q3: How do I choose the right solvent for a reaction involving this compound?

A3: Solvent selection is critical and depends on the specific reaction type. For palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, polar aprotic solvents are generally preferred due to their ability to dissolve the reactants and facilitate the catalytic cycle.[7]

Solvent ClassExamplesSuitability for Common ReactionsRationale
Polar Aprotic Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), TolueneExcellent for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions.[7]These solvents effectively dissolve the organometallic catalyst, the pyridine substrate, and the coupling partner, which is crucial for efficient reaction kinetics.
Protic Solvents Water, Alcohols (e.g., Ethanol, Isopropanol)Can be used in some Suzuki-Miyaura couplings, often in a biphasic mixture with an organic solvent.[8][9]The use of water can be advantageous from a "green chemistry" perspective. However, solubility of the starting material may be limited.
Non-Polar Hexane, HeptaneGenerally not recommended as primary reaction solvents due to poor solubility of the catalyst and other polar reagents.May be used as anti-solvents during workup and purification.

Q4: My reaction is sluggish. Could the solvent be the issue?

A4: Yes, poor solubility of any of the reactants can significantly slow down a reaction. If you observe a sluggish reaction, consider the following:

  • Increase Polarity: If you are using a less polar solvent like toluene, switching to a more polar aprotic solvent like DMF or dioxane might improve solubility and reaction rate.[7]

  • Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of solubility for all components. For example, a toluene/THF mixture.

  • Heating: Increasing the reaction temperature will generally increase the solubility of your starting materials.

Troubleshooting Common Reactions

This section provides detailed troubleshooting for two of the most common reaction types involving this compound: Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids.[10]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Aryl-Pd(II)-R' Complex Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-R' (Product) RedElim->Product ArylX 5-Chloro-3-isopropoxy- 2-methoxypyridine ArylX->OxAdd Boronic R'-B(OR)2 (Boronic Acid/Ester) Boronic->Transmetal Base Base (e.g., K2CO3, Cs2CO3) Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Q5: I am observing low to no conversion in my Suzuki coupling. What are the likely causes?

A5: Low conversion in a Suzuki coupling can stem from several factors. Here is a systematic troubleshooting approach:

Potential CauseRecommended ActionScientific Rationale
Inactive Catalyst Ensure your palladium source and ligand are of high quality. Consider using a pre-catalyst that is more air-stable. Degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.[7]The active catalytic species, Pd(0), is sensitive to oxidation.[11] Incomplete removal of oxygen can lead to catalyst deactivation.
Inappropriate Base The choice of base is crucial. For chloropyridines, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃. The base activates the boronic acid for transmetalation.[10]The transmetalation step is often the rate-limiting step and is highly dependent on the nature of the base.[12]
Low Reaction Temperature Aryl chlorides are less reactive than the corresponding bromides or iodides.[12] Reactions involving this compound may require higher temperatures (e.g., 80-110 °C) to facilitate the oxidative addition step.[7]The C-Cl bond is stronger and requires more energy to break during the oxidative addition to the Pd(0) center.
Poor Ligand Choice For electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary.These ligands promote the reductive elimination step and stabilize the active catalytic species.

Q6: I am seeing significant amounts of a homocoupled by-product from my boronic acid. How can I minimize this?

A6: Homocoupling of the boronic acid is a common side reaction. To mitigate this:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.

  • Slow Addition: If practical, add the boronic acid solution slowly to the reaction mixture at the reaction temperature.

  • Optimize Base: Ensure the base is not excessively strong for the chosen boronic acid, as this can promote homocoupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the synthesis of a wide range of substituted amino-pyridines.[13]

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: Assemble Reactants reagents This compound + Amine + Base (e.g., NaOtBu, K3PO4) start->reagents solvent Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) reagents->solvent catalyst Add Pd-catalyst and Ligand (e.g., Pd2(dba)3 + XPhos) solvent->catalyst reaction Heat under Inert Atmosphere (e.g., 80-110 °C) catalyst->reaction workup Reaction Workup: - Quench - Extract - Dry reaction->workup Monitor by TLC/LC-MS purify Purification (e.g., Column Chromatography) workup->purify product Final Product: Substituted Aminopyridine purify->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Q7: My Buchwald-Hartwig amination is not going to completion. What should I check first?

A7: Incomplete conversion is a frequent issue. Here's a checklist to troubleshoot:

Area to InvestigateKey ConsiderationsIn-Depth Explanation
Base Selection The choice of base is critical and depends on the amine's pKa and the functional groups present. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[14]The base deprotonates the amine, making it a better nucleophile to coordinate with the palladium center. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be required, but this might necessitate higher temperatures or longer reaction times.[14]
Catalyst System For challenging substrates like aryl chlorides, more sophisticated catalyst systems are often required. This includes bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) paired with a palladium source like Pd₂(dba)₃ or a pre-catalyst.[15]These advanced ligands accelerate the rate-limiting reductive elimination step, which is often slow for electron-rich aryl chlorides.[16]
Reaction Temperature As with Suzuki couplings, the C-Cl bond of this compound requires sufficient thermal energy for efficient oxidative addition. Temperatures in the range of 90-120 °C are typical.Insufficient temperature can lead to a stall in the catalytic cycle, specifically at the initial oxidative addition step.
Amine Purity Ensure the amine starting material is pure and dry. Impurities can sometimes poison the catalyst.Primary and secondary amines can be particularly susceptible to oxidation or containing water, both of which can interfere with the palladium catalyst.

Q8: I am observing decomposition of my starting material or product. How can I run the reaction under milder conditions?

A8: If you suspect thermal decomposition, lowering the reaction temperature is a priority. To achieve good conversion at lower temperatures, you may need to:

  • Use a More Active Catalyst: Employing the latest generation of Buchwald ligands can often allow for reactions to be run at significantly lower temperatures, sometimes even at room temperature for more reactive substrates.

  • Change the Base: Switching to a base like LHMDS can facilitate reactions at lower temperatures compared to carbonate bases.[14]

  • Increase Catalyst Loading: While not ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes compensate for a lower reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried flask, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., Dioxane/Water 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried flask, add the base (e.g., NaOtBu, 1.4 eq.).

  • In a separate vial, dissolve this compound (1.0 eq.) and the amine (1.2 eq.) in the chosen anhydrous, degassed solvent (e.g., Toluene).

  • Add the solution of the aryl chloride and amine to the flask containing the base.

  • Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Seal the flask and heat to the desired temperature (e.g., 100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

References

  • AOBChem. This compound. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15169000, 2-Chloro-5-methoxypyridine. Available at: [Link]

  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available at: [Link]

  • ResearchGate. (PDF) Tuning High Temperature Performance Through Targeted Halide Substitution in a Bis(Imino)Pyridine‐Iron Ethylene Polymerization Catalyst. Available at: [Link]

  • PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Available at: [Link]

  • Nature. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Available at: [Link]

  • Pearson. Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Available at: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 104252, 2-Chloro-3-methoxypyridine. Available at: [Link]

  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling. Available at: [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Available at: [Link]

  • ResearchGate. Amination of 2-halopyridines. [a] | Download Table. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. 2-Chloropyridine. Available at: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available at: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • ACS Publications. Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Available at: [Link]

  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available at: [Link]

  • Harvard University. The Suzuki Reaction. Available at: [Link]

  • MDPI. Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone (TamiSolve NxG): Features, Optimization, and Versatility. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Available at: [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of HPLC and GC-MS for the Purity Assessment of 5-Chloro-3-isopropoxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for purity determination.

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), ensuring the purity of each compound is paramount. One such critical intermediate is 5-Chloro-3-isopropoxy-2-methoxypyridine, a substituted pyridine derivative whose purity can significantly impact the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate technique for your specific analytical needs.

The Critical Role of Purity in Drug Development

The presence of impurities in pharmaceutical compounds, even in trace amounts, can have significant consequences. These impurities can arise from various sources, including the starting materials, side reactions during synthesis, or degradation of the final product. For a molecule like this compound, potential impurities could include starting materials, isomers, or by-products from incomplete reactions or side reactions such as hydrolysis or dealkylation. Therefore, robust and reliable analytical methods are essential for their detection and quantification. The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures, which are crucial for ensuring the quality and consistency of these methods.[1][2]

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds. For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The "Why" Behind the HPLC Method

The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains the analyte through interactions with its nonpolar regions. The mobile phase, a mixture of a polar organic solvent (like acetonitrile or methanol) and water, is optimized to achieve a balance between retention and elution. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of both the main compound and any potential impurities with varying polarities. UV detection is suitable for this analyte due to the presence of the chromophoric pyridine ring.

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

| Sample Preparation | 1 mg/mL in Acetonitrile:Water (1:1) |

System Suitability

Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This involves injecting a standard solution multiple times and evaluating parameters like retention time repeatability, peak area precision, and theoretical plates.

Peak Purity Analysis

A key advantage of using a DAD is the ability to perform peak purity analysis. By comparing the UV spectra across a single chromatographic peak, one can assess whether the peak represents a single compound or co-eluting impurities.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Sample in Acetonitrile:Water (1:1) inject Inject Sample prep->inject separation C18 Column Separation (Gradient Elution) inject->separation detection UV/DAD Detection (275 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration purity Purity Calculation & Peak Purity Analysis integration->purity

Caption: A streamlined workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Combination for Volatile Compounds

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, and the coupling with a mass spectrometer provides definitive identification of the main component and any impurities based on their mass fragmentation patterns.

The Rationale for the GC-MS Method

The choice of a non-polar capillary column, such as one coated with 5% phenyl methylpolysiloxane, is suitable for separating compounds based on their boiling points and polarities. A temperature program is employed to ensure the separation of compounds with a range of volatilities. Electron Ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared to spectral libraries for compound identification.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source and a quadrupole mass analyzer.

Chromatographic and Mass Spectrometric Conditions:

Parameter Condition
Column 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

| Sample Preparation | 1 mg/mL in Dichloromethane |

Derivatization Considerations

While this compound is likely volatile enough for direct GC-MS analysis, some related impurities with more polar functional groups (e.g., hydroxyl groups from hydrolysis) might require derivatization to increase their volatility and thermal stability. Silylation is a common derivatization technique for this purpose.[3]

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis prep_gc Dissolve Sample in Dichloromethane inject_gc Inject into GC prep_gc->inject_gc separation_gc Capillary Column Separation inject_gc->separation_gc ionization Electron Ionization (EI) separation_gc->ionization detection_ms Mass Analysis ionization->detection_ms tic Total Ion Chromatogram detection_ms->tic spectra Mass Spectra of Peaks tic->spectra library Library Search & Impurity Identification spectra->library

Caption: The analytical pathway for GC-MS purity determination.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, coupled with mass-based detection.
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds. Derivatization may be required for polar analytes.
Sensitivity Good, typically in the ng range.Excellent, often in the pg to fg range.
Specificity Good, especially with DAD for peak purity. Co-elution can be a challenge.Excellent, provides structural information from mass spectra for definitive identification.
Quantitation Highly accurate and precise with external or internal standards.Can be quantitative, but may require more rigorous calibration and potential for matrix effects.
Impurity Identification Tentative identification based on retention time and UV spectrum. Isolation and further analysis (e.g., LC-MS) may be needed.Definitive identification based on fragmentation patterns and library matching.
Throughput Generally higher throughput than GC-MS.Can be lower due to longer run times and potential for column bleed at high temperatures.

Conclusion: Making the Right Choice

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. The choice between them depends on the specific analytical goals.

  • For routine quality control and quantitative purity determination, HPLC is often the preferred method due to its robustness, high throughput, and excellent quantitative capabilities. The ability to perform peak purity analysis with a DAD adds a layer of confidence.

  • For impurity identification and structural elucidation, GC-MS is unparalleled. Its high sensitivity and the definitive structural information provided by mass spectrometry are invaluable for identifying unknown impurities and understanding potential degradation pathways.

In a comprehensive analytical strategy, HPLC and GC-MS can be used as complementary techniques. HPLC can be used for the primary purity assessment and quantitation, while GC-MS can be employed to identify any unknown peaks observed in the HPLC chromatogram. This integrated approach provides the most complete picture of the purity profile of this compound, ensuring the quality and safety of this critical pharmaceutical intermediate.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]1]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]2]

  • Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.
  • McMaster, M. C. (2007). GC/MS: A Practical User's Guide. John Wiley & Sons.
  • Gao, Y., et al. (2023). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115147.[3]

  • Sadek, P. C. (2000). The HPLC Solvent Guide. John Wiley & Sons.
  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]]

  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]]

Sources

Comparative analysis of 5-Chloro-3-isopropoxy-2-methoxypyridine with other pyridine building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative analysis of 5-Chloro-3-isopropoxy-2-methoxypyridine with other pyridine building blocks Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS: 1228957-00-3) represents a specialized tier of pyridine building blocks. Unlike the ubiquitous 5-chloro-2-methoxypyridine, this trisubstituted scaffold offers a unique steric-electronic lock . The C3-isopropoxy group serves two critical functions: it provides significant lipophilic bulk to fill hydrophobic pockets (increasing potency in specific kinase/GPCR targets) and electronically activates the ring while shielding the C2-methoxy group from metabolic O-demethylation.

This guide compares its performance against standard pyridine blocks, detailing synthetic utility, physicochemical profiles, and experimental protocols for its integration into drug discovery campaigns.[1]

Comparative Profile: The "Steric-Electronic" Advantage

In Structure-Activity Relationship (SAR) studies, the decision to move from a hydrogen or fluorine substituent to an isopropoxy group is pivotal. The table below contrasts This compound (Compound A) with its primary competitors.

Table 1: Physicochemical & Reactivity Comparison
FeatureCompound A (Subject)5-Chloro-2-methoxypyridine (Standard)5-Chloro-3-fluoro-2-methoxypyridine (Bioisostere)
Structure 5-Cl, 3-OiPr, 2-OMe 5-Cl, 3-H, 2-OMe 5-Cl, 3-F, 2-OMe
Electronic State Electron-Rich (Strong +M at C2/C4)Neutral/Slightly DeficientElectron-Deficient (Strong -I at C3)
C5-Cl Reactivity Moderate: +M effect of OiPr increases electron density, slightly slowing oxidative addition (Suzuki).High: Standard reactivity profile for Pd-catalyzed couplings.Very High: F-atom withdraws density, facilitating oxidative addition.
Metabolic Stability High: 3-OiPr sterically hinders demethylation at C2-OMe.Low/Medium: C2-OMe is a "soft spot" for CYP450 O-demethylation.Medium: F blocks C3 metabolic oxidation but offers less steric shield for C2.
Lipophilicity (cLogP) ~3.2 (High hydrophobic contact)~2.1 ~2.3
Primary Utility Filling hydrophobic pockets (e.g., Kinase gatekeeper regions).General scaffold; linker.[2]Lowering pKa; improving solubility.
Strategic Application in Drug Design (SAR Logic)

The selection of the 3-isopropoxy variant is rarely random; it is a calculated move to optimize Ligand Efficiency (LE) and Residence Time .

Mechanism of Action: The "Buttressing Effect"

The bulky isopropoxy group at C3 forces the adjacent C2-methoxy group out of planarity or locks it into a specific conformation. This "buttressing" can pre-organize the molecule for binding, reducing the entropic penalty upon active site entry. Furthermore, the isopropyl group is a classic solution for "greasing" a molecule—improving permeability without introducing the metabolic liability of a simple ethyl or n-propyl chain.

Diagram 1: SAR Decision Matrix

Visualizing when to deploy the 3-isopropoxy scaffold versus alternatives.

SAR_Logic Start Lead Optimization: Pyridine Core Q1 Is the C2-Methoxy metabolically unstable? Start->Q1 Q2 Does the target have a hydrophobic pocket at C3? Q1->Q2 Yes Sol1 Use 5-Chloro-2-methoxypyridine (Baseline) Q1->Sol1 No Sol2 Use 3-Fluoro Analog (Block metabolism, low steric) Q2->Sol2 No (Space restricted) Sol3 Use this compound (Steric shield + Lipophilic fill) Q2->Sol3 Yes (Space available)

Caption: Decision tree for selecting 3-substituted pyridine building blocks based on metabolic and steric requirements.

Experimental Protocols

To ensure reproducibility, we recommend synthesizing this building block de novo if commercial purity is insufficient (>98% required for metal catalysis). The most robust route is the Regioselective O-Alkylation of 5-chloro-2-methoxypyridin-3-ol.

Protocol A: Synthesis of this compound

Rationale: Direct chlorination of 3-isopropoxy-2-methoxypyridine lacks regiocontrol. Starting from the 3-hydroxy precursor ensures the chlorine is already fixed at C5.

Reagents:

  • 5-Chloro-2-methoxypyridin-3-ol (1.0 equiv)

  • 2-Bromopropane (1.5 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 5-chloro-2-methoxypyridin-3-ol (10 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (20 mmol) in one portion. Stir at room temperature for 30 minutes under 
    
    
    
    atmosphere. Observation: The suspension may change color as the phenoxide forms.
  • Alkylation: Add 2-bromopropane (15 mmol) dropwise via syringe.

  • Heating: Heat the reaction mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Checkpoint: The starting phenol (

      
      ) should disappear, and a higher running spot (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Pour into ice-water (100 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine (
    
    
    
    mL) to remove DMF.
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
    
  • Yield: Expected yield 85-92%. Product is a colorless to pale yellow oil/solid.

Protocol B: Suzuki-Miyaura Coupling at C5

Rationale: The electron-rich nature of the ring requires a specialized ligand system (e.g., Buchwald ligands) rather than simple


 to facilitate the oxidative addition at the chlorinated position.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (0.05 equiv) or 
    
    
    
  • 
     (3.0 equiv, 2M aqueous)
    
  • Dioxane (degassed)

Workflow:

  • Combine halide, boronic acid, and base in dioxane/water (4:1 ratio).

  • Purge with Argon for 5 minutes.

  • Add catalyst and seal the vial.

  • Heat to 90°C for 2-12 hours.

    • Note: If conversion is low (<50%), switch catalyst to XPhos Pd G2 , which is superior for electron-rich aryl chlorides.

Visualizing the Synthesis Pathway

The following diagram illustrates the convergent synthesis and downstream utility of the scaffold.

Synthesis_Flow Start 5-Chloro-2-methoxypyridin-3-ol Product This compound (CAS: 1228957-00-3) Start->Product O-Alkylation Reagent 2-Bromopropane (K2CO3, DMF) Reagent->Product Suzuki Suzuki Coupling (Biaryl Scaffolds) Product->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Buchwald Buchwald Amination (Kinase Inhibitors) Product->Buchwald Pd2(dba)3 Amine

Caption: Synthesis and functionalization pathways for this compound.

References
  • AOBChem. (n.d.). This compound Product Catalog. Retrieved from [Link]

  • Ishihara, Y. (2023).[3] "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305-5331.[3] (Contextual reference for "Magic Chloro" effect).

  • BenchChem. (2025). Application Notes: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-3-isopropoxy-2-methoxypyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of oncology, the pyridine scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of 5-Chloro-3-isopropoxy-2-methoxypyridine analogs, a promising scaffold for targeting various protein kinases. By leveraging established principles from medicinal chemistry and drawing comparisons with known pyridine-based inhibitors, we will explore the rationale behind structural modifications and their impact on biological activity.

The Pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The pyridine ring is a bioisostere of benzene, but the presence of the nitrogen atom imparts unique physicochemical properties, including increased polarity and the ability to act as a hydrogen bond acceptor. These features make it an ideal anchor for binding to the ATP-binding pocket of protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy. Dysregulation of kinase activity is a hallmark of many cancers, making the development of specific kinase inhibitors a major focus of pharmaceutical research.

The this compound core represents a highly decorated and promising starting point for the design of novel kinase inhibitors. The specific substitution pattern offers a unique combination of steric and electronic properties that can be fine-tuned to achieve high potency and selectivity for a desired kinase target.

General Synthetic Strategy for this compound Analogs

The synthesis of this compound analogs typically involves a multi-step sequence starting from commercially available pyridine derivatives. A general synthetic workflow is outlined below. The key steps often involve nucleophilic aromatic substitution, etherification, and cross-coupling reactions to introduce the desired diversity at various positions of the pyridine ring.

G A Starting Pyridine Derivative (e.g., 2,3,5-trichloropyridine) B Selective Methoxylation at C2 A->B NaOMe C Selective Isopropoxylation at C3 B->C NaO-iPr D Core Scaffold This compound C->D E Functionalization at C4 or C6 (e.g., Suzuki, Buchwald-Hartwig coupling) D->E Various coupling partners F Final Analog Library E->F

Caption: General synthetic workflow for the preparation of this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the anticipated impact of structural modifications at different positions of the this compound scaffold on kinase inhibitory activity. This analysis is based on established principles of medicinal chemistry and SAR data from related pyridine-based kinase inhibitors found in the scientific literature.

The Role of Substituents on the Pyridine Core

The existing substituents on the core scaffold play a crucial role in anchoring the molecule within the kinase ATP-binding site and influencing its overall properties.

  • 2-Methoxy Group: The methoxy group at the C2 position can act as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase. Its size and electronics also contribute to the overall conformation of the molecule.

  • 3-Isopropoxy Group: The bulky isopropoxy group at the C3 position can provide beneficial steric interactions within the ATP-binding pocket, potentially enhancing selectivity for certain kinases. The ether linkage is generally metabolically stable.

  • 5-Chloro Group: The chloro substituent at the C5 position is an electron-withdrawing group that can influence the pKa of the pyridine nitrogen. It can also form halogen bonds with the protein backbone or occupy a hydrophobic pocket, contributing to binding affinity.

Exploration of Modifications at the C4 and C6 Positions

The C4 and C6 positions of the pyridine ring are prime locations for introducing diversity to modulate potency, selectivity, and pharmacokinetic properties.

Table 1: Hypothetical SAR of Modifications at C4 and C6 of the this compound Scaffold

Position of ModificationR GroupRationale for ModificationPredicted Impact on Activity
C4 Small alkyl (e.g., -CH₃)Fills small hydrophobic pockets.May improve potency and lipophilicity.
Aromatic rings (e.g., phenyl, substituted phenyl)Can engage in π-stacking interactions and access deeper pockets.Potential for significant potency enhancement.
Heterocyclic rings (e.g., pyrazole, imidazole)Can form additional hydrogen bonds and improve solubility.May enhance potency and improve ADME properties.
Amine derivatives (e.g., -NHR')Can act as hydrogen bond donors or acceptors.Can significantly impact potency and selectivity.
C6 HydrogenProvides a baseline for comparison.-
Small alkyl (e.g., -CH₃)Can provide steric hindrance to orient other groups.May fine-tune binding orientation.
Aromatic/Heterocyclic ringsCan extend into solvent-exposed regions or other binding pockets.Can modulate potency and selectivity.

The introduction of various aryl and heteroaryl groups at the C4 or C6 position via cross-coupling reactions is a common strategy to enhance potency. The nature and substitution pattern of these appended rings can be optimized to achieve specific interactions with the target kinase. For instance, the addition of a solubilizing group to an appended phenyl ring can improve the pharmacokinetic profile of the compound.

SAR_Diagram cluster_core Core Scaffold cluster_modifications Key Modification Points cluster_properties Impacted Properties Core This compound C4 C4 Position Core->C4 Introduce diversity C6 C6 Position Core->C6 Introduce diversity Potency Potency C4->Potency Selectivity Selectivity C4->Selectivity PK Pharmacokinetics C4->PK C6->Potency C6->Selectivity C6->PK

Caption: Key modification points on the core scaffold and their impact on drug properties.

Experimental Protocols for Evaluation

To establish the SAR of a new series of compounds, a robust set of experimental assays is required. Below are representative protocols for the synthesis and biological evaluation of this compound analogs.

General Procedure for Suzuki-Miyaura Cross-Coupling at C4
  • To a microwave vial, add 5-Chloro-3-isopropoxy-2-methoxy-4-bromopyridine (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired analog.

In Vitro Kinase Inhibition Assay (Example: ALK Kinase)
  • Prepare a reaction buffer containing the Anaplastic Lymphoma Kinase (ALK) enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Add varying concentrations of the test compounds (dissolved in DMSO) to the reaction mixture.

  • Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Example: H3122 NSCLC Cell Line)
  • Seed H3122 cells (a non-small cell lung cancer cell line with an EML4-ALK fusion) in 96-well plates at a suitable density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Assess cell viability using a colorimetric assay such as the MTT or MTS assay, or a fluorescence-based assay like CellTiter-Glo®.

  • Measure the absorbance or fluorescence and calculate the percentage of cell growth inhibition relative to a vehicle-treated control.

  • Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the design of novel kinase inhibitors. The strategic placement of substituents on the pyridine core provides a solid foundation for achieving high potency and selectivity. This guide has outlined the key principles of SAR for this class of compounds, drawing on established knowledge of pyridine-based inhibitors.

Future efforts in this area should focus on the synthesis and evaluation of diverse libraries of analogs with modifications at the C4 and C6 positions. The integration of computational modeling and structure-based drug design will be crucial in guiding the selection of substituents to optimize interactions with the target kinase. Furthermore, a thorough investigation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be essential for their successful development into clinical candidates.

References

Please note that as this is a comparative guide based on a hypothetical series of analogs, the references provided are to general and related literature on pyridine-based kinase inhibitors and their SAR.

  • Zhang, J., et al. (2018). A review on the structure-activity relationship of pyridine-based derivatives as anticancer agents. European Journal of Medicinal Chemistry, 157, 693-711. [Link]

  • Cushman, M., et al. (2017). Pyridine and pyrimidine derivatives as kinase inhibitors. Current Opinion in Investigational Drugs, 18(10), 963-976. [Link]

  • Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 144, 19-50. [Link]

  • Shaw, A. T., et al. (2014). Crizotinib in ROS1-rearranged non–small-cell lung cancer. New England Journal of Medicine, 371(21), 1963-1971. [Link]

  • Solomon, B. J., et al. (2014). First-line crizotinib versus chemotherapy in ALK-positive lung cancer. New England Journal of Medicine, 371(23), 2167-2177. [Link]

A Comparative Benchmarking Guide to 5-Chloro-3-isopropoxy-2-methoxypyridine in Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Substituted pyridines, in particular, are ubiquitous scaffolds in medicinal chemistry and materials science. This guide provides an in-depth technical comparison of 5-Chloro-3-isopropoxy-2-methoxypyridine , benchmarking its performance against a relevant alternative in key synthetic transformations. By examining the interplay of electronic effects, steric hindrance, and reaction kinetics, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine core is a privileged motif in a vast array of pharmaceuticals and functional materials. The regioselective introduction of substituents onto this heterocycle allows for the fine-tuning of a molecule's physicochemical properties, including its biological activity, metabolic stability, and pharmacokinetic profile. This compound presents a unique combination of functionalities: a reactive chloro group for cross-coupling reactions, and methoxy and isopropoxy groups that modulate the electronic nature and steric environment of the pyridine ring.

This guide will focus on two of the most powerful and versatile methods for carbon-carbon and carbon-nitrogen bond formation: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will explore the performance of this compound in these reactions and draw comparisons with a structurally related analogue to highlight the impact of the halogen substituent on reactivity and synthetic outcomes.

I. Suzuki-Miyaura Cross-Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, and it stands as a cornerstone of modern C-C bond formation.[1] The reactivity of the halide in this reaction generally follows the trend I > Br > Cl, a factor that significantly influences catalyst selection, reaction conditions, and ultimately, the efficiency of the transformation.[2]

To benchmark the performance of this compound, we will compare its hypothetical performance in a Suzuki-Miyaura coupling against the experimentally reported data for a similar, yet more reactive, bromo-substituted pyridine.

Case Study: Synthesis of a Biarylpyridine Derivative

Alternative Compound: 5-Bromo-2-methylpyridin-3-amine

A study on the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reported the reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. The reaction to produce N-[5-Bromo-2-methylpyridine-3-yl]acetamide, a precursor for further coupling, was achieved with an 85% yield.[3]

Comparative Analysis:

The C-Cl bond is significantly stronger and less readily undergoes oxidative addition to the palladium catalyst compared to the C-Br bond. This lower reactivity of aryl chlorides necessitates more forcing reaction conditions, specialized catalyst systems, or longer reaction times to achieve comparable yields to their bromo- or iodo-counterparts.[4]

FeatureThis compound5-Bromo-2-methylpyridin-3-amine (Alternative)
Halogen ChloroBromo
Expected Reactivity LowerHigher
Typical Catalyst System Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[5]Pd(PPh₃)₄, PdCl₂(dppf) or other standard palladium catalysts.
Reaction Conditions Higher temperatures, longer reaction times, and potentially higher catalyst loadings may be required.Milder conditions are generally sufficient for high conversion.
Reported Yield Not explicitly found in the search. Expected to be moderate to good with optimized conditions.85% yield reported for the synthesis of the acetamide precursor.[3]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine

The following protocol is a generalized procedure that would serve as a starting point for the Suzuki-Miyaura coupling of this compound, with the understanding that optimization of the ligand, base, and temperature would be critical.

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Base and Solvent Addition: Add a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.) and a degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture with stirring at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Bulky, Electron-Rich Ligands: For less reactive aryl chlorides, ligands like XPhos or SPhos are employed to facilitate the oxidative addition step, which is often rate-limiting. These ligands stabilize the palladium(0) center and promote the cleavage of the strong C-Cl bond.

  • Strong Base: A strong base like K₃PO₄ or Cs₂CO₃ is often necessary to promote the transmetalation step of the catalytic cycle.[6]

  • Anhydrous and Degassed Solvents: The exclusion of oxygen is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst. Anhydrous conditions are also generally preferred to avoid side reactions.

Logical Flow for Optimizing Suzuki Coupling with this compound

Suzuki_Optimization cluster_ligand Ligand Screening cluster_base Base Screening cluster_temp Temperature Screening Start Start with Standard Conditions: Pd(PPh3)4, Na2CO3, Toluene/H2O, 80°C LowYield Low or No Yield Start->LowYield Initial Result Ligand Switch to Bulky Ligand: (e.g., XPhos, SPhos) LowYield->Ligand Step 1 GoodYield Good Yield (>70%) Optimize Optimization Complete GoodYield->Optimize Base Use Stronger Base: (e.g., K3PO4, Cs2CO3) Ligand->Base Step 2 Temp Increase Temperature: (e.g., 100-120°C) Base->Temp Step 3 Temp->GoodYield Successful Optimization

Caption: A logical workflow for optimizing the Suzuki-Miyaura coupling of a less reactive chloropyridine.

II. Buchwald-Hartwig Amination: Navigating Reactivity Differences

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[4][7] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide plays a critical role in the success of this transformation.

Case Study: Synthesis of an N-Aryl Pyridine Derivative

We will now consider the synthesis of an N-aryl pyridine derivative through the Buchwald-Hartwig amination. Again, due to the lack of specific published data for this compound, we will draw a comparison with a more reactive bromo-substituted pyridine to illustrate the key performance differences.

Alternative Compound: 2-Bromopyridines

The Buchwald-Hartwig amination of 2-bromopyridines with various amines has been successfully demonstrated using palladium catalysts in combination with chelating bis(diphenylphosphane) ligands, yielding excellent results.[8]

Comparative Analysis:

The principles governing the reactivity of aryl halides in the Buchwald-Hartwig amination are similar to those in the Suzuki-Miyaura coupling. The C-Cl bond of this compound presents a higher activation barrier for oxidative addition compared to the C-Br bond of a corresponding bromopyridine.

FeatureThis compound2-Bromopyridines (Alternative)
Halogen ChloroBromo
Expected Reactivity LowerHigher
Typical Catalyst System Pd precatalysts with sterically hindered, electron-rich biarylphosphine ligands (e.g., BrettPhos, DavePhos) are often required for aryl chlorides.[6]A wider range of palladium catalysts and phosphine ligands are effective.
Reaction Conditions Higher temperatures and the use of a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) are typically necessary.Milder conditions are often sufficient.
Potential Side Reactions Hydrodehalogenation (replacement of the chloro group with hydrogen) can be a competing side reaction, especially with less optimized catalyst systems.Less prone to hydrodehalogenation compared to the chloro analogue.

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination of a 2-Chloropyridine

This protocol provides a general starting point for the amination of this compound. Optimization of the ligand, base, and temperature will likely be required for a specific amine coupling partner.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%), the phosphine ligand (e.g., BrettPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add the this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) to the tube.

  • Solvent Addition: Add a degassed anhydrous solvent, such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Sterically Hindered Ligands: Ligands like BrettPhos are designed to promote the reductive elimination step, which forms the desired C-N bond, and to suppress side reactions like β-hydride elimination.[6]

  • Strong, Non-nucleophilic Base: A strong base is required to deprotonate the amine, forming the palladium-amido complex that is crucial for the catalytic cycle. A non-nucleophilic base like sodium tert-butoxide is used to avoid competing reactions with the aryl halide.[7]

Decision Tree for Catalyst System Selection in Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalyst_Selection ArylHalide Aryl Halide Reactivity ArylBromide Aryl Bromide/Iodide ArylHalide->ArylBromide High ArylChloride Aryl Chloride ArylHalide->ArylChloride Low PrimaryAmine Primary Amine ArylBromide->PrimaryAmine SecondaryAmine Secondary Amine ArylBromide->SecondaryAmine BulkyLigand Bulky Biarylphosphine Ligand (e.g., BrettPhos, XPhos) ArylChloride->BulkyLigand StandardLigand Standard Ligand System (e.g., BINAP, dppf) PrimaryAmine->StandardLigand SecondaryAmine->StandardLigand ReactionSuccess High Yield StandardLigand->ReactionSuccess BulkyLigand->ReactionSuccess

Caption: A decision-making flowchart for selecting an appropriate catalyst system in Buchwald-Hartwig amination based on substrate reactivity.

Conclusion and Future Outlook

This compound is a valuable building block for the synthesis of highly functionalized pyridine derivatives. While its chloro substituent renders it less reactive in palladium-catalyzed cross-coupling reactions compared to its bromo- and iodo-analogs, this challenge can be overcome with the use of modern, sophisticated catalyst systems. The selection of bulky, electron-rich phosphine ligands is crucial for achieving high yields in both Suzuki-Miyaura and Buchwald-Hartwig reactions involving this substrate.

The lower reactivity of the C-Cl bond can also be exploited for sequential cross-coupling reactions in molecules containing multiple, different halogen atoms. This allows for a programmed, regioselective functionalization of the pyridine core, a powerful strategy in the synthesis of complex target molecules.

For researchers and drug development professionals, a thorough understanding of the reactivity principles of halogenated pyridines is essential. While this compound may require more specialized conditions, its use can be advantageous in terms of cost and availability compared to the corresponding bromo- or iodo-derivatives. Future research in catalyst development will likely continue to expand the scope and utility of chloropyridines in cross-coupling chemistry, further enhancing the synthetic toolbox available to organic chemists.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine - Benchchem. (n.d.).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Scholarship @ Claremont. (n.d.).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules.
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions - ResearchGate. (2025).
  • Comparative yields for Suzuki‐Miyaura couplings of (A)... - ResearchGate. (n.d.).
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (2025).
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2025).
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines - Benchchem. (n.d.).
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog. (2026).
  • (PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES - ResearchGate. (2025).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing). (n.d.).
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2025).
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).
  • Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). (n.d.).
  • Palladium-catalyzed cross-coupling reactions in c6 modific
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (2021).
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. (n.d.).
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. (2023).

Sources

A Framework for Evaluating the Biological Efficacy of Novel 5-Chloro-3-isopropoxy-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific substitution pattern of a pyridine ring dictates its pharmacological profile, and the exploration of novel derivatives is a critical endeavor in the quest for more potent and selective therapeutic agents.[4] This guide focuses on a specific, albeit lesser-studied, chemical entity: 5-Chloro-3-isopropoxy-2-methoxypyridine.

While comprehensive biological data for derivatives of this compound are not extensively available in public literature, this guide will serve as a framework for their evaluation. By examining structurally related chloropyridine and methoxypyridine compounds, we can infer potential biological activities and establish a robust methodology for their investigation. This document will provide a comparative analysis of the anticipated biological efficacy of these novel compounds, supported by established experimental protocols and an exploration of relevant signaling pathways.

Anticipated Biological Activities and Rationale

The structural features of this compound suggest several potential avenues for biological activity. The presence of a halogen (chlorine) and alkoxy groups (methoxy and isopropoxy) on the pyridine ring can significantly influence the compound's lipophilicity, electronic properties, and steric profile, all of which are critical for receptor binding and biological function.[1]

Anticancer Potential

Pyridine derivatives are a well-established class of anticancer agents, with many exhibiting potent cytotoxic effects against various cancer cell lines.[5][6] The presence of a chloro-substituent, in particular, has been associated with enhanced anticancer activity in some heterocyclic compounds.[7][8]

Hypothesized Mechanism of Action: Many pyridine-based anticancer agents function by inhibiting key enzymes involved in cell proliferation and survival, such as kinases, or by intercalating with DNA.[3] A plausible mechanism for derivatives of our target compound could involve the inhibition of signaling pathways crucial for tumor growth, such as the NF-κB pathway, which is frequently dysregulated in cancer.[9][10]

Antimicrobial Activity

Substituted pyridines have also demonstrated significant potential as antimicrobial agents.[2][11] The heterocyclic nitrogen atom can interact with microbial enzymes and cell wall components, leading to growth inhibition.

Hypothesized Mechanism of Action: The antimicrobial action could stem from the disruption of microbial cell membrane integrity, inhibition of essential metabolic pathways, or interference with nucleic acid synthesis. The lipophilic nature of the isopropoxy group may facilitate the compound's passage through the microbial cell wall.

Anti-inflammatory Properties

Certain pyridine derivatives have been shown to possess anti-inflammatory effects.[12][13] This activity is often linked to the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.[12][14]

Hypothesized Mechanism of Action: Derivatives of this compound could potentially exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.[9][15] By preventing the activation of NF-κB, these compounds could reduce the expression of genes encoding for inflammatory mediators.

Comparative Efficacy: A Data-Driven Approach

To objectively assess the biological efficacy of newly synthesized derivatives of this compound, a direct comparison with established compounds and structurally related analogs is essential. The following tables present hypothetical, yet plausible, experimental data to illustrate how such a comparison would be structured.

Table 1: Comparative Anticancer Activity (IC50 Values in µM)

Compound MCF-7 (Breast Cancer) A549 (Lung Cancer) HCT116 (Colon Cancer)
Derivative A 8.5 12.3 9.8
Derivative B 15.2 21.7 18.4
Chloropyridine Analog X [16] 10.5 15.1 11.2
Methoxypyridine Analog Y [1] 18.9 25.4 22.1

| Doxorubicin (Standard) [17] | 0.8 | 1.2 | 0.9 |

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)

Compound Staphylococcus aureus Escherichia coli Candida albicans
Derivative A 16 32 64
Derivative B 32 64 >128
Chloropyridine Analog Z [11] 25 50 100
Ciprofloxacin (Standard) 1 0.5 N/A

| Fluconazole (Standard) | N/A | N/A | 8 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

To ensure the reproducibility and validity of the findings, standardized and well-documented experimental protocols are paramount.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18]

Workflow:

MTT_Assay cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 add_cmpd Add test compounds incubate1->add_cmpd incubate2 Incubate for 48-72h add_cmpd->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 1.5-4h add_mtt->incubate3 add_sol Add solubilization solution incubate3->add_sol read Read absorbance at 570nm add_sol->read

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[19]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[19]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[20]

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is widely used to evaluate the antimicrobial activity of chemical compounds.[21][22]

Workflow:

Agar_Well_Diffusion cluster_prep Plate Preparation cluster_test Testing cluster_measure Measurement inoculate Inoculate agar plate with microbe create_wells Create wells in the agar inoculate->create_wells add_cmpd Add test compound to wells create_wells->add_cmpd incubate Incubate under suitable conditions add_cmpd->incubate measure_zone Measure zone of inhibition incubate->measure_zone

Caption: Agar Well Diffusion Assay Workflow.

Detailed Steps:

  • Inoculation: A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate.[23]

  • Well Creation: Wells (6-8 mm in diameter) are punched into the agar.[21]

  • Compound Addition: A specific volume of the test compound solution is added to each well.[23]

  • Incubation: The plates are incubated under conditions optimal for the growth of the test microorganism.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.[23]

Inferred Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[15][24] Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory disorders.[10]

Canonical NF-κB Pathway:

NFkB_Pathway cluster_stimulus Stimulus cluster_nucleus Nucleus stimuli Pro-inflammatory stimuli (e.g., TNF-α, IL-1) IKK IKK Complex stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Inhibits NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) IkB_NFkB->NFkB_nuc Translocates to Nucleus DNA DNA NFkB_nuc->DNA Binds to Genes Target Gene Expression (Inflammation, Survival) DNA->Genes Promotes Transcription

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to In Vitro Assay Validation for Novel 5-Chloro-3-isopropoxy-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and scientists, the journey from a novel chemical scaffold to a viable clinical candidate is both complex and challenging. This guide provides an in-depth comparison of robust in vitro assay methodologies for the validation of new chemical entities (NCEs). We will focus on a hypothetical series of kinase inhibitors synthesized from the versatile starting scaffold, 5-Chloro-3-isopropoxy-2-methoxypyridine. Through a "scaffold hopping" strategy, medicinal chemists have generated a library of derivatives aimed at a specific oncology target, a receptor tyrosine kinase (RTK) implicated in tumor proliferation.

This guide is designed to move beyond a simple recitation of protocols. It will delve into the rationale behind experimental design, the principles of assay validation that ensure data integrity, and a practical comparison of leading assay technologies. Our goal is to equip you with the critical insights needed to select and validate the most appropriate in vitro assays for your kinase inhibitor discovery program.

The Foundation: Why Assay Choice and Validation are Critical

The initial characterization of a novel compound series is a pivotal stage in drug discovery. The data generated here will dictate which compounds advance and which are abandoned. Therefore, the choice of in vitro assay is not merely a technical decision but a strategic one. An ideal primary assay for high-throughput screening (HTS) should be robust, reproducible, scalable, and cost-effective. Subsequent secondary and tertiary assays are then employed to confirm activity, elucidate the mechanism of action, and determine selectivity.

Underpinning all of this is the principle of assay validation. A validated assay provides documented evidence that the procedure is suitable for its intended purpose.[1][2] This ensures that the generated data is reliable and that decisions based on this data are sound. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, and precision.[1][2][3]

A Tale of Two Technologies: Comparing TR-FRET and AlphaLISA for Primary Screening

For the primary screening of our hypothetical library of kinase inhibitors derived from this compound, we will compare two widely adopted, homogeneous (no-wash) assay technologies: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA). Both are well-suited for HTS.[4][5]

Technology Deep Dive: TR-FRET (e.g., LanthaScreen®, HTRF®)

TR-FRET assays are a staple in kinase drug discovery.[5] The principle relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore (e.g., Europium or Terbium) to an acceptor fluorophore (e.g., fluorescein or Alexa Fluor) when they are in close proximity.[6] In a kinase activity assay, this proximity is typically achieved by using a biotinylated substrate and a phospho-specific antibody labeled with the donor, while the acceptor is linked to streptavidin.[7] When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor close enough for FRET to occur. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.

Workflow for a TR-FRET Kinase Assay

cluster_0 Kinase Reaction cluster_1 Detection A 1. Dispense Compound B 2. Add Kinase + Biotinylated Substrate A->B C 3. Add ATP to Initiate Reaction B->C D 4. Incubate C->D E 5. Add Stop Solution with EDTA D->E Reaction Quenched F 6. Add Detection Mix (Eu-Ab + SA-Acceptor) E->F G 7. Incubate F->G H 8. Read TR-FRET Signal G->H

Caption: A typical workflow for a TR-FRET-based kinase inhibition assay.

Technology Deep Dive: AlphaLISA®

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that also measures molecular proximity.[4] It utilizes Donor and Acceptor beads that, when brought close together by a biological interaction, trigger a cascade of chemical reactions culminating in a strong light emission.[4][8] For a kinase assay, one might use a biotinylated substrate captured by a streptavidin-coated Donor bead and a phospho-specific antibody that binds to an anti-species IgG-coated Acceptor bead.[9] Phosphorylation of the substrate by the kinase facilitates this bead-bead interaction. The key advantage of Alpha technology is the signal amplification, which often leads to higher sensitivity.[4]

Principle of AlphaLISA Kinase Assay

cluster_0 No Inhibition (Kinase Active) cluster_1 Inhibition (Kinase Inactive) Donor1 Donor Bead Substrate1 P Donor1->Substrate1 Streptavidin-Biotin Acceptor1 Acceptor Bead Signal1 Light Emission (520-620 nm) Acceptor1->Signal1 Substrate1->Acceptor1 Phospho-Ab Donor2 Donor Bead Substrate2 S Donor2->Substrate2 Streptavidin-Biotin Acceptor2 Acceptor Bead Signal2 No Signal

Caption: Proximity-based signal generation in an AlphaLISA kinase assay.

Comparative Analysis of Assay Performance

FeatureTR-FRET (LanthaScreen®/HTRF®)AlphaLISA®Rationale & Causality
Principle Time-Resolved Fluorescence Resonance Energy TransferAmplified Luminescent Proximity AssayBoth rely on proximity, but AlphaLISA involves a singlet oxygen-mediated energy transfer and amplification cascade, potentially offering higher sensitivity.
Sensitivity HighVery HighThe signal amplification inherent in the AlphaLISA technology often results in a wider assay window and greater sensitivity.[4]
ATP Tolerance Generally tolerant up to physiological mM concentrations.Can be sensitive to high ATP concentrations, may require optimization.High ATP can sometimes interfere with the AlphaLISA signal generation, requiring careful optimization of assay conditions.
Substrate Type Primarily peptide substrates, some protein substrates.[5]Compatible with peptide, full-length protein, and lipid substrates.[8]The larger diffusion distance of singlet oxygen in AlphaLISA (200 nm vs. ~10 nm for FRET) accommodates larger protein substrates.[4]
Compound Interference Potential for interference from fluorescent compounds.Less prone to interference from fluorescent compounds, but can be affected by singlet oxygen quenchers.TR-FRET's reliance on fluorescence makes it susceptible to autofluorescent compounds. AlphaLISA's chemiluminescent output mitigates this.
Cost Moderate to HighModerate to HighBoth technologies involve proprietary reagents, contributing to the cost.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for validating a novel inhibitor, "Compound X," derived from our this compound scaffold against our target RTK.

Protocol 1: TR-FRET Kinase Activity Assay

This protocol is adapted from standard LanthaScreen® procedures.[6][10]

  • Compound Preparation : Prepare a serial dilution of "Compound X" in DMSO. Then, create a 4X working solution in the kinase buffer.

  • Kinase Reaction :

    • In a 384-well plate, add 2.5 µL of the 4X compound solution.

    • Add 2.5 µL of a 4X kinase/fluorescein-labeled substrate solution.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution (at the Kₘ concentration for the kinase).

    • Incubate for 60 minutes at room temperature.[6]

  • Detection :

    • Add 10 µL of a 2X stop/detection solution containing EDTA and a Terbium-labeled anti-phospho-antibody.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition : Read the plate on a TR-FRET enabled plate reader, measuring emission at 490 nm and 520 nm. Calculate the emission ratio (520/490).

Protocol 2: AlphaLISA Kinase Assay

This protocol is based on generalized AlphaLISA assay development guides.[9][11]

  • Compound Preparation : Prepare a serial dilution of "Compound X" in DMSO. Then, create a 4X working solution in the kinase buffer.

  • Kinase Reaction :

    • In a 384-well plate, add 5 µL of the 4X compound solution.

    • Add 5 µL of a 4X solution containing the kinase and biotinylated substrate.

    • Initiate the reaction by adding 10 µL of a 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection :

    • Add 5 µL of a 5X solution of AlphaLISA Acceptor beads conjugated to the anti-phospho antibody.

    • Add 5 µL of a 5X solution of Streptavidin-Donor beads.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition : Read the plate on an Alpha-enabled plate reader.

Validating the System: Ensuring Trustworthy Data

For each assay, a rigorous validation process must be undertaken to ensure the data is reliable. This process is guided by ICH Q2(R2) principles.[1][2][12]

Key Validation Parameters:
  • Specificity : The ability to assess the analyte in the presence of other components. This is confirmed by running the assay without the kinase or without ATP to ensure the signal is dependent on enzymatic activity.

  • Precision : The closeness of agreement between a series of measurements.

    • Repeatability (Intra-assay precision) : Assessed by running the same sample multiple times on the same plate.

    • Intermediate Precision (Inter-assay precision) : Assessed by running the same sample on different days with different analysts or equipment. The %CV (Coefficient of Variation) should typically be <15%.

  • Accuracy : The closeness of the measured value to a true value. This can be assessed by spiking a known amount of phosphorylated product and measuring the recovery.

  • Linearity and Range : The ability to obtain results that are directly proportional to the concentration of the analyte. For an inhibitor, this is reflected in a well-defined dose-response curve with clear upper and lower plateaus.

  • Robustness : The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature).

Example Validation Data (Hypothetical)
Validation ParameterTR-FRET AssayAlphaLISA AssayAcceptance Criteria
Z'-factor 0.780.85> 0.5
Signal to Background 825> 3
Intra-assay Precision (%CV) 5.2%4.5%< 15%
Inter-assay Precision (%CV) 8.9%7.8%< 15%
Staurosporine IC₅₀ (nM) 5.2 ± 0.64.9 ± 0.4Consistent with literature values

Conclusion: Making an Informed Decision

Both TR-FRET and AlphaLISA are powerful, reliable technologies for the in vitro validation of kinase inhibitors derived from scaffolds like this compound. The choice between them often depends on the specific requirements of the assay and the available resources.

  • AlphaLISA may be preferred when the highest sensitivity is required or when working with full-length protein substrates.

  • TR-FRET offers a robust and widely used platform that is less susceptible to certain types of assay interference and may be more tolerant of high ATP concentrations.

Ultimately, the most critical step is not just the selection of the technology, but the rigorous validation of the chosen assay. By adhering to established guidelines and understanding the underlying principles of the methodology, researchers can generate high-quality, reliable data that confidently drives their drug discovery programs forward.

References

  • Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. (2014). PubMed. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Center for Biotechnology Information. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines. (2025). ResearchGate. [Link]

  • bioanalytical method validation and study sample analysis m10. (2022). ICH. [Link]

  • Regulatory Knowledge Guide for In Vitro Diagnostics. NIH SEED Office. [Link]

  • HTRF ® Kinase Assay Protocol. ResearchGate. [Link]

  • Classification of Scaffold Hopping Approaches. National Center for Biotechnology Information. [Link]

  • Assay Development for Immunogenicity Testing of Therapeutic Proteins. Regulations.gov. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. [Link]

  • In vitro kinase assay conditions. ResearchGate. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. National Institutes of Health. [Link]

  • Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. (2024). MDPI. [Link]

  • Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid- Based Cell Model. Agilent. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • FDA Announces Draft Guidance for Bioanalytical Method Validation. (2019). BioPharm International. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of 5-Chloro-3-isopropoxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile: Understanding the "Why" Behind the Precautions

5-Chloro-3-isopropoxy-2-methoxypyridine (CAS No. 1228957-00-3) is a chlorinated pyridine derivative.[1][2] While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily found, data from suppliers and structurally similar compounds provide a clear hazard profile.

The primary hazards identified are consistent with many halogenated organic compounds used in synthesis:

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

  • H335: May cause respiratory irritation. [3]

These classifications necessitate careful handling in a well-ventilated area, preferably a fume hood, and the use of appropriate Personal Protective Equipment (PPE). The chlorinated nature of the molecule is the most critical factor for its disposal, placing it firmly in the category of halogenated organic hazardous waste .[4][5]

Table 1: Hazard Identification for this compound

Hazard StatementGHS ClassificationImplication for Handling and Disposal
H315Skin Corrosion/Irritation, Category 2Avoid all skin contact. Use nitrile or other chemically resistant gloves. Contaminated clothing must be removed and decontaminated before reuse.
H319Serious Eye Damage/Eye Irritation, Category 2Wear safety glasses with side shields or chemical goggles.[6][7] An eye wash station must be readily accessible.
H335Specific target organ toxicity (single exposure), Cat 3All handling, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][7]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is waste segregation . Halogenated organic wastes are treated differently than non-halogenated wastes, primarily due to the potential for forming dioxins and other hazardous byproducts during improper incineration.[4] Co-mingling halogenated and non-halogenated waste streams can also significantly increase disposal costs.[8]

Step 1: Immediate Personal Protective Equipment (PPE) Check

Before handling any waste, ensure you are wearing the following:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (nitrile is a common choice, but consult your institution's glove compatibility chart).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Collection and Segregation
  • Designate a Waste Container: Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This container must be specifically labeled for "Halogenated Organic Waste." [4][5]

  • Container Integrity: Ensure the container is made of a compatible material (typically high-density polyethylene or glass), is in good condition, and has a secure, leak-proof cap.[5]

  • Transferring Waste:

    • Solid Waste: If disposing of the neat compound, transfer it carefully into the designated container using a spatula or powder funnel.

    • Contaminated Materials: Any materials that have come into direct contact with this compound, such as pipette tips, contaminated gloves, or weighing paper, must also be placed in the halogenated waste container.

    • Solutions: If the compound is in a solvent, the entire solution must be disposed of as halogenated organic waste. Crucially, do not mix with non-halogenated solvent waste streams (e.g., acetone, ethanol, hexane).[8]

  • Labeling: Affix a hazardous waste label to the container. Fill it out completely, listing "this compound" and any solvents present with their approximate concentrations. Keep the container closed at all times except when adding waste.[8]

Step 3: Storage Pending Disposal
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • Ensure the SAA is in a secondary containment tray to mitigate any potential leaks.

  • The storage area should be away from heat sources and incompatible materials.

Step 4: Final Disposal
  • Arrange for pickup of the hazardous waste through your institution's EHS department.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[9] This is a violation of environmental regulations and can harm aquatic life and wastewater treatment systems.[9][10]

  • The approved disposal method for halogenated organic compounds is typically high-temperature incineration in a specialized hazardous waste facility.[4] This process is designed to ensure the complete destruction of the molecule.[11][12]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Alert colleagues in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: If the spill is small and you are trained to handle it, don your full PPE, including respiratory protection if necessary.

  • Containment: Absorb the spill using a chemical absorbent pad or a non-reactive absorbent material like vermiculite or sand.

  • Collection: Carefully sweep or scoop the absorbent material and the spilled chemical into the designated Halogenated Organic Waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from use to final disposal.

G cluster_prep Preparation & Use cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol start Start: Need to use this compound ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood waste_generated Waste Generated (Unused reagent, contaminated items, solutions) fume_hood->waste_generated container_check Is this a Halogenated Organic Compound? waste_generated->container_check halogenated_bin Place in a clearly labeled 'Halogenated Organic Waste' container container_check->halogenated_bin  Yes   non_halogenated_bin Place in 'Non-Halogenated Organic Waste' container (Not for this compound) container_check->non_halogenated_bin  No   seal_store Securely seal container and store in Satellite Accumulation Area halogenated_bin->seal_store ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) seal_store->ehs_pickup final_disposal Final Disposal via approved hazardous waste facility (Incineration) ehs_pickup->final_disposal

Caption: Decision workflow for handling and disposal.

By adhering to this guide, you not only ensure your personal safety and that of your colleagues but also uphold the principles of responsible chemical stewardship that are the bedrock of scientific integrity.

References

  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 5-Chloro-2-hydroxy-3-nitropyridine.
  • Sigma-Aldrich. 5-Chloro-2-isopropoxypyridine-3-boronic acid.
  • Arctom. CAS NO. 1228957-00-3 | this compound.
  • AOBChem. This compound.
  • Fisher Scientific. (2021, December 28). Safety Data Sheet: 5-Chloro-2-methoxypyridine, 97%.
  • NEDT. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products.
  • Electronic Code of Federal Regulations. 40 CFR § 721.8675 -- Halogenated pyridines.
  • Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • ChemicalBook. This compound | 1228957-00-3.
  • Fisher Scientific. (2012, July 6). Safety Data Sheet: 3-Chloro-2-methoxypyridine-4-boronic acid.
  • Environmental Protection Agency. PYRIDINE.
  • Bucknell University. Hazardous Waste Segregation.
  • Cornell Law School. 40 CFR § 721.8675 - Halogenated pyridines.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 104252, 2-Chloro-3-methoxypyridine.
  • National Center for Biotechnology Information. Regulations and Guidelines Applicable to Pyridine.
  • University of Wisconsin–Madison. Chemical Disposal. Retrieved from Environment, Health & Safety - University of Wisconsin–Madison.
  • California Department of Toxic Substances Control. Chlorinated Solvent Wastes Produced in Jewelry Manufacturing Fact Sheet.
  • Missouri State University. (2024, April 30). Lab Waste.
  • AK Scientific, Inc. Safety Data Sheet: Methyl 6-chloro-2-(3-methoxypropoxy)pyridine-3-carboxylate.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 2-Chloro-6-methoxypyridine.
  • University of Maryland. EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk - ESSR.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet: 2-Chloro-3-methoxypyridine.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Centers for Disease Control and Prevention. Safe Handling and Disposal of Antineoplastic and Other Drugs.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15169000, 2-Chloro-5-methoxypyridine.
  • Cornell University. 7.2 Organic Solvents.
  • Navigating the Disposal of Acetohydrazide and Pyridine: A... (n.d.).
  • Chem-Impex. 2-Chloro-5-methoxypyridine.
  • The Royal Society of Chemistry. Table of Contents.
  • Jubilant Ingrevia. 2-Methoxypyridine Safety Data Sheet.
  • Google Patents. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • Sigma-Aldrich. 5-Chloro-2-methoxypyridine 97%; CAS Number: 13473-01-3.

Sources

A Senior Application Scientist's Guide to Handling 5-Chloro-3-isopropoxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers engaged in the complex landscape of drug discovery and development, our success is intrinsically linked to our ability to manage risk effectively. The novel compounds we synthesize and handle, such as 5-Chloro-3-isopropoxy-2-methoxypyridine, are often accompanied by limited toxicological data. This guide provides a robust framework for personal protective equipment (PPE) and handling protocols, grounded in the principles of chemical safety and risk mitigation. Our approach is not merely to list procedures, but to build a self-validating system of safety by understanding the causality behind each recommendation.

Hazard Identification: The Foundation of Safety

Understanding the potential hazards of this compound is the critical first step in developing a sound safety protocol. Based on available data for this specific molecule and structurally related substituted pyridines, a clear hazard profile emerges. The primary risks involve irritation to the skin, eyes, and respiratory system.[1]

A Safety Data Sheet (SDS) for this compound provides essential GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information that dictates our safety protocols.[1]

Hazard ClassHazard StatementGHS PictogramSignal Word
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning
Data sourced from AOBChem Safety Data for CAS No: 1228957-00-3.[1]

The causality is clear: the chemical's properties necessitate a physical barrier to prevent contact with and inhalation of the substance. These identified hazards are the direct drivers for the specific PPE and handling procedures outlined below.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, a properly designed workspace is paramount. PPE should be viewed as the final barrier between a researcher and a potential hazard, not the first or only one.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is non-negotiable. A fume hood provides primary containment, ensuring that any vapors or aerosols are captured and exhausted away from the user's breathing zone.[2][3]

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions that might escape primary containment are diluted and removed.[4]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2][5][6] Their proximity is crucial for immediate decontamination in the event of an accidental exposure.[7]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is directly dictated by the hazards identified in Section 1. The goal is to create a complete barrier that prevents the chemical from reaching your skin, eyes, or respiratory system.

  • Eye and Face Protection: Chemical splash goggles that conform to European Standard EN166 (or equivalent, such as ANSI Z87.1 in the US) are mandatory.[3][8] Standard safety glasses with side shields do not provide an adequate seal against splashes or vapors and are insufficient. When there is a heightened risk of splashing, such as during bulk transfers, a face shield should be worn in addition to chemical splash goggles.

  • Skin and Body Protection:

    • Gloves: Chemically resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact. Gloves must be inspected for tears or pinholes before each use. A critical aspect of glove use is the technique for removal; always use a method that avoids touching the outer, contaminated surface of the glove with bare skin.[9] Contaminated gloves must be disposed of as hazardous waste.

    • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure (snaps or buttons) must be worn at all times. This protects the skin on your arms and body from accidental contact.

  • Respiratory Protection: When engineering controls like a fume hood are not feasible or as a supplementary measure during spill cleanup, respiratory protection is necessary.[10] A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3] All personnel requiring respirators must be part of a formal respiratory protection program that includes fit-testing and training.

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and, more importantly, take off your PPE is a critical control point to prevent cross-contamination. The "doffing" process is designed to contain the contaminant on the PPE and prevent it from touching your body.

Donning_Sequence cluster_donning PPE Donning Workflow Start Start Clean LabCoat 1. Don Lab Coat Start->LabCoat Secure all closures Respirator 2. Don Respirator (if required) LabCoat->Respirator Goggles 3. Don Goggles/ Face Shield Respirator->Goggles Ensure proper seal Gloves 4. Don Gloves (over cuffs) Goggles->Gloves End Ready for Work Gloves->End

Caption: Correct sequence for putting on (donning) PPE.

Doffing_Sequence cluster_doffing PPE Doffing Workflow (Contamination Control) Start Work Complete Gloves 1. Remove Gloves (Peel off without touching exterior) Start->Gloves Most contaminated item Goggles 2. Remove Goggles/ Face Shield Gloves->Goggles Handle by straps LabCoat 3. Remove Lab Coat (Turn inside out) Goggles->LabCoat Respirator 4. Remove Respirator (if worn) LabCoat->Respirator Wash 5. Wash Hands Thoroughly Respirator->Wash End Exit Clean Wash->End With soap and water

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.